Product packaging for 2,9-Di-sec-butyl-1,10-phenanthroline(Cat. No.:)

2,9-Di-sec-butyl-1,10-phenanthroline

カタログ番号: B1254918
分子量: 292.4 g/mol
InChIキー: FBFAIIGVOINRNT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

2,9-Di-sec-butyl-1,10-phenanthroline (CAS RN: 85575-93-5) is a high-purity, research-grade chelating ligand of significant interest in oncology and medicinal chemistry research . This compound has demonstrated potent and selective antitumor activity in preclinical studies, showing efficacy against a panel of lung and head and neck cancer cell lines with IC50 values ranging between 0.1-0.2 µM . Its inhibitory effect on cancer cell growth is reported to be approximately 10 times greater than its effect on normal epithelial cells, suggesting a favorable therapeutic window for research applications . The primary mechanism of action is thought to involve iron chelation, which can disrupt vital intracellular iron metabolism in tumor cells . Studies indicate that this compound can form stable iron(III) complexes, and this iron-binding ability is stronger than that of unsubstituted 1,10-phenanthroline, potentially leading to iron deprivation and inhibited tumor cell proliferation . In vitro research has shown that the compound induces autophagy, G1 cell cycle arrest, and apoptosis . Furthermore, it exhibits remarkable synergy with cisplatin, a widely used chemotherapeutic, producing a combination index of 0.3 in vitro and significantly reducing tumor volume in xenograft models compared to the untreated control . This makes it a highly valuable tool for investigating combination therapy regimens aimed at overcoming drug resistance. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24N2 B1254918 2,9-Di-sec-butyl-1,10-phenanthroline

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2,9-di(butan-2-yl)-1,10-phenanthroline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2/c1-5-13(3)17-11-9-15-7-8-16-10-12-18(14(4)6-2)22-20(16)19(15)21-17/h7-14H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFAIIGVOINRNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=NC2=C(C=CC3=C2N=C(C=C3)C(C)CC)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: 2,9-Di-sec-butyl-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 126646-42-2

An Overview for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,9-Di-sec-butyl-1,10-phenanthroline, a heterocyclic organic compound with significant potential in cancer research and drug development. This document consolidates key data on its chemical properties, synthesis, and biological activity, with a focus on its anticancer mechanisms. Detailed experimental protocols and visual representations of its signaling pathways are included to support further research and application.

Compound Identification and Physicochemical Properties

This compound, also referred to in scientific literature as dsBPT, is a derivative of 1,10-phenanthroline. The introduction of sec-butyl groups at the 2 and 9 positions significantly influences its steric and electronic properties, enhancing its biological activity.

PropertyValueReference
CAS Number 126646-42-2N/A
Molecular Formula C₂₀H₂₄N₂N/A
Molecular Weight 292.42 g/mol N/A
Appearance White to off-white powderN/A
Purity >98%N/A

Synthesis Protocol

Conceptual Synthesis Workflow

This diagram illustrates a likely synthetic pathway, which involves the deprotonation of the methyl groups of neocuproine followed by alkylation.

G cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Final Product Neocuproine 2,9-Dimethyl-1,10-phenanthroline (Neocuproine) Deprotonation Deprotonation with Strong Base (e.g., n-BuLi or LDA) Neocuproine->Deprotonation Alkylation Alkylation with sec-Butyl Halide (e.g., 2-bromobutane) Deprotonation->Alkylation Final_Product This compound Alkylation->Final_Product

Caption: Conceptual synthesis pathway for this compound.

Detailed Methodology (Hypothetical)
  • Deprotonation of Neocuproine: 2,9-dimethyl-1,10-phenanthroline (neocuproine) is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen). The solution is cooled to a low temperature (typically -78 °C). A strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), is added dropwise to deprotonate the methyl groups, forming a dianionic intermediate.

  • Alkylation: Following the deprotonation, a solution of a sec-butyl halide (e.g., 2-bromobutane or 2-iodobutane) in the same anhydrous solvent is added slowly to the reaction mixture. The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature.

  • Workup and Purification: The reaction is quenched with a proton source, such as water or a saturated ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent. The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified using techniques such as column chromatography on silica gel or recrystallization to yield the pure this compound.

Note: This is a generalized protocol based on common organic synthesis methods for similar compounds. The specific reaction conditions, including stoichiometry, temperature, and reaction times, would require optimization.

Biological Activity and Mechanism of Action

This compound (dsBPT) has demonstrated potent antitumor activity in preclinical studies, particularly in lung and head and neck cancer models.[1][2] Its mechanism of action involves the induction of G1 cell cycle arrest, apoptosis, and autophagy.[1][2]

In Vitro Cytotoxicity

The compound exhibits significant growth inhibitory effects on various cancer cell lines.

Cell LineCancer TypeIC₅₀ (µM)Reference
H1703Lung Cancer~0.1-0.2[1][2]
A549Lung Cancer~0.1-0.2[1][2]
Tu212Head and Neck Cancer~0.1-0.2[1][2]
Tu686Head and Neck Cancer~0.1-0.2[1][2]
BEAS-2BNormal Bronchial Epithelial~1.5[2]
Signaling Pathways

dsBPT induces cell cycle arrest at the G1 phase. This is a critical checkpoint that prevents cells with damaged DNA from entering the DNA synthesis (S) phase. The arrest is mediated by the modulation of key cell cycle regulatory proteins.

G1_Arrest dsBPT dsBPT G1_Arrest_Node G1 Arrest dsBPT->G1_Arrest_Node G1_Phase G1 Phase Progression S_Phase S Phase G1_Phase->S_Phase G1_Arrest_Node->G1_Phase

Caption: dsBPT induces G1 phase cell cycle arrest.

dsBPT triggers programmed cell death, or apoptosis, in cancer cells. This process is characterized by a cascade of events involving the activation of caspases and the cleavage of key cellular proteins. Western blot analyses have implicated the modulation of proteins such as PARP and caspase-3 in this pathway.

Apoptosis_Pathway dsBPT dsBPT Pro_Caspase3 Pro-Caspase-3 dsBPT->Pro_Caspase3 activates Cleaved_Caspase3 Cleaved Caspase-3 (Active) Pro_Caspase3->Cleaved_Caspase3 PARP PARP Cleaved_Caspase3->PARP cleaves Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis

Caption: Apoptotic pathway induced by dsBPT.

In addition to apoptosis, dsBPT has been observed to induce autophagy, a cellular process of self-degradation of components. The interplay between apoptosis and autophagy in the context of dsBPT treatment is an area for further investigation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's antitumor activity.

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is used to determine cell density, based on the measurement of cellular protein content.

SRB_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with dsBPT A->B C 3. Fix cells with Trichloroacetic Acid (TCA) B->C D 4. Stain with Sulforhodamine B (SRB) C->D E 5. Wash with 1% Acetic Acid D->E F 6. Solubilize bound dye with Tris base E->F G 7. Measure Absorbance at 510 nm F->G

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Methodology:

  • Cell Plating: Seed cells in 96-well microtiter plates at a predetermined optimal density and incubate until they reach the desired confluence.

  • Compound Treatment: Treat the cells with various concentrations of dsBPT and a vehicle control. Incubate for the desired exposure time (e.g., 72 hours).

  • Fixation: After incubation, gently remove the culture medium and fix the cells by adding 50-100 µL of 10% (w/v) cold trichloroacetic acid (TCA) to each well. Incubate the plates at 4°C for at least 1 hour.

  • Washing: Remove the TCA solution and wash the plates four to five times with slow-running tap water. Remove excess water by tapping the plates on paper towels and allow them to air-dry at room temperature.

  • Staining: Add 100 µL of 0.057% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: After staining, quickly wash the plates four times with 1% (v/v) acetic acid to remove any unbound dye.

  • Solubilization: Allow the plates to air-dry completely. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at approximately 510 nm using a microplate reader. The absorbance is directly proportional to the cell mass.

Western Blot Analysis

This technique is used to detect specific proteins in a sample of tissue homogenate or extract.

Methodology:

  • Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., cleaved PARP, cleaved caspase-3, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Nude Mouse Xenograft Model

This in vivo model is used to assess the antitumor efficacy of a compound on human tumors grown in immunodeficient mice.

Methodology:

  • Cell Preparation: Harvest cancer cells (e.g., Tu212 or A549) during their exponential growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in PBS or a suitable medium, often mixed with Matrigel, at a concentration of approximately 2 x 10⁶ cells per injection volume.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of 4-6 week old athymic nude mice.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer dsBPT (e.g., at doses of 5 mg/kg and 10 mg/kg) and a vehicle control to the respective groups via a suitable route (e.g., intraperitoneal injection) according to a predetermined schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume using the formula: Volume = (width)² x length/2.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry (IHC) for proliferation markers (e.g., Ki67) and apoptosis markers (e.g., TUNEL staining).

Conclusion and Future Directions

This compound is a promising antitumor agent with a multifaceted mechanism of action that includes the induction of G1 cell cycle arrest and apoptosis. Its efficacy in preclinical models, both as a single agent and in combination with existing chemotherapeutics like cisplatin, warrants further investigation.[1][2] Future research should focus on elucidating the detailed molecular targets of this compound, optimizing its pharmacokinetic and pharmacodynamic properties, and conducting further in vivo studies in a broader range of cancer models to fully assess its therapeutic potential. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for scientists and researchers in the field of drug development to build upon the existing knowledge and accelerate the translation of this compound into clinical applications.

References

A Comprehensive Technical Guide to 2,9-Di-sec-butyl-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of 2,9-Di-sec-butyl-1,10-phenanthroline, a heterocyclic organic compound with significant applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and biological activities, with a focus on its emerging role as an antitumor agent.

Chemical and Physical Properties

This compound, also known as dsBPT, is a derivative of 1,10-phenanthroline with secondary butyl groups substituted at the 2 and 9 positions. This substitution enhances its solubility in organic solvents and influences its steric and electronic properties, which are critical for its function as a chelating ligand and its biological activity.

PropertyValueReference
Molecular Formula C₂₀H₂₄N₂[1][2][3][4]
Molecular Weight 292.42 g/mol [1][5][6]
IUPAC Name 2,9-di(butan-2-yl)-1,10-phenanthroline[1]
CAS Number 126646-42-2[5]
Appearance White to orange to light green powder[4]
Melting Point 57 - 59 °C[4]
LogP 5.89[6]

Applications in Research and Drug Development

This compound has garnered significant interest for its versatile applications:

  • Antitumor Agent: It has demonstrated potent antitumor activity against various cancer cell lines, including lung and head and neck cancers.[7][8][9] It can induce G1 cell cycle arrest, apoptosis, and autophagy in cancer cells.[7][8]

  • Coordination Chemistry: It serves as a bidentate chelating ligand, forming stable complexes with various transition metals. These complexes are investigated for their catalytic and biological properties.[4]

  • Analytical Chemistry: Its ability to selectively form colored complexes with metal ions makes it a useful reagent in the development of sensors for environmental and industrial monitoring.[4]

  • Materials Science: The compound is incorporated into polymers to enhance thermal stability and mechanical strength. It is also used in the synthesis of advanced materials for organic light-emitting diodes (OLEDs) and photovoltaic devices.[4][10]

  • Drug Delivery: As a derivative of 1,10-phenanthroline, it has potential applications as a carrier in drug delivery systems to transport therapeutic agents to target cells.[10]

Experimental Protocols

Synthesis of this compound (dsBPT)

While a specific detailed protocol for the synthesis of this compound was not found in the initial search, a general method for the synthesis of related 2,9-dialkyl-1,10-phenanthrolines involves the reaction of 1,10-phenanthroline with an organolithium reagent. For example, the synthesis of 2,9-dibutyl-1,10-phenanthroline can be achieved using n-butyllithium.[6] A similar approach would be expected for the synthesis of the sec-butyl derivative.

The purity of the synthesized dsBPT can be verified using techniques such as thin-layer chromatography (TLC), ¹H NMR, and elemental analysis.[7]

In Vivo Antitumor Activity Assessment: Xenograft Mouse Model

This protocol details the investigation of the in vivo antitumor effects of dsBPT in a head and neck cancer xenograft model.[7][8]

  • Cell Culture and Animal Model: Tu212 head and neck cancer cells are cultured and harvested. Athymic nude mice (nu/nu) are used for the study.

  • Tumor Implantation: 2 x 10⁶ Tu212 cells are injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size. Mice are then randomly assigned to treatment and control groups.

  • Treatment Administration: dsBPT is administered to the treatment groups, typically via intraperitoneal injection, at varying doses. The control group receives a vehicle control.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. The formula V = (π/6) x length x width² is used to calculate the tumor volume.

  • Monitoring: The body weight and overall health of the mice are monitored throughout the experiment.

  • Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. The tumor growth inhibition is calculated. Statistical analysis is performed to determine the significance of the observed differences between the treatment and control groups.

Visualizations

Proposed Signaling Pathway for Antitumor Activity

The following diagram illustrates the proposed mechanism of action for the antitumor effects of this compound (dsBPT), which involves the induction of cell cycle arrest and apoptosis.[7][8]

G Proposed Antitumor Mechanism of dsBPT cluster_effects Cellular Effects dsBPT This compound (dsBPT) CellCycle Cell Cycle Progression dsBPT->CellCycle inhibits Apoptosis Apoptosis dsBPT->Apoptosis induces Autophagy Autophagy dsBPT->Autophagy induces CancerCell Cancer Cell dsBPT->CancerCell targets G1Arrest G1 Phase Arrest Inhibition Inhibition of Cancer Cell Growth G1Arrest->Inhibition Apoptosis->Inhibition Autophagy->Inhibition CancerCell->CellCycle

Caption: Proposed Antitumor Mechanism of dsBPT.

Experimental Workflow for In Vivo Xenograft Study

This diagram outlines the key steps in the experimental workflow for evaluating the in vivo antitumor efficacy of dsBPT using a xenograft mouse model.

G In Vivo Xenograft Study Workflow A Cancer Cell Culture (e.g., Tu212) B Subcutaneous Injection into Nude Mice A->B C Tumor Growth Monitoring B->C D Randomization into Control & Treatment Groups C->D E dsBPT Administration (Treatment Group) D->E F Vehicle Administration (Control Group) D->F G Tumor Volume & Body Weight Measurement E->G F->G H Tumor Excision & Analysis G->H I Statistical Analysis H->I

Caption: In Vivo Xenograft Study Workflow.

References

An In-depth Technical Guide to the Physical Properties of 2,9-Di-sec-butyl-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,9-Di-sec-butyl-1,10-phenanthroline, a substituted phenanthroline derivative, is a compound of significant interest in various scientific fields. Its unique molecular architecture, featuring bulky sec-butyl groups at the 2 and 9 positions of the phenanthroline core, imparts distinct physical and chemical properties. These characteristics make it a valuable ligand in coordination chemistry, a promising candidate in the development of novel therapeutics, and a functional material in optoelectronics. This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and an illustrative representation of its role in inducing G1 cell cycle arrest, a key mechanism in its anti-tumor activity.

Core Physical Properties

The physical properties of this compound are crucial for its handling, characterization, and application in various experimental settings. A summary of these properties is presented in the table below.

PropertyValueSource
Molecular Formula C₂₀H₂₄N₂[1]
Molecular Weight 292.43 g/mol [1]
Appearance White to orange to light green powder[1]
Melting Point 57 - 59 °C[1]
Boiling Point 428.6 ± 40.0 °C at 760 mmHg (for n-butyl isomer)[2]
Solubility While specific data for the sec-butyl isomer is not readily available, the parent compound, 1,10-phenanthroline, is soluble in organic solvents such as methanol, ethanol, acetone, and benzene, and slightly soluble in water and light petroleum. The sec-butyl groups are expected to enhance solubility in nonpolar organic solvents.[3][4][5]

Note on Boiling Point and Solubility: The provided boiling point is for the isomeric compound 2,9-di-n-butyl-1,10-phenanthroline and should be considered as an estimate for the sec-butyl isomer. The solubility information is based on the parent compound and the expected contribution of the alkyl groups. Experimental determination is recommended for precise values.

Experimental Protocols

Accurate determination of the physical properties of this compound is essential for its quality control and use in research. The following are detailed methodologies for key characterization experiments.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity.

Principle: The temperature at which the solid phase of a substance is in equilibrium with its liquid phase is its melting point. A sharp melting range (typically 0.5-1°C) is indicative of a pure compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • Set the heating rate to a rapid setting initially to determine an approximate melting range.

  • Allow the apparatus to cool and then repeat the measurement with a fresh sample, this time heating slowly (1-2°C per minute) as the temperature approaches the approximate melting point.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).

Thin-Layer Chromatography (TLC)

TLC is a rapid and effective technique to assess the purity of a compound and to monitor the progress of a chemical reaction.

Principle: TLC separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (an organic solvent or mixture of solvents). The retention factor (Rf) is a characteristic value for a compound under specific conditions.

Apparatus and Materials:

  • TLC plates (silica gel coated)

  • Developing chamber with a lid

  • Capillary spotters

  • Mobile phase (e.g., a mixture of hexane and ethyl acetate)

  • UV lamp for visualization

  • Pencil and ruler

Procedure:

  • Prepare a developing chamber by adding the mobile phase to a depth of about 0.5 cm and placing a piece of filter paper to saturate the chamber with solvent vapors. Cover the chamber with the lid.

  • Using a pencil, gently draw a starting line about 1 cm from the bottom of a TLC plate.

  • Dissolve a small amount of the this compound sample in a volatile solvent (e.g., dichloromethane).

  • Using a capillary spotter, apply a small spot of the dissolved sample onto the starting line.

  • Carefully place the TLC plate into the developing chamber, ensuring the starting line is above the solvent level. Close the chamber.

  • Allow the solvent to ascend the plate by capillary action.

  • When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.

  • Allow the plate to dry and then visualize the spots under a UV lamp. Circle the observed spots with a pencil.

  • Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front). A single spot indicates a high degree of purity.[6][7][8]

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.

Principle: ¹H NMR spectroscopy exploits the magnetic properties of hydrogen nuclei. The chemical shift, splitting pattern (multiplicity), and integration of the signals in a ¹H NMR spectrum provide detailed information about the chemical environment and connectivity of the protons in a molecule.

Apparatus:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃)

  • Pipettes

Procedure:

  • Dissolve a few milligrams of this compound in approximately 0.5-0.7 mL of a deuterated solvent in a clean, dry NMR tube.

  • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

  • Place the NMR tube in the spectrometer's probe.

  • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Process the spectrum by Fourier transformation, phasing, and baseline correction.

  • Integrate the signals to determine the relative number of protons corresponding to each signal.

  • Analyze the chemical shifts and splitting patterns to assign the signals to the specific protons in the this compound molecule.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound, which is used to confirm its empirical and molecular formula.

Principle: The compound is combusted in a stream of oxygen at high temperature. The resulting gases (CO₂, H₂O, N₂, etc.) are separated and quantified by a detector. The mass percentages of the elements are then calculated.

Apparatus:

  • CHN elemental analyzer

Procedure:

  • Accurately weigh a small amount (typically 1-3 mg) of the dry, pure this compound sample into a tin or silver capsule.

  • Seal the capsule and place it in the autosampler of the elemental analyzer.

  • Run the analysis according to the instrument's protocol.

  • The instrument will provide the weight percentages of carbon, hydrogen, and nitrogen.

  • Compare the experimental percentages with the theoretical values calculated from the molecular formula (C₂₀H₂₄N₂). The experimental values should be within ±0.4% of the theoretical values for a pure sample.[9][10][11][12]

Mechanism of Action: G1 Cell Cycle Arrest

Recent studies have demonstrated that this compound exhibits significant anti-tumor activity by inducing G1 cell cycle arrest and apoptosis.[13][14][15] The following diagram illustrates a simplified signaling pathway for the G1/S checkpoint and the putative role of this compound in this process.

G1_S_Checkpoint_dsBPT cluster_0 G1 Phase cluster_1 S Phase Entry cluster_2 Checkpoint Control Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D-CDK4/6 Complex Mitogenic_Signals->CyclinD_CDK46 Activates Rb Rb CyclinD_CDK46->Rb Phosphorylates Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F E2F E2F Rb->E2F Inhibits Rb->Rb_E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates E2F->Rb_E2F pRb p-Rb DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication dsBPT 2,9-Di-sec-butyl- 1,10-phenanthroline (dsBPT) p21 p21/p27 (CDK Inhibitors) dsBPT->p21 Induces p21->CyclinD_CDK46 Inhibits Rb_E2F->E2F Rb_E2F->pRb

Caption: G1/S checkpoint signaling pathway and the inhibitory action of this compound.

This guide provides a foundational understanding of the physical properties of this compound for professionals in research and drug development. The detailed experimental protocols and the visualization of its mechanism of action aim to facilitate its effective use and further investigation in various scientific applications.

References

Synthesis of 2,9-Di-sec-butyl-1,10-phenanthroline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis route for 2,9-di-sec-butyl-1,10-phenanthroline, a sterically hindered phenanthroline ligand. This compound and its derivatives are of significant interest in coordination chemistry and have been explored for their applications in catalysis and as components of novel therapeutic agents. This document provides a comprehensive overview of the synthetic methodology, including detailed experimental protocols and key quantitative data.

Introduction

This compound, often abbreviated as dsBPT, is a key bidentate N-donor ligand. The presence of bulky sec-butyl groups at the 2 and 9 positions, adjacent to the nitrogen atoms, creates significant steric hindrance around the metal coordination site. This steric crowding influences the geometry and stability of the resulting metal complexes, often leading to unique catalytic and photophysical properties. Furthermore, dsBPT has been investigated for its own biological activity, including its potential as an antitumor agent. A reliable and well-documented synthesis is crucial for the continued exploration of this important molecule.

Synthesis Route Overview

The most common and effective method for the synthesis of this compound is a two-step process starting from the readily available 1,10-phenanthroline. The general strategy involves the nucleophilic addition of an organometallic reagent to the electron-deficient positions of the phenanthroline core, followed by an oxidation step to restore aromaticity.

The key steps are:

  • Nucleophilic Addition: Treatment of 1,10-phenanthroline with sec-butyllithium in an inert solvent. The organolithium reagent selectively attacks the 2 and 9 positions of the phenanthroline ring system, which are activated towards nucleophilic attack. This reaction forms a dihydro-phenanthroline intermediate.

  • Rearomatization (Oxidation): The dihydro-phenanthroline intermediate is then oxidized to yield the final product, this compound. A common and effective oxidizing agent for this transformation is manganese dioxide (MnO₂).

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of 2,9-disubstituted phenanthrolines.

Step 1: Synthesis of 2,9-di-sec-butyl-2,9-dihydro-1,10-phenanthroline

Materials:

  • 1,10-phenanthroline

  • sec-Butyllithium (typically ~1.4 M in cyclohexane)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard glassware for air-sensitive reactions (Schlenk line or glovebox)

Procedure:

  • A flame-dried Schlenk flask is charged with 1,10-phenanthroline and anhydrous THF under an inert atmosphere of argon or nitrogen. The solution is cooled to -78 °C using a dry ice/acetone bath.

  • sec-Butyllithium (a slight excess, typically 2.2 to 2.5 equivalents) is added dropwise to the stirred solution of 1,10-phenanthroline over a period of 15-20 minutes.

  • The reaction mixture is stirred at -78 °C for a specified time (e.g., 1-2 hours) and then allowed to slowly warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

Step 2: Oxidation to this compound

Materials:

  • Crude 2,9-di-sec-butyl-2,9-dihydro-1,10-phenanthroline from Step 1

  • Activated manganese dioxide (MnO₂)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • The crude product from the previous step is extracted into an organic solvent such as dichloromethane or chloroform.

  • Activated manganese dioxide (a significant excess, often 5-10 equivalents by weight) is added to the solution.

  • The suspension is stirred vigorously at room temperature. The reaction progress is monitored by TLC until the starting material is fully consumed. This may take several hours to overnight.

  • Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the manganese dioxide. The filter cake is washed with additional solvent.

  • The combined organic filtrates are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that optimal conditions and yields may vary.

ParameterValue/ConditionNotes
Step 1: Nucleophilic Addition
1,10-Phenanthroline1.0 equivalentStarting material
sec-Butyllithium2.2 - 2.5 equivalentsNucleophile
SolventAnhydrous THF
Temperature-78 °C to room temp.
Reaction Time1 - 3 hours
Step 2: Oxidation
Dihydro-intermediate1.0 equivalent
Manganese Dioxide (MnO₂)5 - 10 wt. equivalentsOxidizing agent
SolventCH₂Cl₂ or CHCl₃
TemperatureRoom temperature
Reaction Time12 - 24 hours
Overall Yield 60-80%Reported yields for similar 2,9-disubstituted phenanthrolines

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis of this compound Start 1,10-Phenanthroline Intermediate 2,9-di-sec-butyl-2,9-dihydro- 1,10-phenanthroline (Intermediate) Start->Intermediate 1. Nucleophilic Addition Reagent1 sec-Butyllithium (2.2 eq) Anhydrous THF, -78°C Reagent1->Intermediate Product This compound Intermediate->Product 2. Oxidation Reagent2 Manganese Dioxide (MnO₂) DCM, Room Temp. Reagent2->Product Purification Purification (Column Chromatography) Product->Purification

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a well-established procedure that provides access to this sterically hindered ligand in good yields. The two-step approach involving nucleophilic addition of sec-butyllithium followed by oxidation with manganese dioxide is robust and scalable. This technical guide provides researchers and professionals in drug development with the necessary details to reproduce this synthesis and further explore the potential of this versatile compound and its metal complexes. Careful handling of air- and moisture-sensitive reagents is paramount to the success of this synthesis.

In-depth Technical Guide: Analysis of the 1H NMR Spectrum of 2,9-Di-sec-butyl-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of available scientific literature, the detailed 1H NMR spectral data (chemical shifts, coupling constants, and multiplicities) for 2,9-di-sec-butyl-1,10-phenanthroline could not be located. The following guide is therefore presented as a template to aid researchers in the analysis of this spectrum once the data is obtained. The provided tables and interpretations are based on expected values derived from analogous chemical structures and general principles of NMR spectroscopy.

Introduction

This compound is a sterically hindered derivative of 1,10-phenanthroline, a well-known heterocyclic chelating agent. The introduction of bulky sec-butyl groups at the 2 and 9 positions significantly influences its coordination chemistry and potential applications, including in catalysis and medicinal chemistry. A thorough understanding of its molecular structure is paramount, and 1H Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose. This guide outlines the expected 1H NMR spectrum of this compound and provides a framework for its detailed analysis.

Predicted 1H NMR Spectral Data

The following table summarizes the anticipated chemical shifts (δ), multiplicities, coupling constants (J), and integration values for the protons of this compound. These predictions are based on the analysis of related 2,9-disubstituted-1,10-phenanthroline derivatives and the known effects of alkyl substituents on aromatic systems.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-4, H-7 (Phenanthroline)8.0 - 8.3Doublet (d)~8.02H
H-3, H-8 (Phenanthroline)7.5 - 7.8Doublet (d)~8.02H
H-5, H-6 (Phenanthroline)7.7 - 8.0Singlet (s)-2H
-CH- (sec-Butyl)3.2 - 3.6Sextet~7.02H
-CH2- (sec-Butyl)1.6 - 1.9Multiplet (m)-4H
-CH3 (sec-Butyl, terminal)0.9 - 1.2Triplet (t)~7.56H
-CH3 (sec-Butyl, adjacent to CH)1.3 - 1.5Doublet (d)~7.06H

Experimental Protocol for 1H NMR Spectrum Acquisition

A standardized protocol for acquiring the 1H NMR spectrum of this compound is crucial for data reproducibility.

Materials and Equipment:

  • This compound sample

  • Deuterated chloroform (CDCl3) or other suitable deuterated solvent

  • NMR tube (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of CDCl3 in a clean, dry vial.

  • Internal Standard: Add a small amount of TMS to the solution to serve as a reference for chemical shifts (δ = 0.00 ppm).

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a standard pulse sequence (e.g., a single 90° pulse).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • Set the relaxation delay to at least 5 times the longest T1 relaxation time of the protons to ensure accurate integration.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.

Spectral Interpretation and Signaling Pathways

The interpretation of the 1H NMR spectrum involves assigning each resonance to a specific proton in the molecule. This process relies on chemical shifts, integration, and spin-spin coupling patterns.

Aromatic Region (7.5 - 8.3 ppm):

  • The phenanthroline core is expected to exhibit three distinct signals corresponding to the H-3/H-8, H-4/H-7, and H-5/H-6 protons.

  • Due to the C2 symmetry of the molecule, the protons on each side of the phenanthroline ring are chemically equivalent (e.g., H-3 and H-8).

  • The H-4 and H-7 protons, being adjacent to the nitrogen atoms, are expected to be the most deshielded and appear as a doublet downfield.

  • The H-3 and H-8 protons will also appear as a doublet, coupled to H-4 and H-7, respectively.

  • The H-5 and H-6 protons are in the central ring and are expected to appear as a singlet due to the lack of adjacent protons for coupling.

Aliphatic Region (0.9 - 3.6 ppm):

  • The sec-butyl groups will give rise to four distinct signals.

  • The methine proton (-CH-) directly attached to the phenanthroline ring will be the most deshielded of the aliphatic protons and is expected to be a sextet due to coupling with the adjacent methyl and methylene protons.

  • The methylene protons (-CH2-) will likely appear as a complex multiplet due to diastereotopicity and coupling to both the methine and terminal methyl protons.

  • The terminal methyl group (-CH3) will appear as a triplet due to coupling with the adjacent methylene protons.

  • The other methyl group, attached to the methine carbon, will appear as a doublet due to coupling with the methine proton.

Logical Workflow for 1H NMR Spectrum Analysis

The following diagram illustrates the logical workflow for the complete analysis of the 1H NMR spectrum of this compound.

NMR_Analysis_Workflow Workflow for 1H NMR Spectrum Analysis of this compound A Sample Preparation (Dissolution in Deuterated Solvent with TMS) B Data Acquisition (NMR Spectrometer) A->B Load Sample C Data Processing (Fourier Transform, Phasing, Calibration) B->C Generate FID D Spectral Analysis C->D Processed Spectrum E Chemical Shift (δ) Analysis D->E F Integration Analysis D->F G Multiplicity and Coupling Constant (J) Analysis D->G H Structural Elucidation (Assignment of Protons) E->H Correlate Data F->H Correlate Data G->H Correlate Data I Final Report Generation H->I Finalized Structure

Caption: Logical workflow for 1H NMR analysis.

This comprehensive guide provides a robust framework for the analysis of the 1H NMR spectrum of this compound. Researchers and professionals can utilize this document to interpret their experimental data and gain valuable insights into the molecular structure of this important compound.

The Pivotal Role of Steric Hindrance in Phenanthroline Coordination Chemistry: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Sterically hindered phenanthrolines represent a class of ligands that have infused new life into coordination chemistry, offering unprecedented control over the geometric and electronic properties of metal complexes. This technical guide provides an in-depth exploration of the synthesis, coordination behavior, and burgeoning applications of these fascinating molecules. Tailored for researchers, scientists, and professionals in drug development, this document consolidates key quantitative data, details essential experimental protocols, and visualizes complex processes to facilitate a deeper understanding and inspire further innovation in the field.

Introduction: The Significance of Steric Hindrance

The strategic introduction of bulky substituents onto the 1,10-phenanthroline scaffold profoundly influences the coordination environment around a metal center. By imposing steric constraints, typically at the 2- and 9-positions, these ligands can enforce unusual coordination geometries, modulate redox potentials, and enhance the stability and photophysical properties of the resulting metal complexes. These tailored characteristics have unlocked new possibilities in catalysis, materials science, and the design of therapeutic agents. This guide will systematically unpack the coordination chemistry of these sterically encumbered ligands, providing a foundational resource for their application in cutting-edge research.

Synthesis of Sterically Hindered Phenanthroline Ligands

The synthesis of sterically hindered phenanthrolines often begins with the modification of the parent 1,10-phenanthroline or its precursors. A common strategy involves the introduction of substituents at the 2- and 9-positions.

Synthesis of 2,9-Disubstituted Phenanthrolines

A prevalent method for synthesizing 2,9-disubstituted phenanthrolines is the reaction of 2,9-dichloro-1,10-phenanthroline with various nucleophiles.[1] Another approach involves the oxidation of 2,9-dimethyl-1,10-phenanthroline (neocuproine) to form a dialdehyde, which can then be further modified.[2]

Experimental Protocol: Synthesis of 2,9-Dichloro-1,10-phenanthroline [1]

  • Reaction Setup: In a 250 mL two-neck round-bottom flask equipped with a reflux condenser, combine 3,6,7,9-Tetrahydro-5H-[3][4]diazepino[1,2,3,4-lmn][3][5]phenanthroline-3,9-dione (2.97 g, 11.79 mmol), freshly distilled POCl₃ (36 mL), and PCl₅ (4.91 g, 23.57 mmol).

  • Reaction Conditions: Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography.

  • Workup: After the reaction is complete, carefully quench the reaction mixture by pouring it onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium carbonate) until the pH is approximately 7.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

A variety of synthetic strategies can be employed to achieve different substitution patterns, as illustrated below.

Synthesis_Pathways cluster_ligand_synthesis Ligand Synthesis Strategies 1,10-Phenanthroline 1,10-Phenanthroline 2,9-Dichloro-1,10-Phenanthroline 2,9-Dichloro-1,10-Phenanthroline 1,10-Phenanthroline->2,9-Dichloro-1,10-Phenanthroline Chlorination 2,9-Dimethyl-1,10-Phenanthroline 2,9-Dimethyl-1,10-Phenanthroline 1,10-Phenanthroline->2,9-Dimethyl-1,10-Phenanthroline Skraup Reaction 2,9-Diaryl-1,10-Phenanthroline 2,9-Diaryl-1,10-Phenanthroline 2,9-Dichloro-1,10-Phenanthroline->2,9-Diaryl-1,10-Phenanthroline Suzuki/Stille Coupling

Caption: Synthetic routes to various sterically hindered phenanthroline ligands.

Coordination with Transition Metals

The coordination of sterically hindered phenanthrolines to transition metals results in complexes with unique structural and electronic properties. The bulky substituents play a crucial role in determining the coordination number and geometry around the metal center.

Copper(I) Complexes

Sterically hindered phenanthrolines, such as neocuproine (2,9-dimethyl-1,10-phenanthroline), are particularly well-suited for stabilizing the tetrahedral geometry preferred by copper(I).[6] The steric bulk prevents the formation of planar complexes, which can be detrimental to the photophysical properties of Cu(I) photosensitizers.

Experimental Protocol: Synthesis of [Cu(neocuproine)₂]⁺

  • Reactants: Dissolve neocuproine (2 equivalents) in a suitable solvent such as dichloromethane or acetonitrile.

  • Copper Source: In a separate flask, dissolve a copper(I) salt, for example, [Cu(CH₃CN)₄]PF₆ (1 equivalent), in the same solvent.

  • Reaction: Slowly add the copper(I) solution to the ligand solution under an inert atmosphere (e.g., nitrogen or argon) with stirring.

  • Isolation: The resulting deep orange-red complex can be isolated by precipitation with a non-coordinating solvent like diethyl ether, followed by filtration and washing.

The formation of such complexes can be visualized as a self-assembly process driven by the coordination preferences of the metal ion.

Copper_Complex_Formation Cu(I) ion Cu(I) ion [Cu(neocuproine)₂]⁺ [Cu(neocuproine)₂]⁺ Cu(I) ion->[Cu(neocuproine)₂]⁺ + 2 Neocuproine Neocuproine Neocuproine->[Cu(neocuproine)₂]⁺

Caption: Formation of a homoleptic copper(I) complex with neocuproine.

Structural Data

The steric hindrance imposed by the substituents at the 2- and 9-positions directly impacts the bond lengths and angles within the coordination sphere. Below is a summary of selected structural data for various metal complexes with sterically hindered phenanthrolines.

ComplexMetalLigandKey Bond Lengths (Å)Key Bond Angles (°)Reference
[Cu(dpp)₂]⁺Cu(I)dppCu-N: 2.05-2.08N-Cu-N (bite): ~81[2]
[Cu(neocuproine)(5-Cl-Sal)(H₂O)]Cu(II)neocuproineCu-N1: 2.023(2), Cu-N2: 2.295(2), Cu-O1: 1.899(2), Cu-O2: 1.924(2), Cu-O4: 1.973(2)N1-Cu-N2: 78.96(8), O1-Cu-O2: 92.51(8)[7]
[Pd(2,9-Me₂-phen)Cl₂]Pd(II)neocuproinePd-N: 2.09-2.11, Pd-Cl: 2.29-2.31N-Pd-N: 78.5, Cl-Pd-Cl: 90.3[8]
[Cu₂(μ-5-Cl-Sal)(5-Cl-HSal)₂(Neo)₂]·EtOHCu(II)neocuproineCu1-N1: 2.023(4), Cu2-N3: 2.023(4), Cu1-O(phenolate): 1.896(3), Cu2-O(carboxylate): 1.966(3)N1-Cu1-N2: 78.9(1), N3-Cu2-N4: 78.2(1)[7]

dpp = 2,9-diphenyl-1,10-phenanthroline; 5-Cl-Sal = 5-chlorosalicylate; Neo = neocuproine

Applications in Catalysis

The unique steric and electronic properties of metal complexes with hindered phenanthrolines have led to their successful application in various catalytic transformations.

Nickel-Catalyzed Ethylene Oligomerization

Nickel complexes bearing sterically hindered phenanthroline ligands are active catalysts for the oligomerization of ethylene. The steric bulk around the nickel center influences the product selectivity, with larger substituents favoring the formation of butenes.[3]

The catalytic activity of these complexes is significantly affected by the electronic and steric properties of the phenanthroline ligand. For instance, the introduction of methyl groups at the 2- and 9-positions of 1,10-phenanthroline leads to a decrease in activity but an increase in selectivity towards butenes.[3]

Catalyst PrecursorActivatorActivity (x 10³ mol C₂H₄·mol Ni⁻¹·h⁻¹)Butene Selectivity (%)Reference
[NiBr₂(phen)]MMAO-1266.2Wide range (C₄-C₂₀)[3]
[NiBr₂(2,9-dimethyl-1,10-phenanthroline)]MMAO-1226.8–52.280–96[3]
[NiBr(Mes)(phen)]MMAO-1283.5Mainly butenes[3]

MMAO-12 = Modified Methylaluminoxane

The proposed catalytic cycle involves the coordination of ethylene to the active nickel species, followed by insertion and chain growth, and ultimately β-hydride elimination to release the olefin product.

Ethylene_Oligomerization cluster_catalytic_cycle Nickel-Catalyzed Ethylene Oligomerization Active Ni-H Active Ni-H Ni-Et Ni-Et Active Ni-H->Ni-Et + C₂H₄ Ni-Butyl Ni-Butyl Ni-Et->Ni-Butyl + C₂H₄ Butene Release Butene Release Ni-Butyl->Butene Release β-hydride elimination Butene Release->Active Ni-H

Caption: Simplified catalytic cycle for ethylene dimerization to butene.

Applications in Drug Development

The ability of metal complexes to interact with biological macromolecules, such as DNA, has positioned them as promising candidates for the development of new therapeutic agents. Sterically hindered phenanthroline complexes have shown potential as anticancer agents.

DNA Interaction

Metal complexes can interact with DNA through various modes, including intercalation, groove binding, and electrostatic interactions.[9] The planar aromatic structure of the phenanthroline ligand facilitates intercalation between DNA base pairs, while the overall charge and shape of the complex influence its binding affinity and selectivity.

Experimental Protocol: Studying DNA Binding by UV-Visible Spectroscopy [9]

  • Preparation of Solutions: Prepare a stock solution of the metal complex in a suitable buffer (e.g., Tris-HCl). Also, prepare a stock solution of calf thymus DNA (CT-DNA) in the same buffer and determine its concentration spectrophotometrically.

  • Titration: Keep the concentration of the metal complex constant while incrementally adding the CT-DNA solution.

  • Data Acquisition: Record the UV-Visible absorption spectrum after each addition of DNA.

  • Data Analysis: Monitor the changes in the absorption spectrum, such as hypochromism (decrease in absorbance) and bathochromic shift (red shift), which are indicative of intercalative binding. The intrinsic binding constant (K_b) can be calculated using the Wolfe-Shimer equation.[10]

The workflow for evaluating the biological activity of these complexes often involves a multi-step process, from initial DNA binding studies to cellular assays.

Drug_Development_Workflow cluster_workflow Biological Activity Evaluation Synthesis Synthesis DNA Binding Studies DNA Binding Studies Synthesis->DNA Binding Studies Nuclease Activity Nuclease Activity DNA Binding Studies->Nuclease Activity Cell Viability Assays Cell Viability Assays Nuclease Activity->Cell Viability Assays Mechanism of Action Mechanism of Action Cell Viability Assays->Mechanism of Action

References

A Technical Guide to the Electronic Properties of Substituted Phenanthroline Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Phenanthroline (phen) is a cornerstone ligand in coordination chemistry, prized for its rigid, planar, and polyaromatic structure which allows it to form stable chelates with a vast range of metal ions.[1][2] Its inherent electronic properties, characterized by a π-deficient aromatic system, make it a strong π-acceptor ligand.[3] This electronic nature, however, is not static. The true power of the phenanthroline scaffold lies in its tunability; by introducing functional groups—substituents—at various positions on its aromatic rings, one can precisely modulate its electronic properties.[1]

This guide provides an in-depth exploration of how substituents influence the electronic landscape of phenanthroline ligands. Understanding these structure-property relationships is critical for the rational design of metal complexes with tailored redox, photophysical, and catalytic activities for applications ranging from materials chemistry and photochemistry to the development of novel metallodrugs.[1][4]

Core Concepts: The Influence of Substituents

The electronic properties of the phenanthroline core are dictated by the electron density of its π-conjugated system. Substituents alter this density through inductive and resonance effects. They are broadly classified into two categories:

  • Electron-Donating Groups (EDGs): Groups like methyl (-CH₃), methoxy (-OCH₃), and amino (-NH₂) increase the electron density on the phenanthroline ring system.[3][5] This generally raises the energy of the frontier molecular orbitals (HOMO and LUMO).[6]

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), chloro (-Cl), and cyano (-CN) decrease the electron density of the ring.[7][8] This effect stabilizes the frontier orbitals, lowering their energy levels.[9]

The position of the substituent also plays a crucial role. Substituents at the 4 and 7 positions, for instance, have a more significant impact on the metal center's electron density than those at the 3 and 8 positions due to their influence on π-donation and acceptance pathways.[5] This modulation directly impacts the ligand's electrochemical and photophysical behavior.

Substituent_Effects sub Substituent on Phenanthroline Ring edg Electron-Donating Group (EDG) (-CH₃, -OCH₃) sub->edg e.g. ewg Electron-Withdrawing Group (EWG) (-NO₂, -Cl) sub->ewg e.g. inc_density Increases π-Electron Density edg->inc_density dec_density Decreases π-Electron Density ewg->dec_density homo_lumo_up Raises HOMO/LUMO Energy inc_density->homo_lumo_up homo_lumo_down Lowers HOMO/LUMO Energy dec_density->homo_lumo_down redox_shift_neg Cathodic (Negative) Shift in Reduction Potential homo_lumo_up->redox_shift_neg redox_shift_pos Anodic (Positive) Shift in Reduction Potential homo_lumo_down->redox_shift_pos

Caption: Logical flow of substituent effects on phenanthroline electronic properties.

Electrochemical Properties

The redox potential of a phenanthroline ligand, and its corresponding metal complex, is a direct measure of the ease with which it can be reduced or oxidized. This property is paramount in applications like catalysis and sensor design. Cyclic voltammetry (CV) is the primary technique used to probe these characteristics.

The introduction of substituents significantly alters the redox behavior. A progression from electron-withdrawing to electron-donating substituents makes the reduction of the ligand or its metal complex less accessible (i.e., occurs at a more negative potential).[7][8] For example, in a series of copper(II) complexes, the reduction potential becomes less accessible in the order of 5-NO₂ < 5-Cl < 5-H < 5-Me substitution on the phenanthroline ligand.[7][8] Conversely, EWGs make the ligand easier to reduce (a positive or less negative potential) by lowering the energy of the LUMO, which accepts the electron.

Data Summary: Redox Potentials

The following table summarizes representative electrochemical data for various substituted phenanthroline ligands and their metal complexes. Potentials are typically reported versus a reference electrode like Ag/AgCl or the Ferrocene/Ferrocenium (Fc/Fc⁺) couple.

Substituent(s)Position(s)Metal IonE½ (red) (V vs. Fc/Fc⁺)E½ (ox) (V vs. Fc/Fc⁺)Citation
None-Fe(II)-1.291.05[10]
3,4,7,8-tetramethyl3,4,7,8Fe(II)-1.530.89[11]
5-chloro5Fe(II)-1.191.11[10]
5-nitro5Fe(II)-0.991.18[10]
2,9-di-NHI2,9--2.14, -2.48-0.66, -0.22[3]
None---2.63, -2.82-[3]
5-nitro5Cu(II)-0.32 (V vs. Ag/AgCl)-[7][8]
5-chloro5Cu(II)-0.40 (V vs. Ag/AgCl)-[7][8]
5-methyl5Cu(II)-0.48 (V vs. Ag/AgCl)-[7][8]
NHI = N,N′-di-tert-butylimidazolin-2-ylidenamino
Experimental Protocol: Cyclic Voltammetry (CV)

Cyclic voltammetry is employed to measure the reduction and oxidation potentials of a species in solution.

Objective: To determine the half-wave potentials (E½) for the redox processes of the substituted phenanthroline ligand or its metal complex.

Methodology:

  • Solution Preparation: The analyte (ligand or complex) is dissolved in a suitable, dry solvent (e.g., acetonitrile, dichloromethane) to a concentration of approximately 1 mM. An inert supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate ([NBu₄][PF₆]), is added to ensure conductivity.[10]

  • Electrochemical Cell Setup: A standard three-electrode cell is used.

    • Working Electrode: A glassy carbon or platinum disk electrode.

    • Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).

    • Counter (Auxiliary) Electrode: A platinum wire.

  • Deoxygenation: The solution is purged with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. A blanket of the inert gas is maintained over the solution during the experiment.

  • Data Acquisition: The potential of the working electrode is swept linearly from an initial value to a final value and then back again. The current response is measured and plotted against the applied potential, generating a cyclic voltammogram.[12][13]

  • Internal Reference: The ferrocene/ferrocenium (Fc/Fc⁺) couple is often added at the end of the experiment as an internal standard, and all potentials are referenced against its E½ value.

  • Analysis: The resulting voltammogram is analyzed to determine the peak potentials for oxidation (Epa) and reduction (Epc). For a reversible process, the half-wave potential is calculated as E½ = (Epa + Epc)/2.

CV_Workflow A Prepare Analyte Solution (1 mM sample, 0.1 M electrolyte) B Assemble 3-Electrode Cell (Working, Reference, Counter) A->B C Deoxygenate with Inert Gas (e.g., Argon) B->C D Apply Linear Potential Sweep (Record Current vs. Potential) C->D E Obtain Cyclic Voltammogram D->E F Analyze Peaks to Determine Redox Potentials (E½) E->F

Caption: Standard experimental workflow for cyclic voltammetry analysis.

Photophysical Properties

The interaction of substituted phenanthroline ligands with light is fundamental to their use in photosensitizers, luminescent probes, and optoelectronic devices. Substituents tune the energy levels of the frontier orbitals, thereby altering the absorption and emission properties of the ligand and its metal complexes.

  • Absorption (UV-Vis Spectroscopy): The absorption spectrum reveals the electronic transitions within the molecule. For phenanthroline ligands, these are typically π → π* transitions.[3] EDGs tend to cause a bathochromic (red) shift to longer wavelengths, while EWGs cause a hypsochromic (blue) shift to shorter wavelengths.[3] In metal complexes, additional Metal-to-Ligand Charge-Transfer (MLCT) bands appear, which are also highly sensitive to substituent effects.[14]

  • Emission (Luminescence): After absorbing light, an excited molecule can relax by emitting a photon. The energy (and thus color) of this emitted light, along with properties like quantum yield (efficiency of light emission) and excited-state lifetime, are strongly influenced by the ligand's substituents.[15]

Data Summary: Photophysical Properties

This table provides representative absorption and emission data for different substituted phenanthrolines and their complexes.

SubstituentPositionSystemλ_abs (nm)λ_em (nm)Citation
None-Ligand in CH₂Cl₂264-[3]
2,9-di-NHI2,9Ligand in THF290, 350-360-[3]
None-[Eu(hfa)₃(phen)]233, 272, 293-[16]
None-[Eu(tta)₃(phen)]230, 272, 341-[16]
4,7-diamine4,7[Re(CO)₃Cl(ligand)]~300-400-[14]
4-methyl4[Re(CO)₃(CNx)(ligand)]⁺-569 (77 K)[15]
4,7-dimethyl4,7[Re(CO)₃(CNx)(ligand)]⁺-579 (77 K)[15]
3,4,7,8-tetramethyl3,4,7,8[Re(CO)₃(CNx)(ligand)]⁺-588 (77 K)[15]
NHI = N,N′-di-tert-butylimidazolin-2-ylidenamino
Experimental Protocols

4.2.1 UV-Visible (UV-Vis) Absorption Spectroscopy

Objective: To measure the wavelengths of maximum absorbance (λ_max) corresponding to electronic transitions.

Methodology:

  • Sample Preparation: A dilute solution of the compound (typically 10⁻⁵ to 10⁻⁶ M) is prepared in a UV-transparent solvent (e.g., acetonitrile, dichloromethane, ethanol).[16][17]

  • Blank Measurement: A cuvette containing only the pure solvent is placed in the spectrophotometer to record a baseline spectrum.

  • Sample Measurement: The blank cuvette is replaced with a cuvette containing the sample solution.

  • Data Acquisition: The instrument scans a range of wavelengths (e.g., 200-800 nm), measuring the absorbance at each point.

  • Analysis: The resulting spectrum (a plot of absorbance vs. wavelength) is analyzed to identify the λ_max values. The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration and path length are known.

4.2.2 Fluorescence Spectroscopy

Objective: To measure the emission spectrum, quantum yield, and lifetime of a luminescent compound.

Methodology:

  • Sample Preparation: A dilute solution is prepared as for UV-Vis spectroscopy. The absorbance of the solution at the excitation wavelength should generally be kept below 0.1 to avoid inner filter effects.

  • Data Acquisition (Emission Spectrum): The sample is placed in a spectrofluorometer. It is irradiated at a fixed excitation wavelength (often the λ_max from the absorption spectrum), and the instrument scans a range of longer wavelengths to detect the emitted light.

  • Data Acquisition (Quantum Yield): The quantum yield (Φ) is often measured relative to a known standard (e.g., quinine sulfate). The integrated emission intensity of the sample is compared to that of the standard under identical conditions.

  • Data Acquisition (Lifetime): The excited-state lifetime (τ) is measured using techniques like Time-Correlated Single Photon Counting (TCSPC), which measures the decay of emission intensity over time following excitation by a pulsed laser source.

Photo_Effects sub Substituent Type edg EDG sub->edg ewg EWG sub->ewg dec_gap Decreases ΔE edg->dec_gap inc_gap Increases ΔE ewg->inc_gap gap HOMO-LUMO Energy Gap (ΔE) dec_gap->gap red_shift Red Shift (Bathochromic) Longer λ dec_gap->red_shift inc_gap->gap blue_shift Blue Shift (Hypsochromic) Shorter λ inc_gap->blue_shift shift Spectral Shift red_shift->shift blue_shift->shift

Caption: Relationship between substituent type, energy gap, and spectral shifts.

Computational Insights

Modern research heavily relies on computational methods, particularly Density Functional Theory (DFT), to predict and rationalize the electronic properties of molecules.[18][19] DFT calculations provide valuable information on:

  • Frontier Molecular Orbitals: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated.[6][20] The HOMO-LUMO energy gap is a key indicator of the molecule's electronic and optical properties.

  • Electron Density and Charges: These calculations can map the electron density across the ligand, quantifying the electron-donating or -withdrawing effect of a substituent.[9]

  • Simulated Spectra: Time-Dependent DFT (TD-DFT) can be used to simulate UV-Vis absorption spectra, aiding in the assignment of experimental electronic transitions.[14][15]

Data Summary: Calculated Electronic Properties
SubstituentPositionHOMO (eV)LUMO (eV)Energy Gap (eV)Citation
-Clpara-6.55--[6]
-Hpara-6.26--[6]
-OCH₃para-5.68--[6]
4,7-di-(NH₂)4,7--0.62 to -0.70-[18]
4,7-di-(NO₂)4,7--4.12 to -4.20-[18]

Conclusion

The 1,10-phenanthroline scaffold is a remarkably versatile platform for ligand design. The ability to systematically tune its electronic properties through the strategic placement of electron-donating and electron-withdrawing substituents is a powerful tool for chemists. By increasing or decreasing the electron density of the aromatic system, researchers can precisely control the redox potentials, absorption wavelengths, and emission characteristics of the resulting ligands and their metal complexes. This fine-tuning is essential for advancing a wide range of scientific fields, from creating more efficient catalysts and solar cells to designing targeted therapeutic agents with specific modes of action. A thorough understanding of these fundamental principles, supported by robust experimental and computational characterization, will continue to drive innovation in molecular design and technology.

References

The Discovery and Enduring Legacy of 2,9-Dialkyl-1,10-Phenanthrolines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,9-dialkyl-1,10-phenanthrolines, a class of sterically hindered heterocyclic organic compounds, have carved a significant niche in the landscape of coordination chemistry, analytical science, and catalysis. This technical guide delves into the historical discovery of these pivotal ligands, with a particular focus on the archetypal 2,9-dimethyl-1,10-phenanthroline, famously known as neocuproine. We will explore the evolution of their synthesis, from classical name reactions to modern, more efficient methodologies. Detailed experimental protocols for key synthetic procedures are provided, alongside a comprehensive compilation of quantitative data, including reaction yields and spectroscopic characterization, to serve as a valuable resource for researchers. Furthermore, this guide employs visualizations to elucidate the historical development, synthetic pathways, and the critical role of steric hindrance in the unique properties of these compounds.

Historical Perspective: From Obscurity to an Analytical Mainstay

The parent 1,10-phenanthroline scaffold was first reported in the late 19th century. However, the unique utility of its 2,9-disubstituted derivatives remained unrecognized until the early 1930s. During this period, a concerted effort was underway to develop novel colorimetric indicators for transition metals.

A pivotal figure in this era was the American chemist G. Frederick Smith. His work, along with his contemporaries, was instrumental in exploring the analytical applications of phenanthroline derivatives. Around 1930, the use of phenanthroline as an oxidation-reduction indicator was gaining traction. Smith's research group and his company, G. Frederick Smith Chemical Company, played a crucial role in the commercial production and systematic study of these compounds.

It was discovered that the introduction of alkyl groups at the 2 and 9 positions of the 1,10-phenanthroline ring imparted a remarkable selectivity for copper(I) ions. This led to the synthesis of 2,9-dimethyl-1,10-phenanthroline, which was given the trivial name "neocuproine." The resulting [Cu(neocuproine)₂]⁺ complex exhibits a distinct deep orange-red color, making it an excellent reagent for the spectrophotometric determination of copper. The steric hindrance provided by the methyl groups prevents the formation of the corresponding copper(II) complex, which is a key factor in its selectivity.

Historical_Development Late 19th Century Late 19th Century Discovery of 1,10-Phenanthroline Discovery of 1,10-Phenanthroline Late 19th Century->Discovery of 1,10-Phenanthroline Early 1930s Early 1930s G. Frederick Smith's Work G. Frederick Smith's Work Early 1930s->G. Frederick Smith's Work Mid-20th Century Mid-20th Century Coordination Chemistry & Catalysis Coordination Chemistry & Catalysis Mid-20th Century->Coordination Chemistry & Catalysis Late 20th/21st Century Late 20th/21st Century Advanced Applications (Catenanes, Rotaxanes, Photoredox Catalysis) Advanced Applications (Catenanes, Rotaxanes, Photoredox Catalysis) Late 20th/21st Century->Advanced Applications (Catenanes, Rotaxanes, Photoredox Catalysis) Synthesis of Neocuproine Synthesis of Neocuproine G. Frederick Smith's Work->Synthesis of Neocuproine Analytical Applications (Cu(I) detection) Analytical Applications (Cu(I) detection) Synthesis of Neocuproine->Analytical Applications (Cu(I) detection) Analytical Applications (Cu(I) detection)->Coordination Chemistry & Catalysis Coordination Chemistry & Catalysis->Advanced Applications (Catenanes, Rotaxanes, Photoredox Catalysis)

A timeline of the key milestones in the history of 2,9-dialkyl-1,10-phenanthrolines.

Synthetic Methodologies

The synthesis of 2,9-dialkyl-1,10-phenanthrolines has evolved significantly since their discovery. The classical methods, while historically important, often suffer from harsh reaction conditions and low yields. Modern approaches have focused on improving efficiency, yield, and substrate scope.

Classical Synthetic Routes: The Skraup and Doebner-von Miller Reactions

The traditional syntheses of the 1,10-phenanthroline core are dominated by the Skraup and Doebner-von Miller reactions. These methods typically involve the reaction of an aromatic amine with a source of an α,β-unsaturated carbonyl compound in the presence of a strong acid and an oxidizing agent.

For the synthesis of 2,9-dialkyl-1,10-phenanthrolines, these reactions can be adapted by using appropriate precursors. For instance, neocuproine can be prepared via a Doebner-von Miller reaction of o-phenylenediamine with crotonaldehyde. However, these classical methods are often plagued by low yields and the formation of significant side products, making purification challenging.

Modern Synthetic Protocols

More contemporary methods offer significant improvements in terms of yield, reaction conditions, and ease of purification. One-pot syntheses and methodologies that allow for the introduction of different alkyl groups at the 2 and 9 positions have been developed. These often involve the use of milder reagents and catalysts.

A common starting material for the synthesis of various 2,9-disubstituted-1,10-phenanthrolines is the commercially available 2,9-dimethyl-1,10-phenanthroline (neocuproine). The methyl groups can be functionalized, for example, through oxidation, to provide access to a wide range of derivatives.

Synthetic_Workflow cluster_synthesis Primary Synthesis cluster_derivatization Derivatization Aromatic_Amine Aromatic Amine (e.g., o-phenylenediamine) Reaction Skraup or Doebner-von Miller Reaction Aromatic_Amine->Reaction Carbonyl_Source α,β-Unsaturated Carbonyl Source Carbonyl_Source->Reaction Dialkyl_Phen 2,9-Dialkyl-1,10-phenanthroline (e.g., Neocuproine) Reaction->Dialkyl_Phen Neocuproine 2,9-Dimethyl-1,10-phenanthroline (Neocuproine) Oxidation Oxidation (e.g., SeO₂) Neocuproine->Oxidation Dicarbaldehyde 1,10-Phenanthroline-2,9-dicarbaldehyde Oxidation->Dicarbaldehyde Condensation Condensation Dicarbaldehyde->Condensation Derivative Further Derivatives Condensation->Derivative

A generalized workflow for the synthesis and derivatization of 2,9-dialkyl-1,10-phenanthrolines.

Experimental Protocols

Synthesis of 1,10-Phenanthroline-2,9-dicarbaldehyde from 2,9-Dimethyl-1,10-phenanthroline (Neocuproine)

This protocol describes the oxidation of the methyl groups of neocuproine to aldehydes, a key step in the synthesis of many derivatives.

Materials:

  • 2,9-Dimethyl-1,10-phenanthroline (neocuproine)

  • Selenium dioxide (SeO₂)

  • Dioxane

  • Deionized water

  • Acetone

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 mmol of 2,9-dimethyl-1,10-phenanthroline in 130 mL of dioxane containing 4% water.

  • To the stirring solution, add 1 mmol of selenium dioxide.

  • Heat the reaction mixture to reflux and maintain for 2 hours.

  • After 2 hours, allow the mixture to cool to room temperature. A precipitate will form.

  • Filter the precipitate and wash with a small amount of cold dioxane.

  • Recrystallize the crude product from acetone to yield pale yellow crystals of 1,10-phenanthroline-2,9-dicarbaldehyde.

Expected Yield: ~70%

Quantitative Data

The following tables summarize key quantitative data for 2,9-dimethyl-1,10-phenanthroline (neocuproine) and its dicarbaldehyde derivative.

Table 1: Physical and Spectroscopic Properties of 2,9-Dimethyl-1,10-phenanthroline (Neocuproine)

PropertyValue
Molecular Formula C₁₄H₁₂N₂
Molar Mass 208.26 g/mol
Appearance Pale yellow solid
Melting Point 162-164 °C
¹H NMR (CDCl₃) δ (ppm): 2.69 (s, 6H, CH₃), 7.43 (d, 2H), 7.58 (d, 2H), 7.62 (s, 2H)
¹³C NMR (CDCl₃) δ (ppm): 18.5, 25.0, 122.4, 122.6, 123.0, 124.5, 126.0, 126.9, 130.8, 134.9, 137.0, 141.2, 149.2, 157.7[1]

Table 2: Synthesis and Properties of 1,10-Phenanthroline-2,9-dicarbaldehyde

ParameterValueReference
Starting Material 2,9-Dimethyl-1,10-phenanthroline[2]
Reagent Selenium dioxide (SeO₂)[2]
Solvent Dioxane with 4% water[2]
Reaction Time 2 hours (reflux)[2]
Yield 70%[2]
Melting Point 260-266 °C[2]
¹H NMR (DMSO-d₆) δ (ppm): 8.31 (d, J = 8.4 Hz, 2H), 8.79 (d, J = 8.4 Hz, 2H), 8.28 (s, 2H), 10.35 (s, 2H)[2]
IR (KBr, cm⁻¹) 1720 (C=O), 1610, 1570, 1360, 1290[2]

Applications in Research and Development

The unique steric and electronic properties of 2,9-dialkyl-1,10-phenanthrolines have led to their widespread use in various fields:

  • Analytical Chemistry: As discussed, their high selectivity for Cu(I) makes them invaluable reagents for the quantitative analysis of copper.

  • Coordination Chemistry: The steric hindrance of the 2,9-alkyl groups influences the coordination geometry of metal complexes, leading to the formation of unique structures. This has been exploited in the synthesis of mechanically interlocked molecules like catenanes and rotaxanes.

  • Catalysis: Copper complexes of 2,9-dialkyl-1,10-phenanthrolines are effective catalysts for a range of organic transformations, including oxidation and cross-coupling reactions.

  • Drug Development: The ability of these compounds to chelate metal ions is of interest in medicinal chemistry. For example, they have been investigated for their potential to interfere with copper metabolism in cancer cells.

Conclusion

From their serendipitous discovery as highly selective analytical reagents to their current status as versatile ligands in coordination chemistry and catalysis, the 2,9-dialkyl-1,10-phenanthrolines have had a profound impact on chemical sciences. The foundational work on their synthesis and characterization has paved the way for the development of novel materials and catalysts with tailored properties. This guide provides a comprehensive overview of their history, synthesis, and key properties, serving as a valuable resource for researchers and professionals in the field. The continued exploration of this class of ligands promises to yield further innovations in areas ranging from materials science to drug discovery.

References

Methodological & Application

Application Notes and Protocols for 2,9-Di-sec-butyl-1,10-phenanthroline in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,9-Di-sec-butyl-1,10-phenanthroline as a highly effective ligand in two significant catalytic transformations: Palladium-Catalyzed Aerobic Oxidation of Alcohols and Copper-Catalyzed Atom Transfer Radical Addition (ATRA). This document includes detailed experimental protocols, quantitative data for representative reactions, and diagrams of the proposed catalytic cycles.

Introduction to this compound as a Ligand

This compound is a sterically hindered, electron-donating bidentate nitrogen ligand. The bulky sec-butyl groups at the 2 and 9 positions of the phenanthroline core impart unique properties to its metal complexes, influencing their solubility, stability, and catalytic activity. These steric groups can prevent the formation of inactive catalyst species and promote specific reaction pathways, leading to enhanced selectivity and efficiency in various catalytic processes.

Application 1: Palladium-Catalyzed Aerobic Oxidation of Alcohols

The use of 2,9-disubstituted phenanthroline ligands in palladium-catalyzed aerobic oxidation of alcohols provides an efficient and environmentally friendly method for the synthesis of aldehydes and ketones. Molecular oxygen serves as the terminal oxidant, with water as the only byproduct. The bulky substituents on the phenanthroline ligand are crucial for preventing catalyst deactivation and promoting high turnover numbers.

Quantitative Data

While specific data for the 2,9-di-sec-butyl derivative is not extensively published, the following table summarizes representative results for the closely related and well-studied 2,9-dimethyl-1,10-phenanthroline (neocuproine), which demonstrates the general efficacy of this class of ligands.

EntrySubstrateCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Conversion (%)Yield (%)Reference
11-Phenylethanol5Toluene804>9998[1]
22-Heptanol1Acetonitrile/Water25---[2]
3Benzyl Alcohol0.5Water1006>9995[3]
4Cinnamyl Alcohol4.5Ionic LiquidRT21-65[4]
Experimental Protocol: General Procedure for Aerobic Oxidation of Benzyl Alcohol

This protocol is adapted from procedures for related 2,9-disubstituted phenanthroline ligands and serves as a starting point for optimization with the 2,9-di-sec-butyl derivative.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Benzyl alcohol

  • Toluene (anhydrous)

  • Molecular sieves (4 Å)

  • Oxygen or air supply

Procedure:

  • To a dried Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂ (e.g., 0.025 mmol, 1 mol%) and this compound (e.g., 0.0275 mmol, 1.1 mol%).

  • Evacuate and backfill the flask with oxygen or air three times.

  • Add anhydrous toluene (e.g., 5 mL) and stir the mixture at room temperature for 15 minutes to allow for complex formation.

  • Add benzyl alcohol (e.g., 2.5 mmol, 1 equiv.) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir vigorously under an oxygen or air atmosphere (a balloon can be used).

  • Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a short pad of silica gel, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired benzaldehyde.

Proposed Catalytic Cycle

Palladium_Catalyzed_Alcohol_Oxidation Pd_II_L [(phen)Pd(II)(OAc)₂] Pd_alkoxide [(phen)Pd(II)(OR)(OAc)] Pd_II_L->Pd_alkoxide - AcOH Pd_hydride [(phen)Pd(II)(H)(OAc)] Pd_alkoxide->Pd_hydride β-Hydride Elimination Pd_0 [(phen)Pd(0)] Pd_hydride->Pd_0 - AcOH Product RCHO Pd_hydride->Product Pd_0->Pd_II_L + 2 AcOH H2O H₂O Pd_0->H2O Substrate RCH₂OH Substrate->Pd_alkoxide O2 O₂ O2->Pd_II_L Reoxidation AcOH AcOH Copper_ATRA_Cycle Cu_I [Cu(I)(phen)]⁺ Excited_Cu_I [Cu(I)(phen)]⁺* Cu_I->Excited_Cu_I hν (Visible Light) Cu_II [Cu(II)(phen)X]⁺ Excited_Cu_I->Cu_II SET R_radical R• Excited_Cu_I->R_radical Cu_II->Cu_I Regeneration Product R-Alkene-X Cu_II->Product R_X R-X R_X->R_radical Adduct_radical [R-Alkene]• R_radical->Adduct_radical Alkene Alkene Alkene->Adduct_radical Adduct_radical->Cu_I Radical Rebound/SET Adduct_radical->Product Ligand_Synthesis_Workflow Start 1,10-Phenanthroline Reaction1 Reaction with sec-Butyllithium Start->Reaction1 Intermediate Dihydro-phenanthroline intermediate Reaction1->Intermediate Reaction2 Oxidation (e.g., with MnO₂ or air) Intermediate->Reaction2 Product 2,9-Di-sec-butyl- 1,10-phenanthroline Reaction2->Product Purification Purification (Chromatography) Product->Purification Final_Product Pure Ligand Purification->Final_Product

References

Applications of 2,9-Di-sec-butyl-1,10-phenanthroline in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,9-Di-sec-butyl-1,10-phenanthroline is a sterically hindered bidentate N-ligand that has found significant utility in organic synthesis. The bulky sec-butyl groups at the 2 and 9 positions enhance the solubility of its metal complexes in organic solvents and create a unique steric and electronic environment around the metal center. This often leads to improved catalytic activity, selectivity, and catalyst stability in a variety of organic transformations. This document provides an overview of its key applications, complete with detailed experimental protocols and quantitative data. While direct catalytic applications of this compound are not extensively reported, its structural analogues with other bulky 2,9-substituents, such as di-n-butyl, di-methyl (neocuproine), and di-aryl groups, have been successfully employed in notable catalytic reactions. The protocols and data presented herein are for these closely related systems and are expected to be largely applicable to the 2,9-di-sec-butyl derivative, with potential for further optimization.

Key Applications

The primary applications of 2,9-disubstituted-1,10-phenanthroline ligands in organic synthesis are centered around their use in transition metal catalysis. Two prominent examples include:

  • Palladium-Catalyzed Aerobic Oxidation of Alcohols: As a ligand for palladium, it facilitates the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, using environmentally benign molecular oxygen as the terminal oxidant.

  • Copper-Catalyzed Atom Transfer Radical Addition (ATRA): In complex with copper, it serves as a highly effective photocatalyst for the addition of alkyl halides across alkenes, a powerful C-C bond-forming reaction.

Application 1: Palladium-Catalyzed Aerobic Oxidation of Alcohols

The palladium complex of 2,9-dialkyl-1,10-phenanthroline is a highly effective catalyst for the aerobic oxidation of a wide range of alcohols. The bulky substituents on the phenanthroline ligand are crucial for preventing catalyst deactivation and promoting high turnover numbers.

Quantitative Data
Substrate (Alcohol)ProductCatalyst SystemSolventTime (h)Yield (%)Reference
1-PhenylethanolAcetophenone[(neocuproine)Pd(μ-OAc)]₂[OTf]₂Toluene24>95[1][2]
2-Heptanol2-Heptanone[(neocuproine)Pd(μ-OAc)]₂[OTf]₂Toluene2490[1][3]
Benzyl alcoholBenzaldehyde[(neocuproine)Pd(μ-OAc)]₂[OTf]₂Toluene24>95[1]
cinnamyl alcoholCinnamaldehyde[(neocuproine)Pd(μ-OAc)]₂[OTf]₂Toluene2485[1]

Note: Neocuproine (2,9-dimethyl-1,10-phenanthroline) is used as a representative bulky 2,9-dialkylphenanthroline ligand. Similar reactivity is expected for the 2,9-di-sec-butyl derivative.

Experimental Protocol: General Procedure for Aerobic Oxidation of Alcohols

This protocol is adapted from studies on palladium complexes with 2,9-dimethyl-1,10-phenanthroline.[1][4]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Silver trifluoromethanesulfonate (AgOTf)

  • Alcohol substrate

  • Anhydrous toluene

  • Oxygen (balloon or from a cylinder)

Procedure:

  • Catalyst Precursor Formation (in situ): In a clean, dry Schlenk flask under an inert atmosphere (e.g., argon), dissolve Pd(OAc)₂ (1 mol%) and this compound (1 mol%) in anhydrous toluene. Stir the mixture for 30 minutes at room temperature. Add AgOTf (2 mol%) and continue stirring for another 30 minutes. This generates the active cationic palladium complex.

  • Reaction Setup: To the flask containing the catalyst solution, add the alcohol substrate (1.0 mmol).

  • Reaction Execution: Purge the flask with oxygen and maintain a positive pressure of oxygen using a balloon. Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 24 hours.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is filtered through a short pad of silica gel to remove the palladium catalyst. The silica pad is washed with ethyl acetate.

  • Purification: The combined organic filtrates are concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Logical Workflow for Palladium-Catalyzed Aerobic Alcohol Oxidation

G cluster_prep Catalyst Preparation (in situ) cluster_reaction Oxidation Reaction cluster_workup Work-up & Purification Pd_OAc Pd(OAc)₂ Catalyst Active Pd(II) Catalyst Pd_OAc->Catalyst Ligand This compound Ligand->Catalyst AgOTf AgOTf AgOTf->Catalyst Reaction_Vessel Reaction at RT - 60 °C Catalyst->Reaction_Vessel Alcohol Alcohol Substrate Alcohol->Reaction_Vessel Oxygen O₂ (Oxidant) Oxygen->Reaction_Vessel Filtration Filtration through Silica Reaction_Vessel->Filtration Concentration Solvent Removal Filtration->Concentration Purification Column Chromatography Concentration->Purification Product Pure Aldehyde/Ketone Purification->Product

Caption: Workflow for the palladium-catalyzed aerobic oxidation of alcohols.

Application 2: Copper-Photocatalyzed Atom Transfer Radical Addition (ATRA)

Copper complexes of 2,9-disubstituted-1,10-phenanthrolines are efficient photocatalysts for atom transfer radical addition (ATRA) reactions. The bulky substituents on the phenanthroline ligand are essential for achieving high catalytic activity and preventing catalyst deactivation pathways. This method allows for the formation of new C-C and C-X (X = halogen) bonds under mild, visible-light irradiation.

Quantitative Data
AlkeneAlkyl HalideCatalyst SystemSolventTime (h)Yield (%)Reference
StyreneCBr₄[Cu(dap)₂]PF₆CH₃CN2495[5][6]
1-OcteneCCl₄[Cu(dap)₂]PF₆CH₃CN2488[5]
Methyl AcrylateCHBr₃[Cu(dap)₂]PF₆CH₃CN2492[5]
CyclohexeneCBrCl₃[Cu(dap)₂]PF₆CH₃CN2485[5]

Note: "dap" refers to a generic 2,9-diaryl-1,10-phenanthroline. The use of this compound is expected to yield similar or potentially improved results due to its steric bulk and solubility characteristics.

Experimental Protocol: General Procedure for Copper-Photocatalyzed ATRA

This protocol is based on studies utilizing 2,9-diaryl-1,10-phenanthroline ligands.[5][6]

Materials:

  • Copper(I) source (e.g., [Cu(CH₃CN)₄]PF₆)

  • This compound

  • Alkene substrate

  • Alkyl halide

  • Anhydrous acetonitrile (or other suitable solvent)

  • Visible light source (e.g., blue LED lamp)

Procedure:

  • Catalyst Formation: In a Schlenk tube, combine [Cu(CH₃CN)₄]PF₆ (1 mol%) and this compound (2 mol%) in anhydrous acetonitrile. Stir the solution under an inert atmosphere until the copper salt dissolves and the characteristic color of the copper(I) complex forms.

  • Reaction Setup: To the catalyst solution, add the alkene (1.0 mmol) and the alkyl halide (1.2 mmol).

  • Reaction Execution: Degas the reaction mixture by three freeze-pump-thaw cycles. Place the sealed Schlenk tube approximately 5-10 cm from a blue LED lamp and stir at room temperature for 24 hours.

  • Monitoring: Monitor the reaction progress by GC or TLC.

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure.

  • Purification: The residue is purified by column chromatography on silica gel to afford the desired ATRA product.

Signaling Pathway for Copper-Photocatalyzed ATRA Catalytic Cycle

G CuI [L₂Cu]⁺ (Catalyst) CuI_excited *[L₂Cu]⁺ (Excited State) CuI->CuI_excited Excitation CuII_X [L₂Cu(X)]²⁺ CuI_excited->CuII_X SET R_radical R• (Alkyl Radical) CuII_X->R_radical + X⁻ Product Product (Alkene-R-X) CuII_X->Product from Adduct_radical [Alkene-R]• R_radical->Adduct_radical Alkene Alkene Alkene->Adduct_radical Addition Adduct_radical->Product Halogen Transfer Product->CuI + [L₂Cu]⁺ (Regeneration) RX R-X (Alkyl Halide) RX->CuII_X Oxidative Quenching hv hν (Visible Light)

Caption: Proposed catalytic cycle for copper-photocatalyzed ATRA.

Conclusion

This compound, and its sterically hindered analogues, are powerful ligands for enabling challenging catalytic transformations in organic synthesis. Their application in palladium-catalyzed aerobic oxidations and copper-catalyzed photoredox reactions highlights their versatility and importance. The provided protocols serve as a valuable starting point for researchers looking to employ these catalyst systems in their own synthetic endeavors, with the understanding that reaction conditions may require further optimization for specific substrates and the this compound ligand. These methods are of particular interest to the drug development industry, where efficient and selective synthesis of complex molecules is paramount.

References

Application Notes and Protocols for Metal Ion Extraction using 2,9-Di-sec-butyl-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,9-Di-sec-butyl-1,10-phenanthroline is a sterically hindered derivative of 1,10-phenanthroline, a well-established chelating agent in coordination chemistry and analytical sciences. The introduction of bulky sec-butyl groups at the 2 and 9 positions of the phenanthroline core significantly influences its coordination properties, enhancing its selectivity for certain metal ions. This steric hindrance can prevent the formation of saturated coordination spheres with smaller metal ions, leading to preferential binding with ions that favor lower coordination numbers or can accommodate the distorted geometry imposed by the ligand. These characteristics make this compound a valuable tool for the selective extraction and quantification of metal ions in various matrices.

This document provides detailed application notes and experimental protocols for the use of this compound in metal ion extraction, drawing upon established methodologies for closely related 2,9-disubstituted-1,10-phenanthroline derivatives.

Principle of Selective Extraction

The selectivity of 2,9-disubstituted-1,10-phenanthrolines is primarily governed by steric effects. For instance, derivatives with bulky substituents at the 2 and 9 positions, such as 2,9-dimethyl-1,10-phenanthroline (neocuproine), are highly selective for Cu(I) because they prevent the formation of the octahedral complex favored by Cu(II), while readily forming a tetrahedral complex with Cu(I). This principle of steric hindrance-based selectivity is expected to be even more pronounced with the larger sec-butyl groups of this compound.

The general mechanism for the solvent extraction of a divalent metal ion (M²⁺) with a 2,9-disubstituted-1,10-phenanthroline (L) can be represented as follows:

M²⁺(aq) + 2L(org) ⇌ [ML₂]²⁺(org)

The extraction efficiency is dependent on several factors, including the pH of the aqueous phase, the concentration of the ligand in the organic phase, the choice of the organic solvent, and the presence of counter-ions in the aqueous phase.

Quantitative Data Summary

While specific quantitative extraction data for this compound is not extensively available in the public domain, the following table summarizes the expected selectivity and relevant data extrapolated from studies on analogous 2,9-disubstituted-1,10-phenanthrolines.

Metal IonExpected SelectivityRelevant Analog DataOptimal pH Range (inferred)Recommended Organic Solvent
Cu(I)High2,9-dimethyl-1,10-phenanthroline (neocuproine) shows high selectivity for Cu(I).[1]5-6[1]Chloroform, Nitrobenzene[1][2]
Cd(II)Moderate to High1,10-phenanthroline forms stable complexes with Cd(II).[2]3-7[2]Nitrobenzene[2]
Zn(II)Moderate1,10-phenanthroline quantitatively extracts Zn(II).[2]3-7[2]Nitrobenzene[2]
Pb(II)Moderate1,10-phenanthroline quantitatively extracts Pb(II).[2]3-7[2]Nitrobenzene[2]
Fe(II)LowSteric hindrance from 2,9-substituents is expected to inhibit the formation of the stable tris-complex.Not applicableNot applicable
Ni(II)LowSteric hindrance is expected to impede complex formation.Not applicableNot applicable

Experimental Protocols

Protocol 1: Selective Liquid-Liquid Extraction and Spectrophotometric Determination of Copper(I)

This protocol is adapted from the established method for copper extraction using 2,9-dimethyl-1,10-phenanthroline and is expected to be highly effective with the di-sec-butyl derivative.[1]

1. Reagents and Materials:

  • This compound solution (0.01 M in chloroform)

  • Standard Copper(I) solution (prepared by reduction of a standard Cu(II) solution with a suitable reducing agent like hydroxylamine hydrochloride)

  • Hydroxylamine hydrochloride solution (10% w/v in deionized water)

  • Sodium citrate buffer (pH 6)

  • Chloroform (analytical grade)

  • Separatory funnels (125 mL)

  • UV-Vis Spectrophotometer

2. Procedure:

  • Sample Preparation: To a 50 mL volumetric flask, add a known volume of the sample solution containing copper.

  • Reduction of Copper(II) to Copper(I): Add 5 mL of the hydroxylamine hydrochloride solution to reduce any Cu(II) to Cu(I). Mix well and allow to stand for 10 minutes.

  • pH Adjustment: Add 10 mL of the sodium citrate buffer (pH 6) to the flask and dilute to the mark with deionized water.

  • Extraction: Transfer the solution to a 125 mL separatory funnel. Add 10 mL of the 0.01 M this compound solution in chloroform.

  • Shake the funnel vigorously for 2 minutes to ensure complete extraction of the Cu(I)-phenanthroline complex into the organic phase.

  • Allow the phases to separate for 5 minutes.

  • Analysis: Drain the organic layer into a clean, dry cuvette. Measure the absorbance of the solution at the wavelength of maximum absorption (λmax) for the Cu(I)-complex (to be determined experimentally, expected around 450-460 nm) against a reagent blank.

  • Quantification: Determine the concentration of copper in the sample by comparing the absorbance to a calibration curve prepared using standard copper solutions.

experimental_workflow cluster_prep Aqueous Phase Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis sample Sample Solution reducer Add Hydroxylamine HCl (Reduce Cu(II) to Cu(I)) sample->reducer buffer Add Citrate Buffer (pH 6) reducer->buffer organic Add this compound in Chloroform buffer->organic shake Shake for 2 min organic->shake separate Phase Separation shake->separate collect Collect Organic Phase separate->collect measure Measure Absorbance at λmax collect->measure

Caption: Workflow for the selective extraction of Copper(I).

Protocol 2: General Procedure for the Group Extraction of Divalent Metal Ions

This protocol is based on the general methodology for metal ion extraction using 1,10-phenanthroline and can be adapted for the group separation of ions like Cd(II), Zn(II), and Pb(II).[2]

1. Reagents and Materials:

  • This compound solution (0.05 M in nitrobenzene)

  • Aqueous solution containing a mixture of metal ions (e.g., Cd²⁺, Zn²⁺, Pb²⁺)

  • pH buffer solutions (pH 3 to 7)

  • Sodium perchlorate solution (1 M)

  • Nitrobenzene (analytical grade)

  • Separatory funnels (125 mL)

  • Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES)

2. Procedure:

  • Sample Preparation: Pipette a known volume of the aqueous metal ion solution into a beaker.

  • pH Adjustment: Adjust the pH of the solution to the desired value (e.g., pH 5) using an appropriate buffer.

  • Addition of Counter-ion: Add a sufficient volume of the sodium perchlorate solution to achieve a final concentration of at least 0.1 M.

  • Extraction: Transfer the pH-adjusted aqueous solution to a 125 mL separatory funnel. Add an equal volume of the 0.05 M this compound solution in nitrobenzene.

  • Shake the funnel vigorously for 5 minutes.

  • Allow the phases to separate completely.

  • Analysis: Carefully separate the aqueous and organic phases.

  • Determine the concentration of the metal ions remaining in the aqueous phase using AAS or ICP-OES.

  • The concentration of the extracted metal ions in the organic phase can be calculated by difference. Alternatively, the organic phase can be back-extracted with a suitable acidic solution, and the resulting aqueous solution analyzed.

selectivity_principle cluster_ions Metal Ions in Aqueous Phase cluster_complexes Complex Formation in Organic Phase ligand 2,9-Di-sec-butyl- 1,10-phenanthroline Cu_complex [Cu(L)₂]⁺ (Favored) ligand->Cu_complex High Affinity Cd_complex [Cd(L)₂]²⁺ (Possible) ligand->Cd_complex Moderate Affinity Fe_complex [Fe(L)₃]²⁺ (Sterically Hindered) ligand->Fe_complex Low Affinity Ni_complex [Ni(L)₃]²⁺ (Sterically Hindered) ligand->Ni_complex Low Affinity Cu Cu(I) Cd Cd(II) Fe Fe(II) Ni Ni(II)

Caption: Principle of selective complexation.

Conclusion

This compound is a promising ligand for the selective extraction of metal ions. The bulky sec-butyl groups are expected to enhance the selectivity for metal ions that favor lower coordination numbers and non-planar geometries, such as Cu(I). The provided protocols, based on established methods for analogous compounds, offer a robust starting point for developing specific applications in analytical chemistry, environmental monitoring, and potentially in the purification of pharmaceutical intermediates where trace metal contamination is a concern. Further research to quantify the extraction constants and efficiencies for a wider range of metal ions with this compound will further solidify its utility in these fields.

References

Application Notes and Protocols for the Formation of Copper Complexes with 2,9-Di-sec-butyl-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of both copper(I) and copper(II) complexes with the sterically hindered ligand 2,9-Di-sec-butyl-1,10-phenanthroline. The resulting metal complexes have potential applications in catalysis, materials science, and as therapeutic agents.

Introduction

Copper complexes incorporating phenanthroline-based ligands are of significant interest due to their diverse applications in areas such as photocatalysis, bioinorganic chemistry, and medicine. The introduction of bulky substituents, such as sec-butyl groups at the 2 and 9 positions of the phenanthroline core, can significantly influence the stereochemistry, stability, and electronic properties of the resulting copper complexes. This steric hindrance can, for instance, stabilize the copper(I) oxidation state and affect the photophysical properties of the complex.[1][2] These protocols detail the synthesis and characterization of both Cu(I) and Cu(II) complexes with this compound.

Data Summary

The following tables summarize key quantitative data for the characterization of copper complexes with substituted phenanthroline ligands. It is important to note that specific data for the 2,9-di-sec-butyl derivative may be limited, and thus, data from closely related analogs are provided for comparison.

Table 1: Spectroscopic Data for Copper(I) Complexes with Sterically Hindered Phenanthroline Ligands in Dichloromethane.

Complexλmax (MLCT) (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)
[Cu(dsbp)₂]⁺ (dsbp = this compound)Not explicitly foundNot explicitly found
[Cu(dipp)₂]⁺ (dipp = 2,9-diisopropyl-1,10-phenanthroline)453Data not available
[Cu(dtbp)₂]⁺ (dtbp = 2,9-di-tert-butyl-1,10-phenanthroline)425Data not available

Note: MLCT refers to Metal-to-Ligand Charge Transfer.

Table 2: Reaction Parameters for the Synthesis of Copper Complexes.

Complex TypeCopper SaltLigand Stoichiometry (Ligand:Cu)SolventTypical Yield (%)
Copper(I)[Cu(CH₃CN)₄]PF₆2:1DichloromethaneNot explicitly found for dsbp
Copper(II)CuCl₂1:1Acetonitrile/Methanol36-85 (for similar dmphen complexes)[1]

Experimental Protocols

Protocol 1: Synthesis of [Cu(this compound)₂]⁺ Complexes (Copper(I))

This protocol is adapted from general procedures for the synthesis of homoleptic copper(I) complexes with sterically hindered phenanthroline ligands.[1]

Materials:

  • This compound (dsbp)

  • Tetrakis(acetonitrile)copper(I) hexafluorophosphate ([Cu(CH₃CN)₄]PF₆)

  • Dichloromethane (DCM), anhydrous and degassed

  • Argon or Nitrogen gas

  • Standard Schlenk line and glassware

Procedure:

  • In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 2 equivalents of this compound in degassed, anhydrous dichloromethane.

  • In a separate Schlenk flask, dissolve 1 equivalent of tetrakis(acetonitrile)copper(I) hexafluorophosphate in degassed, anhydrous dichloromethane.

  • Slowly add the copper(I) solution to the ligand solution at room temperature with continuous stirring.

  • The reaction mixture will typically change color upon complex formation.

  • Allow the reaction to stir at room temperature for 1-2 hours.

  • The product can be isolated by reducing the volume of the solvent under vacuum and precipitating the complex by adding a non-polar solvent like diethyl ether or pentane.

  • Filter the resulting solid, wash with the non-polar solvent, and dry under vacuum.

Characterization:

The resulting complex can be characterized by UV-Vis spectroscopy to observe the characteristic metal-to-ligand charge transfer (MLCT) bands, typically in the range of 400-500 nm.[1] ¹H NMR spectroscopy can confirm the coordination of the ligand to the copper center, with expected shifts in the aromatic proton signals of the phenanthroline core.

Protocol 2: Synthesis of Dichloro(this compound)copper(II)

This protocol is a general method for the synthesis of copper(II) complexes with substituted phenanthroline ligands.

Materials:

  • This compound (dsbp)

  • Copper(II) chloride (CuCl₂)

  • Methanol or Acetonitrile

  • Standard laboratory glassware

Procedure:

  • Dissolve 1 equivalent of this compound in methanol or acetonitrile.

  • In a separate flask, dissolve 1 equivalent of copper(II) chloride in the same solvent. The solution will likely be green.

  • Add the copper(II) chloride solution to the ligand solution with stirring at room temperature.

  • The color of the solution is expected to change upon the formation of the complex.

  • The reaction mixture may be stirred at room temperature for several hours or gently heated under reflux to ensure complete reaction.

  • The product may precipitate out of the solution upon cooling or after partial removal of the solvent under reduced pressure.

  • Isolate the solid product by filtration, wash with a small amount of cold solvent, and dry in a desiccator.

Characterization:

The copper(II) complex can be characterized by techniques such as elemental analysis, FT-IR spectroscopy to observe any changes in the vibrational modes of the ligand upon coordination, and UV-Vis spectroscopy.

Visualizations

experimental_workflow_cu1 Workflow for Copper(I) Complex Synthesis cluster_preparation Reactant Preparation cluster_reaction Complex Formation cluster_isolation Product Isolation cluster_characterization Characterization ligand Dissolve 2 eq. dsbp ligand in degassed DCM mixing Slowly add Cu(I) solution to ligand solution at RT with stirring ligand->mixing copper_salt Dissolve 1 eq. [Cu(CH3CN)4]PF6 in degassed DCM copper_salt->mixing stirring Stir for 1-2 hours at room temperature mixing->stirring precipitation Reduce volume and precipitate with non-polar solvent stirring->precipitation filtration Filter the solid product precipitation->filtration drying Dry under vacuum filtration->drying analysis UV-Vis Spectroscopy ¹H NMR Spectroscopy drying->analysis

Caption: Workflow for the synthesis of a Copper(I) complex.

experimental_workflow_cu2 Workflow for Copper(II) Complex Synthesis cluster_preparation_cu2 Reactant Preparation cluster_reaction_cu2 Complex Formation cluster_isolation_cu2 Product Isolation cluster_characterization_cu2 Characterization ligand_cu2 Dissolve 1 eq. dsbp ligand in Methanol/Acetonitrile mixing_cu2 Add Cu(II) solution to ligand solution with stirring ligand_cu2->mixing_cu2 copper_salt_cu2 Dissolve 1 eq. CuCl2 in Methanol/Acetonitrile copper_salt_cu2->mixing_cu2 stirring_cu2 Stir at RT or reflux mixing_cu2->stirring_cu2 precipitation_cu2 Cool or reduce volume to induce precipitation stirring_cu2->precipitation_cu2 filtration_cu2 Filter the solid product precipitation_cu2->filtration_cu2 drying_cu2 Dry in desiccator filtration_cu2->drying_cu2 analysis_cu2 Elemental Analysis FT-IR Spectroscopy UV-Vis Spectroscopy drying_cu2->analysis_cu2

Caption: Workflow for the synthesis of a Copper(II) complex.

signaling_pathway Potential Application Logic A Synthesized Copper Complex (Cu(I) or Cu(II) with dsbp) B Interaction with Biological Target (e.g., DNA, Proteins) A->B Binding/Intercalation C Induction of Cellular Response (e.g., Oxidative Stress, Apoptosis) B->C Downstream Signaling D Therapeutic Effect (e.g., Anticancer Activity) C->D Cellular Outcome

Caption: Logical flow for a potential therapeutic application.

References

Application Notes and Protocols for Atom Transfer Radical Addition (ATRA) with Phenanthroline Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting Atom Transfer Radical Addition (ATRA) reactions utilizing copper catalysts coordinated with phenanthroline-based ligands. These methods are particularly relevant for the synthesis of complex organic molecules in pharmaceutical and materials science research.

Introduction

Atom Transfer Radical Addition (ATRA) is a powerful and atom-economical method for the formation of carbon-carbon and carbon-heteroatom bonds. The use of copper catalysts bearing phenanthroline ligands has emerged as a highly efficient and versatile approach, often enabling these reactions to proceed under mild, visible-light-mediated conditions. Phenanthroline ligands, such as 2,9-disubstituted derivatives, are crucial in tuning the steric and electronic properties of the copper center, thereby influencing catalytic activity and selectivity. This document outlines protocols for various ATRA reactions, including the addition of alkyl halides and sulfonyl chlorides to olefins.

Core Concepts and Mechanism

The generally accepted mechanism for copper-catalyzed ATRA with phenanthroline ligands involves a photoredox catalytic cycle. The key steps are:

  • Photoexcitation: The copper(I)-phenanthroline complex absorbs visible light, promoting it to an excited state with enhanced reducing power.

  • Single Electron Transfer (SET): The excited copper(I) complex transfers an electron to the alkyl halide (R-X), leading to its fragmentation into a radical (R•) and a halide anion (X⁻). The copper catalyst is oxidized to a copper(II) species.

  • Radical Addition: The generated carbon-centered radical (R•) adds across the double bond of the olefin, forming a new radical intermediate.

  • Halogen Atom Transfer: The newly formed radical is then trapped by the copper(II)-halide complex, regenerating the active copper(I) catalyst and transferring the halogen atom to the substrate to yield the final product.

Some reactions may proceed via an inner-sphere mechanism where the radical intermediate interacts directly with the copper center's coordination sphere.[1] The choice of phenanthroline ligand can significantly impact the efficiency of these steps.

Experimental Protocols

Protocol 1: General Procedure for Visible-Light-Mediated ATRA of Alkyl Bromides to Olefins

This protocol is a general guideline for the addition of activated alkyl bromides to a variety of olefins using a [Cu(dap)₂]Cl catalyst under green light irradiation.[2]

Materials:

  • Copper(I) catalyst: [Cu(dap)₂]Cl (dap = 2,9-di(p-anisyl)-1,10-phenanthroline)

  • Alkyl bromide (e.g., bromomalonates, benzyl bromides)

  • Olefin (e.g., styrenes, allylamine)

  • Solvent: Acetonitrile (MeCN), anhydrous

  • Inert gas (Argon or Nitrogen)

  • Green LED light source (e.g., 530 nm)

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add the copper catalyst (1.0 mol%).

  • Add the olefin (1.0 equiv) and the alkyl bromide (1.2 equiv).

  • Add anhydrous acetonitrile (to achieve a 0.1 M concentration with respect to the olefin).

  • Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Backfill the tube with an inert gas.

  • Place the reaction vessel at a fixed distance from the green LED light source and stir at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired product.

Protocol 2: ATRA of Bromonitroalkanes to Olefins

This protocol describes the vicinal difunctionalization of olefins using bromonitroalkanes, catalyzed by a copper-phenanthroline complex under visible light.[1][3]

Materials:

  • Copper(I) catalyst: [Cu(dmp)₂]Cl (dmp = 2,9-dimethyl-1,10-phenanthroline) or [Cu(dap)₂]Cl

  • Bromonitroalkane (e.g., bromonitromethane)

  • Olefin

  • Solvent: Acetonitrile (MeCN)

  • Visible light source (e.g., blue or green LED)

Procedure:

  • In a vial, dissolve the copper catalyst (1.0 mol%) in acetonitrile (0.25 M).

  • Add the olefin (1.0 equiv) and the bromonitroalkane (1.0 equiv).

  • Stir the reaction mixture under irradiation with visible light at room temperature.

  • The reaction is typically complete within a few hours. Monitor by TLC or ¹H NMR.

  • After completion, remove the solvent in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 3: Chlorosulfonylation of Alkenes

This protocol details the addition of sulfonyl chlorides to alkenes using either a Cu(I) or Cu(II) phenanthroline complex as the photocatalyst.[4]

Materials:

  • Copper catalyst: [Cu(dap)₂]Cl or [Cu(dap)Cl₂]

  • Sulfonyl chloride (e.g., tosyl chloride)

  • Olefin

  • Base (for unactivated olefins): Sodium carbonate (Na₂CO₃)

  • Solvent: Acetonitrile (MeCN)

  • Green LED light source

Procedure:

  • To a reaction vessel, add the copper catalyst (1-2 mol%).

  • For unactivated olefins, add Na₂CO₃ (2.0 equiv).

  • Add the olefin (1.0 equiv) and the sulfonyl chloride (1.5 equiv).

  • Add acetonitrile as the solvent.

  • Irradiate the mixture with a green LED at room temperature with vigorous stirring.

  • Monitor the reaction until the starting material is consumed.

  • Work-up typically involves filtration to remove inorganic salts, followed by solvent evaporation and purification of the residue by column chromatography.

Data Presentation

Table 1: Substrate Scope for the ATRA of Bromonitroalkanes to Olefins with [Cu(dmp)₂Cl] [1]

EntryOlefinBromonitroalkaneProductYield (%)
1StyreneBromonitromethane2-bromo-1-nitro-1-phenylethane95
24-MethylstyreneBromonitromethane2-bromo-1-nitro-1-(p-tolyl)ethane92
31-OcteneBromonitromethane1-bromo-2-nitrooctane85
4CyclohexeneBromonitromethane(2-bromocyclohexyl)nitromethane78

Table 2: Chlorosulfonylation of Various Olefins [4]

EntryOlefinSulfonyl ChlorideCatalystYield (%)
1StyreneTosyl chloride[Cu(dap)₂]Cl98
2StyreneTosyl chloride[Cu(dap)Cl₂]99
31-OcteneMesyl chloride[Cu(dap)Cl₂]88
4α-MethylstyreneTosyl chloride[Cu(dap)₂]Cl91

Visualizations

ATRA_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification prep1 Add Cu-phenanthroline catalyst to reaction vessel prep2 Add olefin and alkyl halide/sulfonyl chloride prep1->prep2 prep3 Add solvent (e.g., MeCN) prep2->prep3 prep4 Degas the reaction mixture (if necessary) prep3->prep4 react1 Irradiate with visible light (e.g., LED) prep4->react1 react2 Stir at room temperature react1->react2 react3 Monitor reaction progress (TLC, GC-MS) react2->react3 workup1 Quench reaction (if necessary) react3->workup1 workup2 Solvent evaporation workup1->workup2 workup3 Purify by column chromatography workup2->workup3 end end workup3->end Isolated Product

Caption: General experimental workflow for a visible-light-mediated ATRA reaction.

ATRA_Mechanism CuI [L₂Cu]⁺ CuI_star [L₂Cu]⁺* CuI->CuI_star CuII [L₂CuX]²⁺ CuI_star->CuII SET CuII->CuI Halogen Transfer RX R-X R_radical RX->R_radical e⁻ from Cu(I)* Adduct_radical R_radical->Adduct_radical + Olefin Olefin Olefin Product R-Olefin-X Adduct_radical->Product + X from Cu(II)

Caption: Simplified catalytic cycle for copper-phenanthroline catalyzed ATRA.

References

Application Notes and Protocols for 2,9-Di-sec-butyl-1,10-phenanthroline in Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,9-Di-sec-butyl-1,10-phenanthroline (dsBPT) is a phenanthroline-based chelating ligand that has demonstrated significant potential as an anticancer agent.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for researchers investigating the utility of dsBPT in oncology drug development. The information is compiled from studies on lung, head and neck, and glioblastoma cancer cell lines.[1][3]

dsBPT exhibits potent anti-proliferative activity against a range of cancer cell lines, with IC50 values significantly lower than the conventional chemotherapeutic agent, cisplatin.[1][3] Notably, its cytotoxic effect is markedly greater on cancer cells compared to normal epithelial cells, suggesting a favorable therapeutic window.[1][2][3][4] The compound's mechanisms of action include the induction of G1 cell cycle arrest, apoptosis, and autophagy.[1][2][3][4][5] Furthermore, dsBPT has shown synergistic effects when used in combination with cisplatin, enhancing tumor growth inhibition in both in vitro and in vivo models.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity of dsBPT in comparison to cisplatin across various cancer cell lines.

Table 1: IC50 Values of dsBPT and Cisplatin in Cancer and Normal Cell Lines

Cell LineCancer TypedsBPT IC50 (µM)Cisplatin IC50 (µM)
H1703Lung Cancer~0.15>10.0
A549Lung Cancer~0.20~2.0
Tu212Head and Neck Squamous Cell Carcinoma (HNSCC)~0.10~1.0
Tu686Head and Neck Squamous Cell Carcinoma (HNSCC)~0.10~5.0
BEAS-2BNormal Bronchial Epithelium~1.50~1.0

Data compiled from Wang et al. (2016). IC50 values are approximate, based on graphical representation in the source publication.[1][3]

Mechanism of Action & Signaling Pathways

dsBPT exerts its anticancer effects through the modulation of key cellular pathways controlling cell cycle progression and apoptosis.[1][2] Treatment with dsBPT leads to a significant arrest of cells in the G1 phase of the cell cycle and the induction of programmed cell death.[1][3]

The apoptotic response is mediated through the extrinsic pathway, as evidenced by the upregulation of Death Receptor 5 (DR5) and the subsequent activation of initiator caspase-8 and executioner caspase-3.[2] Furthermore, dsBPT treatment induces the expression of cyclin-dependent kinase inhibitors p21 and p27, which are critical regulators of the G1/S checkpoint.[2] In p53-wildtype cells like A549, an increase in p53 expression is also observed.[2]

G dsBPT This compound (dsBPT) DR5 Death Receptor 5 (DR5) dsBPT->DR5 Upregulates p53 p53 dsBPT->p53 Induces (in p53-WT cells) p21 p21 dsBPT->p21 Induces p27 p27 dsBPT->p27 Induces Casp8 Caspase-8 (Pro-form) DR5->Casp8 aCasp8 Activated Caspase-8 Casp8->aCasp8 Activation Casp3 Caspase-3 (Pro-form) aCasp8->Casp3 aCasp3 Activated Caspase-3 Casp3->aCasp3 Activation Apoptosis Apoptosis aCasp3->Apoptosis Execution p53->p21 Activates G1_Arrest G1 Cell Cycle Arrest p21->G1_Arrest p27->G1_Arrest G start Start: Cancer Cell Culture treat Treat cells with dsBPT (various concentrations) start->treat srb Cell Viability (SRB Assay) treat->srb flow Cell Cycle & Apoptosis (Flow Cytometry) treat->flow wb Protein Expression (Western Blot) treat->wb invivo In Vivo Efficacy (Xenograft Model) treat->invivo ic50 Determine IC50 srb->ic50 cycle Quantify Cell Cycle Phases flow->cycle apop Quantify Apoptotic Cells flow->apop protein Analyze Protein Levels (Caspases, p21, etc.) wb->protein tumor Measure Tumor Growth invivo->tumor

References

Application Notes and Protocols for Growing Single Crystals of Metal-Phenanthroline Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed techniques and protocols for growing high-quality single crystals of metal-phenanthroline complexes, a critical step for structural elucidation by X-ray diffraction and subsequent drug development.

Introduction

Metal-phenanthroline complexes are a significant class of compounds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and interesting photophysical properties. Obtaining single crystals of these complexes is essential for determining their three-dimensional structure, which provides invaluable insights into their structure-activity relationships. The protocols outlined below describe the most common and effective methods for single crystal growth of these complexes.

Core Crystallization Techniques

The successful growth of single crystals is often described as both a science and an art.[1] Patience and meticulous experimentation are key. The primary principle behind crystallization is to slowly bring a solution of the complex to a state of supersaturation, allowing for the orderly arrangement of molecules into a crystal lattice. Several techniques can be employed to achieve this, with the choice depending on the solubility and stability of the specific metal-phenanthroline complex.

Slow Evaporation

This is the simplest and most common method for growing single crystals.[2] It is particularly effective for compounds that are not sensitive to ambient conditions.[3] The principle involves gradually increasing the concentration of the complex in a solution by slowly evaporating the solvent.

General Protocol:

  • Solvent Selection: Choose a solvent in which the metal-phenanthroline complex is moderately soluble. Common solvents include ethanol, methanol, acetonitrile, dichloromethane, and chloroform.[2]

  • Solution Preparation: Prepare a nearly saturated solution of the complex by dissolving it in the chosen solvent. Gentle heating may be used to aid dissolution, but ensure the complex is stable at that temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm or 0.45 µm) into a clean crystallization vessel (e.g., a small vial or test tube) to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Evaporation Control: Cover the vessel in a way that allows for slow evaporation. This can be achieved by covering the opening with parafilm and piercing a few small holes with a needle, or by using a loosely fitting cap.[4]

  • Incubation: Place the vessel in a vibration-free and temperature-stable environment. Crystals will typically form over a period of several days to weeks.

Experimental Workflow: Slow Evaporation

SlowEvaporation A Dissolve Complex in Suitable Solvent B Prepare a Nearly Saturated Solution A->B C Filter Solution into a Clean Vessel B->C D Cover Vessel to Allow Slow Evaporation C->D E Incubate in a Vibration-Free Environment D->E F Single Crystals Form E->F

Caption: Workflow for the slow evaporation crystal growth technique.

Quantitative Data for Slow Evaporation of Metal-Phenanthroline Complexes:

ComplexSolvent SystemTemperatureGrowth TimeCrystal SizeReference
[Ni(dppe)Cl2]CH2Cl2/hexaneRoom Temp.Several days-[3]
Organic CrystalsTolueneRoom Temp.1 mm/day growth ratecm-scale[4]
Vapor Diffusion

Vapor diffusion is an excellent method for growing high-quality crystals from small amounts of material.[5][6] This technique involves the slow diffusion of a precipitant (a solvent in which the complex is insoluble) in the vapor phase into a solution of the complex.

General Protocol:

  • Solvent Selection: Choose a "good" solvent in which the complex is soluble and a "bad" or "precipitant" solvent that is miscible with the good solvent but in which the complex is insoluble. The precipitant should be more volatile than the good solvent.

  • Setup:

    • Hanging Drop: Dissolve the complex in the good solvent and place a small drop (2-5 µL) on a siliconized glass coverslip. Invert the coverslip over a well containing the precipitant solvent. Seal the well with vacuum grease.

    • Sitting Drop: Place a small drop of the complex solution on a pedestal in the middle of a well that contains the precipitant solvent. Seal the well.

  • Diffusion: The more volatile precipitant will slowly diffuse into the drop of the complex solution, gradually decreasing the solubility of the complex and inducing crystallization.

  • Incubation: Place the setup in a stable environment. Crystals can form within a few days to several weeks.

Experimental Workflow: Vapor Diffusion (Sitting Drop)

VaporDiffusion cluster_0 Sealed Chamber A Solution of Complex (in 'Good' Solvent) C Vapor Phase A->C Solvent Evaporation D Supersaturation and Crystal Nucleation A->D B Reservoir of Precipitant ('Bad' Solvent) B->C Precipitant Evaporation C->A Precipitant Diffusion into Solution E Single Crystal Growth D->E

Caption: Principle of the vapor diffusion crystal growth method.

Quantitative Data for Vapor Diffusion of Metal-Phenanthroline Complexes:

ComplexGood SolventPrecipitantTemperatureGrowth TimeReference
General Small MoleculesTetrahydrofuranCyclohexaneRoom Temp.Days to weeks[5]
General Small MoleculesAcetonitrileTetrahydropyranRoom Temp.Days to weeks[5]
Solvent Layering (Liquid-Liquid Diffusion)

This technique relies on the slow diffusion between two miscible liquid layers: a solution of the complex and a precipitant.[1][7] It is particularly useful when the complex is sensitive to air or moisture, as the setup can be easily performed under an inert atmosphere.

General Protocol:

  • Solvent Selection: Choose a "good" solvent in which the complex is soluble and a less dense, miscible "bad" solvent (precipitant).

  • Layering:

    • Carefully place the solution of the complex at the bottom of a narrow tube (e.g., an NMR tube).

    • Slowly and carefully add the precipitant down the side of the tube to form a distinct layer on top of the complex solution. A syringe is often used for this to minimize disturbance of the interface.[1]

  • Diffusion: Over time, the two solvents will slowly diffuse into one another. As the precipitant mixes with the complex solution, the solubility of the complex decreases, leading to crystallization at the interface.

  • Incubation: Keep the tube undisturbed in a stable environment. Crystals typically form within a few days to a week.[7]

Experimental Workflow: Solvent Layering

SolventLayering A Prepare Solution of Complex in a 'Good' Solvent B Carefully Layer a 'Bad' Solvent (Precipitant) on Top A->B C Interface Forms Between the Two Solvents B->C D Slow Diffusion Occurs at the Interface C->D E Supersaturation and Crystallization at the Interface D->E F Single Crystals Grow E->F

Caption: Workflow for the solvent layering crystal growth technique.

Quantitative Data for Solvent Layering of Metal-Phenanthroline Complexes:

ComplexGood SolventPrecipitantTemperatureGrowth TimeReference
--INVALID-LINK--Ni(NO3)2·6H2O solutionEthanol/PhenanthrolineRoom Temp.-[8]
[Co(suc)(H2O)(phen)2]·1.5H2O·C4H10OButanol-Room Temp.-[9]
Hydrothermal Synthesis

Hydrothermal synthesis is a powerful method for growing crystals of compounds that are insoluble in common organic solvents or that require elevated temperatures and pressures for their formation. This technique involves a chemical reaction in an aqueous solution above the boiling point of water, carried out in a sealed vessel called an autoclave.

General Protocol:

  • Reactant Preparation: A mixture of the metal salt, the phenanthroline ligand, and any other necessary reagents are placed in a Teflon-lined stainless steel autoclave.

  • Solvent Addition: Water is typically used as the solvent. The amount of solvent is crucial as it determines the pressure inside the autoclave at the reaction temperature.

  • Sealing and Heating: The autoclave is sealed and placed in an oven. It is then heated to a specific temperature (typically 120-200 °C) for a defined period (usually several days).

  • Slow Cooling: After the reaction is complete, the oven is slowly cooled to room temperature. This slow cooling process is critical for the formation of well-defined single crystals.

  • Crystal Isolation: The autoclave is opened, and the crystals are collected by filtration, washed with water and ethanol, and dried.

Experimental Workflow: Hydrothermal Synthesis

HydrothermalSynthesis A Place Reactants in Teflon-Lined Autoclave B Add Solvent (e.g., Water) A->B C Seal Autoclave and Heat in Oven B->C D Maintain at Elevated Temperature and Pressure C->D E Slowly Cool to Room Temperature D->E F Isolate Single Crystals E->F

Caption: Workflow for the hydrothermal synthesis of single crystals.

Quantitative Data for Hydrothermal Synthesis of Metal-Phenanthroline Complexes:

ComplexMetal SaltLigandTemperatureTimeReference
[Co(phen)2Cl2]·1.5CH3CNCoCl2·6H2O1,10-phenanthroline-3 hours[10]

Factors Influencing Crystal Growth of Metal-Phenanthroline Complexes

  • Purity of the Complex: The starting material should be as pure as possible. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to defects.

  • Solvent Choice: The polarity, boiling point, and viscosity of the solvent play a crucial role. A good solvent should allow for the slow approach to supersaturation.

  • Temperature: Temperature affects both the solubility of the complex and the rate of solvent evaporation or diffusion. A stable temperature is crucial for growing high-quality crystals.

  • Concentration: The initial concentration of the complex should be close to saturation but not supersaturated to avoid rapid precipitation.

  • Ligand Substitution: The presence of substituents on the phenanthroline ring can significantly alter the solubility and packing of the complex in the crystal lattice, thus influencing the choice of crystallization technique and solvents.

Conclusion

The successful growth of single crystals of metal-phenanthroline complexes is a critical prerequisite for their structural analysis and the rational design of new therapeutic agents and materials. The techniques described in these application notes provide a solid foundation for researchers to develop and optimize crystallization conditions for their specific complexes. A systematic approach, involving the screening of various solvents and conditions for each of the major techniques, is most likely to lead to success.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,9-Di-sec-butyl-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2,9-Di-sec-butyl-1,10-phenanthroline synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved through a two-step process: the synthesis of 2,9-dichloro-1,10-phenanthroline followed by a Grignard reaction.

Step 1: Synthesis of 2,9-Dichloro-1,10-phenanthroline

Issue Potential Cause(s) Recommended Solution(s)
Low yield of 2,9-dichloro-1,10-phenanthroline Incomplete reaction; suboptimal temperature; insufficient reflux time.Ensure the reaction mixture is refluxed vigorously. A typical procedure involves reacting 3,6,7,9-Tetrahydro-5H-[1][2]diazepino[1,2,3,4-lmn][1][3]phenanthroline-3,9-dione with freshly distilled POCl₃ and PCl₅. Extend the reflux time if starting material is observed on TLC.
Side reactions due to moisture.Use oven-dried glassware and ensure all reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficult purification leading to product loss.After quenching the reaction with ice water and neutralizing with a base (e.g., concentrated aqueous ammonia), ensure complete precipitation of the product. Wash the precipitate thoroughly with water to remove inorganic salts.[2]

Step 2: Grignard Reaction with 2,9-dichloro-1,10-phenanthroline

Issue Potential Cause(s) Recommended Solution(s)
Grignard reagent (sec-butylmagnesium bromide) fails to form or has low activity. Magnesium surface is passivated by an oxide layer; presence of moisture in solvent or on glassware; impure alkyl halide.Activate the magnesium turnings prior to use. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[4] Ensure all glassware is rigorously flame-dried or oven-dried and the reaction is conducted under a strict inert atmosphere. Use anhydrous diethyl ether or THF as the solvent.
Low yield of this compound. Incomplete reaction with the dichloro-phenanthroline.Use an excess of the Grignard reagent (typically 2-3 equivalents per chlorine atom) to drive the reaction to completion. The reaction is often performed at room temperature.
Side reactions such as Wurtz coupling or reduction of the phenanthroline ring.Add the 2,9-dichloro-1,10-phenanthroline solution to the Grignard reagent slowly at a low temperature (e.g., 0 °C) to control the exotherm, then allow the reaction to warm to room temperature.
Difficult workup and purification.Quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like dichloromethane or ethyl acetate. The product can be purified by column chromatography on silica gel.
Formation of mono-substituted product (2-sec-butyl-9-chloro-1,10-phenanthroline). Insufficient Grignard reagent; short reaction time.Increase the molar excess of the Grignard reagent and extend the reaction time. Monitor the reaction progress by TLC to ensure complete conversion.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent method involves a two-step synthesis. The first step is the preparation of 2,9-dichloro-1,10-phenanthroline from a suitable precursor like 1,10-phenanthroline-2,9-dione or a protected derivative. The second step is a double nucleophilic substitution using a Grignard reagent, specifically sec-butylmagnesium bromide, to introduce the sec-butyl groups at the 2 and 9 positions.

Q2: How can I improve the yield of the 2,9-dichloro-1,10-phenanthroline intermediate?

A2: A reported high-yield synthesis involves the reaction of 3,6,7,9-Tetrahydro-5H-[1][2]diazepino[1,2,3,4-lmn][1][3]phenanthroline-3,9-dione with a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under reflux, which can yield up to 70% of the desired product.[2] It is crucial to use freshly distilled POCl₃ and to ensure anhydrous conditions.

Q3: What are the critical parameters for a successful Grignard reaction in this synthesis?

A3: The success of the Grignard reaction hinges on several factors:

  • Anhydrous Conditions: All glassware, solvents (typically THF or diethyl ether), and reagents must be scrupulously dry.

  • Magnesium Activation: The magnesium turnings should be activated to initiate the Grignard reagent formation. A small amount of iodine or 1,2-dibromoethane is commonly used for this purpose.

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric oxygen and moisture.

  • Stoichiometry: An excess of the Grignard reagent is necessary to ensure the substitution of both chlorine atoms.

Q4: How can I monitor the progress of the reactions?

A4: Thin Layer Chromatography (TLC) is an effective technique to monitor the progress of both the chlorination and the Grignard reaction. By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can visualize the consumption of reactants and the formation of products.

Q5: What are the common side products in the Grignard step and how can they be minimized?

A5: Common side products include the mono-substituted phenanthroline and products from Wurtz coupling of the Grignard reagent. To minimize the mono-substituted product, use a sufficient excess of the Grignard reagent and ensure an adequate reaction time. Slow addition of the dichloro-phenanthroline to the Grignard reagent at a controlled temperature can help reduce side reactions.

Data Presentation

Table 1: Summary of Yields for Key Synthetic Steps

StepReactantsReagents/ConditionsProductReported Yield (%)
13,6,7,9-Tetrahydro-5H-[1][2]diazepino[1,2,3,4-lmn][1][3]phenanthroline-3,9-dionePOCl₃, PCl₅, reflux2,9-Dichloro-1,10-phenanthroline~70%[2]
22,9-Dichloro-1,10-phenanthrolinesec-Butylmagnesium bromide, THF or Et₂OThis compoundNot explicitly stated, but successful synthesis is reported.[1]

Experimental Protocols

Protocol 1: Synthesis of 2,9-Dichloro-1,10-phenanthroline [2]

  • In a two-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 3,6,7,9-Tetrahydro-5H-[1][2]diazepino[1,2,3,4-lmn][1][3]phenanthroline-3,9-dione (1 equivalent).

  • Carefully add freshly distilled phosphorus oxychloride (POCl₃) (excess, ~12 mL per gram of starting material) and phosphorus pentachloride (PCl₅) (2 equivalents).

  • Heat the mixture to reflux and maintain for at least 4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution with concentrated aqueous ammonia until a precipitate forms.

  • Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to obtain 2,9-dichloro-1,10-phenanthroline.

Protocol 2: Synthesis of this compound (General Procedure)

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, place magnesium turnings (at least 4 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a small portion of a solution of 2-bromobutane (at least 4 equivalents) in anhydrous diethyl ether or THF to the flask.

    • Once the reaction initiates (indicated by bubbling and a cloudy appearance), add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 2,9-dichloro-1,10-phenanthroline:

    • Dissolve 2,9-dichloro-1,10-phenanthroline (1 equivalent) in anhydrous THF or diethyl ether in a separate flame-dried flask.

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Slowly add the solution of 2,9-dichloro-1,10-phenanthroline to the Grignard reagent via the dropping funnel with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight. Monitor the reaction by TLC.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound. The purity can be verified by TLC, ¹H NMR, and elemental analysis.[1]

Visualization

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 2,9-Dichloro-1,10-phenanthroline cluster_step2 Step 2: Grignard Reaction start1 Phenanthroline Precursor process1 Reflux start1->process1 reagents1 POCl₃, PCl₅ reagents1->process1 product1 2,9-Dichloro-1,10-phenanthroline process1->product1 start2 2,9-Dichloro-1,10-phenanthroline product1->start2 process2 Nucleophilic Substitution start2->process2 reagents2 sec-Butylmagnesium Bromide (Grignard Reagent) reagents2->process2 workup Workup & Purification process2->workup product2 This compound workup->product2

Caption: Synthetic workflow for this compound.

References

Technical Support Center: Purification of 2,9-Disubstituted Phenanthrolines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2,9-disubstituted phenanthrolines. The information addresses common challenges encountered during the purification of these compounds.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process in a question-and-answer format.

Question 1: My standard acid-base extraction failed to purify the product from a Skraup-type synthesis. The impurities persist. What is the next step?

Answer: This is a frequent challenge because Skraup-type reactions often produce numerous byproducts that also contain basic nitrogen atoms, making them difficult to eliminate through simple acidic extraction and back-extraction.[1] A highly effective alternative is a non-chromatographic method that relies on the selective formation and precipitation of a zinc chloride complex with the phenanthroline ligand.

The strategy takes advantage of the high stability and low solubility of (phenanthroline)ZnCl₂ complexes, which allows them to be separated from more soluble impurities.[1] The pure ligand can then be recovered by a subsequent decomplexation step.

Experimental Protocol: Non-Chromatographic Purification via ZnCl₂ Complexation [1]

  • Complex Formation:

    • Dissolve the crude phenanthroline product in a suitable solvent like ethylene glycol.

    • In a separate vessel, dissolve one equivalent of zinc chloride (ZnCl₂) in the same solvent.

    • Mix the two solutions at approximately 50 °C.

    • Heat the mixture to 100 °C to ensure complete coordination, then allow it to cool slowly. The [ZnCl₂(phenanthroline)] complex will precipitate.

    • Collect the precipitate by filtration.

  • Ligand Recovery (Decomplexation):

    • Suspend the collected [ZnCl₂(phenanthroline)] complex in a biphasic system of dichloromethane (CH₂Cl₂) and water.

    • Add a concentrated aqueous ammonia solution to the mixture and stir. The ammonia will form a stable, water-soluble [Zn(NH₃)₄]²⁺ complex, releasing the pure phenanthroline ligand into the organic layer.

    • Separate the organic layer, wash it with water, dry it over a suitable drying agent (e.g., Na₂SO₄), and remove the solvent under reduced pressure to yield the purified phenanthroline.

G cluster_workflow Workflow: Non-Chromatographic Purification crude Crude Product (from Skraup Synthesis) complexation Add ZnCl₂ in Ethylene Glycol crude->complexation heating Heat to 100°C, then cool slowly complexation->heating precipitate [ZnCl₂(phen)] Precipitate (Insoluble) heating->precipitate Separates from impurities Byproducts (Remain in Solution) heating->impurities decomplex Suspend in CH₂Cl₂/H₂O, add conc. NH₃(aq) precipitate->decomplex pure_ligand Purified Phenanthroline (in CH₂Cl₂ layer) decomplex->pure_ligand zn_complex [Zn(NH₃)₄]²⁺ (in Aqueous Layer) decomplex->zn_complex G cluster_problem Problematic Direct Disubstitution cluster_solution Recommended Sequential Synthesis start1 2,9-Dichlorophenanthroline reaction1 Suzuki Reaction (with Arylboronic Acid) start1->reaction1 end1 Complex Mixture: - Mono-substituted - Di-substituted reaction1->end1 start2 9-Chloro-1-methyl-1,10- phenanthrolin-2(1H)-one reaction2 Step 1: Suzuki Reaction (at C9 position) start2->reaction2 intermediate Intermediate reaction2->intermediate reaction3 Step 2: Chlorination (with POCl₃) intermediate->reaction3 reaction4 Step 3: 2nd Substitution (at C2 position) reaction3->reaction4 end2 Single, Pure Unsymmetrical Product reaction4->end2

References

stability of 2,9-Di-sec-butyl-1,10-phenanthroline under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,9-Di-sec-butyl-1,10-phenanthroline, particularly concerning its stability and use under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in acidic solutions?

A1: this compound, like other phenanthroline derivatives, is generally stable in moderately acidic aqueous solutions. The phenanthroline core is robust, and the compound is capable of forming stable complexes with metal ions in acidic environments, often within a pH range of 2 to 9. However, its stability can be compromised under harsh acidic conditions, particularly in the presence of strong oxidizing agents.

Q2: Can this compound be used in concentrated strong acids?

A2: Caution is advised when using this compound in concentrated strong acids, such as nitric acid or sulfuric acid, especially at elevated temperatures. Under these conditions, oxidation of the phenanthroline ring system can occur. The stability in highly acidic, non-oxidizing acids like hydrochloric acid is expected to be greater. It is recommended to perform preliminary stability tests for your specific application.

Q3: How does the protonation of the nitrogen atoms affect the properties of this compound in acidic media?

A3: In acidic solutions, the nitrogen atoms of the phenanthroline ring become protonated. This increases the solubility of the compound in aqueous media. The pKa of the conjugate acid of 1,10-phenanthroline is approximately 4.84, and the sec-butyl substituents are not expected to significantly alter this value. Protonation can influence the compound's complexation behavior with metal ions and its interaction with other molecules.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected color change or degradation of the compound in an acidic solution. Decomposition of the phenanthroline ring due to harsh acidic conditions (e.g., high concentration of oxidizing acid, elevated temperature).1. Lower the acid concentration: If permissible for your experiment, reduce the concentration of the acid. 2. Use a non-oxidizing acid: Substitute oxidizing acids (like nitric acid) with non-oxidizing acids (like hydrochloric or perchloric acid). 3. Control the temperature: Perform the experiment at a lower temperature to minimize degradation. 4. Perform a stability check: Use UV-Vis spectroscopy to monitor the spectral properties of the compound in the acidic medium over time. A change in the absorption spectrum can indicate degradation.
Incomplete dissolution in acidic aqueous media. Insufficient protonation of the compound at the given pH.1. Lower the pH: Decrease the pH of the solution to ensure complete protonation of the nitrogen atoms, which will enhance solubility. 2. Add a co-solvent: If adjusting the pH is not possible, consider adding a water-miscible organic co-solvent (e.g., ethanol, methanol, DMSO) to improve solubility.
Poor complex formation with metal ions in an acidic solution. Competition between protons and metal ions for the nitrogen donor sites.1. Adjust the pH: Increase the pH of the solution, if the metal ion remains in solution, to reduce the concentration of protons and favor metal complexation. The optimal pH for complexation will depend on the specific metal ion. 2. Increase ligand concentration: Use a higher concentration of this compound to shift the equilibrium towards complex formation.
Precipitation of the compound from the acidic solution upon standing. The counter-ion from the acid may form a salt with the protonated phenanthroline that has low solubility.1. Change the acid: Use a different acid with a counter-ion that forms a more soluble salt. 2. Add a co-solvent: As with dissolution issues, adding a co-solvent can help to keep the salt dissolved.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Acidic Conditions

This protocol outlines a general method to evaluate the chemical stability of this compound in a specific acidic medium using UV-Vis spectroscopy.

Materials:

  • This compound

  • Acid of interest (e.g., HCl, H₂SO₄, HNO₃) at the desired concentration

  • Spectrophotometer-grade solvent (e.g., deionized water, ethanol)

  • UV-Vis spectrophotometer and quartz cuvettes

Procedure:

  • Prepare a stock solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent to prepare a stock solution of known concentration.

  • Prepare the acidic test solution: In a volumetric flask, add a precise volume of the stock solution and dilute it to the mark with the acidic solution of interest to achieve the final desired concentration of the phenanthroline derivative.

  • Initial Measurement (Time = 0): Immediately after preparation, record the UV-Vis absorption spectrum of the test solution over a relevant wavelength range (e.g., 200-400 nm).

  • Incubation: Store the test solution under the desired experimental conditions (e.g., specific temperature, light or dark).

  • Time-course Measurements: At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution and record its UV-Vis spectrum.

  • Data Analysis: Compare the spectra obtained at different time points. A significant change in the absorbance intensity or the appearance of new peaks would indicate degradation of the compound. The percentage of remaining compound can be estimated by the change in absorbance at the wavelength of maximum absorption (λmax).

Visualizations

Stability_Assessment_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_stock Prepare Stock Solution prep_acidic Prepare Acidic Test Solution prep_stock->prep_acidic initial_scan Initial UV-Vis Scan (T=0) prep_acidic->initial_scan incubation Incubate under Test Conditions initial_scan->incubation time_scans Time-course UV-Vis Scans incubation->time_scans At regular intervals compare_spectra Compare Spectra time_scans->compare_spectra quantify Quantify Degradation compare_spectra->quantify

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Logic cluster_degradation Degradation Issues cluster_solubility Solubility & Complexation start Problem Encountered color_change Unexpected Color Change / Degradation start->color_change dissolution Incomplete Dissolution / Precipitation start->dissolution complexation Poor Complex Formation start->complexation check_conditions Check Acid Type & Concentration color_change->check_conditions check_temp Check Temperature color_change->check_temp remedy_acid Use Non-oxidizing Acid / Lower Concentration check_conditions->remedy_acid remedy_temp Lower Temperature check_temp->remedy_temp check_ph Check pH dissolution->check_ph add_cosolvent Add Co-solvent dissolution->add_cosolvent complexation->check_ph remedy_ph_sol Lower pH check_ph->remedy_ph_sol remedy_ph_comp Adjust pH for Complexation check_ph->remedy_ph_comp

Caption: Troubleshooting decision tree for experiments with this compound.

preventing ligand dissociation in 2,9-Di-sec-butyl-1,10-phenanthroline complexes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent ligand dissociation in 2,9-Di-sec-butyl-1,10-phenanthroline complexes.

Troubleshooting Guide: Preventing Ligand Dissociation

This guide addresses common issues encountered during the synthesis and handling of this compound complexes, offering potential causes and solutions to mitigate ligand dissociation.

Problem Potential Cause Suggested Solution
Low or no yield of the desired complex. Steric Hindrance: The bulky sec-butyl groups at the 2 and 9 positions can sterically hinder the coordination of the ligand to the metal center, making complex formation challenging.[1][2]- Use a metal precursor with weakly coordinating ligands that are easily displaced. - Optimize the reaction temperature and time to provide sufficient energy for the coordination to occur without decomposing the reactants. - Consider a stepwise ligand addition strategy.
Complex precipitates out of solution during the reaction or workup. Poor Solubility: The complex may have limited solubility in the chosen solvent.- Screen a variety of solvents with different polarities. Non-polar aprotic solvents like dichloromethane (DCM) are often suitable for these types of complexes.[2] - If possible, modify the ligand structure to include solubilizing groups.
The isolated complex shows signs of ligand dissociation over time (e.g., color change, unexpected reactivity). Solvent-Induced Dissociation: Coordinating solvents can compete with the phenanthroline ligand for the metal center, leading to dissociation.- Store the complex in a non-coordinating solvent. - If the complex needs to be used in a coordinating solvent, minimize the exposure time and temperature.
Inconsistent experimental results (e.g., varying spectroscopic data, irreproducible reactivity). Equilibrium between Complexed and Uncomplexed Species: The complex may exist in equilibrium with the free ligand and metal ion, especially in solution.- Add a slight excess of the this compound ligand during the reaction to shift the equilibrium towards the complex. - For experiments where the free ligand could interfere, purify the complex carefully to remove any unreacted ligand.
Ligand dissociation observed at elevated temperatures. Thermal Instability: The metal-ligand bond may not be stable at higher temperatures, leading to dissociation.- Determine the thermal stability range of your complex using techniques like thermogravimetric analysis (TGA). - Conduct experiments at the lowest feasible temperature.
Complex decomposes upon exposure to acidic or basic conditions. pH Instability: The protonation of the phenanthroline nitrogen atoms at low pH or the formation of metal hydroxide species at high pH can lead to ligand dissociation.[3]- Maintain the pH of the solution within the optimal stability range for your specific complex. For iron-phenanthroline complexes, a pH range of 2-9 is generally recommended, with maximum stability often observed around pH 5.[3][4] - Use appropriate buffer systems to control the pH during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the challenging synthesis of complexes with 2,9-disubstituted phenanthrolines like this compound?

A1: The primary challenge arises from the significant steric strain imposed by the bulky substituents at the 2 and 9 positions of the phenanthroline ring.[1][2] This steric hindrance can make it difficult for the ligand to approach and coordinate effectively with the metal center.

Q2: How does the choice of solvent affect the stability of my this compound complex?

A2: The solvent plays a critical role in the stability of the complex. Coordinating solvents can compete with the phenanthroline ligand for the metal's coordination sites, potentially leading to ligand dissociation. Non-coordinating or weakly coordinating solvents are generally preferred for both synthesis and storage to maintain the integrity of the complex. The nature of the solvent can influence the complexation process through donor-acceptor interactions and solvating ability.[5]

Q3: Can pH influence the stability of my complex?

A3: Yes, pH can significantly impact the stability of phenanthroline complexes. At low pH, the nitrogen atoms of the phenanthroline ligand can become protonated, weakening the coordination to the metal center and leading to dissociation. Conversely, at high pH, the formation of metal hydroxide species can compete with the ligand binding, also causing the complex to break apart.[3] For instance, the stability of iron(II)-phenanthroline complexes is optimal within a pH range of 2 to 9.[4]

Q4: Are there any general strategies to improve the stability of my this compound complex?

A4: To enhance stability, consider the following:

  • Ligand Design: While you are using a specific ligand, for future work, fine-tuning the steric bulk of the substituents can be a strategy. A balance needs to be struck between sufficient steric hindrance to achieve desired properties and excessive bulk that leads to instability.[1][2]

  • Choice of Metal Ion: The nature of the metal ion, including its size and preferred coordination geometry, will influence the stability of the complex.

  • Inert Atmosphere: For air-sensitive complexes, working under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-induced decomposition.

Experimental Protocols

General Synthesis of a Metal Complex with this compound

This protocol provides a general guideline for the synthesis of a metal complex with this compound. The specific metal salt, solvent, and reaction conditions should be optimized for each target complex.

Materials:

  • This compound

  • Metal salt (e.g., metal chloride, metal triflate)

  • Anhydrous, degassed solvent (e.g., dichloromethane, acetonitrile)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the this compound in the chosen anhydrous and degassed solvent.

  • In a separate flask, dissolve the metal salt in the same solvent.

  • Slowly add the metal salt solution to the stirred solution of the phenanthroline ligand at room temperature. The molar ratio of ligand to metal will depend on the desired coordination number of the final complex.

  • Allow the reaction mixture to stir at room temperature for a specified period (e.g., 2-24 hours). The progress of the reaction can be monitored by techniques such as TLC, UV-Vis, or NMR spectroscopy.

  • Upon completion, the complex can be isolated by removing the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Visualizations

Factors Influencing Ligand Dissociation

cluster_complex Metal Complex Stability cluster_factors Dissociation Factors Complex Complex Steric_Hindrance Steric Hindrance Steric_Hindrance->Complex destabilizes Solvent Coordinating Solvent Solvent->Complex competes for coordination Temperature High Temperature Temperature->Complex promotes dissociation pH Extreme pH pH->Complex induces dissociation

Caption: Factors that can lead to the dissociation of the this compound ligand from a metal complex.

Troubleshooting Workflow for Ligand Dissociation

Start Ligand Dissociation Observed Check_Solvent Is the solvent coordinating? Start->Check_Solvent Change_Solvent Use a non-coordinating solvent Check_Solvent->Change_Solvent Yes Check_Temp Is the temperature too high? Check_Solvent->Check_Temp No Change_Solvent->Check_Temp Lower_Temp Lower the reaction/ storage temperature Check_Temp->Lower_Temp Yes Check_pH Is the pH outside the optimal range? Check_Temp->Check_pH No Lower_Temp->Check_pH Adjust_pH Adjust pH to the optimal range Check_pH->Adjust_pH Yes Check_Sterics Is steric hindrance a likely issue? Check_pH->Check_Sterics No Adjust_pH->Check_Sterics Optimize_Conditions Optimize reaction conditions (e.g., temperature, time) Check_Sterics->Optimize_Conditions Yes End Stable Complex Check_Sterics->End No Optimize_Conditions->End

Caption: A step-by-step workflow for troubleshooting and preventing ligand dissociation.

References

Technical Support Center: Troubleshooting Low Catalytic Activity with Copper-Phenanthroline Complexes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low catalytic activity with copper-phenanthroline complexes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during catalytic reactions using copper-phenanthroline complexes.

Q1: My reaction is not proceeding, or the yield is very low. What are the initial checks I should perform?

A1: When a reaction fails or provides low yields, a systematic check of the fundamental reaction parameters is crucial.

  • Reagent Quality: Ensure the purity and integrity of all starting materials, including the substrate, aryl halide (or other coupling partner), base, and solvent. Impurities can poison the catalyst or lead to unwanted side reactions.

  • Inert Atmosphere: Many copper-catalyzed reactions are sensitive to oxygen. Ensure that the reaction was set up under an inert atmosphere (e.g., nitrogen or argon) and that all solvents were properly degassed.

  • Catalyst Integrity: Verify the integrity of your copper-phenanthroline complex. If it has been stored for a long time, consider synthesizing a fresh batch.

  • Stirring: Inadequate stirring can lead to poor mixing and localized concentration gradients, affecting the reaction rate. Ensure vigorous stirring, especially for heterogeneous mixtures.

Q2: I suspect my copper-phenanthroline catalyst is inactive. How can I troubleshoot this?

A2: Catalyst inactivity can stem from several factors related to its preparation, handling, and the reaction environment.

  • Catalyst Formation: If generating the catalyst in situ, ensure the correct stoichiometry of the copper salt and the phenanthroline ligand. An excess of either component can sometimes be detrimental.

  • Copper Source: The choice of the copper salt can influence the reaction. While Cu(I) salts are commonly used, Cu(II) salts can also be effective as they can be reduced in situ. However, the counter-ion can play a role; for instance, in some oxidations, CuCl₂ has shown high selectivity.[1]

  • Ligand Modification: The electronic and steric properties of the phenanthroline ligand are critical. Electron-donating or withdrawing groups and steric bulk on the phenanthroline backbone can significantly impact catalytic activity.[2] For sterically demanding substrates, a less bulky ligand might be necessary.

  • Catalyst Deactivation: The catalyst can deactivate through various pathways, including precipitation from the reaction mixture or the formation of inactive copper clusters.[3] Consider if any components of your reaction mixture could be facilitating these processes.

Q3: How do the base and solvent affect the catalytic activity?

A3: The base and solvent are not just passive components; they play a critical role in the catalytic cycle and can significantly influence the reaction outcome.

  • Base Selection: The choice of base is often crucial. Inorganic bases like K₃PO₄ and Cs₂CO₃ are commonly used. The solubility and particle size of the base can have a dramatic impact on reaction kinetics and yields.[3] For some reactions, an organic base might be more suitable. In certain N-arylations, the reaction can even proceed without a base by using a specific heterogeneous catalyst.

  • Solvent Effects: The solvent influences the solubility of the reactants and the catalyst, and it can also coordinate to the copper center, thereby affecting its reactivity. Common solvents for these reactions include DMF, DMSO, dioxane, and toluene. The choice of solvent can be reaction-specific. For instance, in some N-arylation reactions, ethylene glycol has been shown to act as both a solvent and a ligand.[4]

Q4: I am observing the formation of side products. What are the common side reactions and how can I minimize them?

A4: The formation of side products can compete with the desired reaction, leading to lower yields and complicating purification.

  • Dehalogenation: A common side product in cross-coupling reactions is the dehalogenated starting material. This can occur if the reaction conditions favor a reductive pathway.

  • Homocoupling: Homocoupling of the starting materials can also occur, leading to symmetrical biaryls or other undesired dimers.

  • Solvent-Related Side Reactions: Some solvents can participate in side reactions under the reaction conditions. For example, at high temperatures, DMF can be a source of dimethylamine, which can act as a competing nucleophile.

To minimize side products, consider optimizing the reaction temperature, catalyst loading, and the choice of base and ligand.

Q5: My reaction is sensitive to pH. How does pH influence the catalytic activity?

A5: The pH of the reaction medium can significantly impact the speciation and reactivity of the copper-phenanthroline complex. For example, in the oxidation of glutathione, the formation of the active ternary GS-Cu(I)-Phen complex is favored at a lower pH (around 5), leading to a faster reaction rate compared to a neutral pH of 7.4.[5] This is because at higher pH, the formation of less reactive copper-glutathione clusters is more prevalent.[5]

Quantitative Data on Catalytic Activity

The following tables summarize quantitative data from the literature to illustrate the effect of various parameters on the catalytic activity of copper-phenanthroline complexes.

Table 1: Effect of Copper Source and Ligand on N-Arylation of Imidazoles

EntryCopper Source (mol%)Ligand (mol%)BaseSolventTime (h)Yield (%)
1CuI (10)1,10-Phenanthroline (20)K₃PO₄Dioxane2485
2CuI (5)3,4,7,8-Tetramethyl-1,10-phenanthroline (10)Cs₂CO₃Toluene1292
3Cu(OAc)₂ (10)NoneNoneMethanol12<10
4CuI (10)NoneK₃PO₄Dioxane2420

Data synthesized from multiple sources for illustrative purposes.

Table 2: Influence of Solvent and Base on the Yield of N-Arylations

EntrySubstrateAryl HalideBaseSolventTemperature (°C)Yield (%)
1ImidazoleIodobenzeneK₃PO₄Dioxane11088
2ImidazoleIodobenzeneCs₂CO₃Toluene10095
3PyrroleBromobenzeneK₂CO₃DMF12075
4IndazoleIodobenzeneNaOHEthylene Glycol12090

Data synthesized from multiple sources for illustrative purposes.

Table 3: Catalytic Aerobic Oxidation of Alcohols with Copper-Phenanthroline Complexes

EntryCatalystSubstrateProductConversion (%)Selectivity (%)
1--INVALID-LINK--₂Benzyl alcoholBenzaldehyde85>99
2--INVALID-LINK--₂Benzyl alcoholBenzaldehyde92>99
3--INVALID-LINK--₂1-HexanolHexanal6095
4--INVALID-LINK--₂CyclohexanolCyclohexanone4598

Data synthesized from literature for illustrative purposes.[6]

Table 4: Copper-Catalyzed Trifluoromethylation of Aryl Iodides

EntryAryl IodideLigandAdditiveTemperature (°C)Time (h)Yield (%)
14-Iodonitrobenzene1,10-PhenanthrolineKF602485
24-Iodoanisole1,10-PhenanthrolineKF602445
32-Iodopyridine1,10-PhenanthrolineK₂CO₃801278
44-IodobenzonitrileNoneCsF1002430

Data synthesized from multiple sources for illustrative purposes.[7]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Dichloro(1,10-phenanthroline)copper(II) ([Cu(phen)Cl₂])

  • Dissolve 1,10-phenanthroline (1.0 eq) in hot methanol.

  • In a separate flask, dissolve copper(II) chloride dihydrate (1.0 eq) in methanol.

  • Slowly add the copper(II) chloride solution to the 1,10-phenanthroline solution with constant stirring.

  • A precipitate should form upon mixing.

  • Continue stirring the mixture at room temperature for 1-2 hours.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold methanol and then diethyl ether.

  • Dry the resulting solid under vacuum to obtain the [Cu(phen)Cl₂] complex.

Protocol 2: General Procedure for Copper-Phenanthroline Catalyzed N-Arylation of Imidazoles

  • To an oven-dried reaction vessel, add CuI (5 mol%), 1,10-phenanthroline (10 mol%), the imidazole (1.0 mmol), the aryl halide (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed anhydrous solvent (e.g., dioxane or toluene, 3 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir vigorously for the specified time (typically 12-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-arylated imidazole.

Visualizations

Ullmann_Type_CN_Coupling_Cycle Cu(I)L Cu(I)L Oxidative_Addition Oxidative_Addition Cu(I)L->Oxidative_Addition + Ar-X Cu(III)_Intermediate Cu(III)_Intermediate Oxidative_Addition->Cu(III)_Intermediate [L-Cu(III)(Ar)(X)] Reductive_Elimination Reductive_Elimination Cu(III)_Intermediate->Reductive_Elimination + Nu-H Product Product Reductive_Elimination->Product Ar-Nu Base_Assisted_Regeneration Base_Assisted_Regeneration Reductive_Elimination->Base_Assisted_Regeneration [L-Cu(I)X] Base_Assisted_Regeneration->Cu(I)L - Base-HX

Caption: Catalytic cycle for Ullmann-type C-N cross-coupling.

Experimental_Workflow cluster_Preparation Preparation cluster_Reaction Reaction Setup cluster_Analysis Analysis & Purification Reagents Weigh Reagents (Cu salt, Ligand, Base, Substrates) Assembly Assemble Reaction under Inert Atmosphere Reagents->Assembly Glassware Dry Glassware Glassware->Assembly Solvent Add Degassed Solvent Assembly->Solvent Heating Heat and Stir Solvent->Heating Monitoring Monitor Reaction (TLC, GC-MS) Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification

Caption: General experimental workflow for catalytic reactions.

Troubleshooting_Decision_Tree Start Low or No Catalytic Activity Check_Basics Check Reagent Purity, Inert Atmosphere, and Stirring Start->Check_Basics Basics_OK Basics OK? Check_Basics->Basics_OK Fix_Basics Purify Reagents, Improve Inert Conditions, Ensure Proper Stirring Basics_OK->Fix_Basics No Catalyst_Issues Investigate Catalyst Basics_OK->Catalyst_Issues Yes Fix_Basics->Start Re-run Reaction Catalyst_OK Catalyst OK? Catalyst_Issues->Catalyst_OK Fix_Catalyst Synthesize Fresh Catalyst, Check Cu Source/Ligand Ratio Catalyst_OK->Fix_Catalyst No Condition_Issues Optimize Conditions Catalyst_OK->Condition_Issues Yes Fix_Catalyst->Start Re-run Reaction Conditions_OK Conditions Optimized? Condition_Issues->Conditions_OK Fix_Conditions Screen Solvents and Bases, Vary Temperature Conditions_OK->Fix_Conditions No Substrate_Issues Consider Substrate Compatibility Conditions_OK->Substrate_Issues Yes Fix_Conditions->Start Re-run Reaction

Caption: Decision tree for troubleshooting low catalytic activity.

References

Technical Support Center: Synthesis of 2,9-dialkyl-1,10-phenanthrolines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,9-dialkyl-1,10-phenanthrolines.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 2,9-dialkyl-1,10-phenanthrolines?

The most prevalent method for synthesizing 2,9-dialkyl-1,10-phenanthrolines involves a two-step process. The first step is the synthesis of the 1,10-phenanthroline core, often accomplished through Skraup or Doebner-von Miller reactions. The second, and more common starting point for specialty applications, is the nucleophilic substitution of a pre-synthesized 2,9-dichloro-1,10-phenanthroline precursor with an appropriate organometallic reagent, such as a Grignard reagent (RMgX) or an organolithium reagent (RLi). Cross-coupling reactions like Kumada, Suzuki, and Negishi couplings also offer alternative routes.

Q2: What are the primary challenges and side reactions in the synthesis of the 2,9-dichloro-1,10-phenanthroline precursor?

The synthesis of 2,9-dichloro-1,10-phenanthroline can be challenging, impacting the overall efficiency of the subsequent alkylation.[1] One common method involves the chlorination of a phenanthrolinedione precursor using a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). Potential issues include incomplete reaction and the formation of complex mixtures that are difficult to purify. One report suggests that using thionyl chloride (SOCl₂) can lead to a cleaner reaction with fewer side products compared to POCl₃.

Q3: What are the major side reactions observed during the alkylation of 2,9-dichloro-1,10-phenanthroline?

When alkylating 2,9-dichloro-1,10-phenanthroline with organometallic reagents, several side reactions can occur, leading to a mixture of products and reduced yields of the desired 2,9-dialkyl-1,10-phenanthroline. The most common side reactions include:

  • Mono-alkylation: The reaction may stop after the substitution of only one chlorine atom, resulting in a 2-alkyl-9-chloro-1,10-phenanthroline byproduct. This is often due to insufficient organometallic reagent or suboptimal reaction conditions.

  • Byproduct from the organolithium reagent: When using n-butyllithium (n-BuLi) to generate an organolithium species from a corresponding halide, residual or excess n-BuLi can react with the 2,9-dichloro-1,10-phenanthroline to produce 2-butyl-9-chloro-1,10-phenanthroline or 2,9-dibutyl-1,10-phenanthroline.

  • Homocoupling of the Grignard reagent: Grignard reagents can undergo homocoupling reactions, especially in the presence of certain transition metal catalysts or impurities.[2]

  • Reduction of the phenanthroline core: While less common, strong reducing agents or certain reaction conditions could potentially lead to the reduction of the aromatic system.

Troubleshooting Guides

Problem 1: Low yield of the desired 2,9-dialkyl-1,10-phenanthroline and presence of mono-alkylated byproduct.

Possible Causes:

  • Insufficient organometallic reagent: An inadequate amount of the Grignard or organolithium reagent will lead to incomplete substitution.

  • Low reactivity of the organometallic reagent: Sterically hindered alkyl groups or less reactive organometallic species may require more forcing conditions.

  • Poor solubility of reactants: The starting material or intermediates may not be fully dissolved in the reaction solvent.

Solutions:

  • Increase the equivalents of the organometallic reagent: Use a larger excess of the alkylating agent (e.g., 2.5 to 3.0 equivalents) to drive the reaction to completion.

  • Elevate the reaction temperature: Gradually increasing the temperature may enhance the rate of the second substitution. Monitor the reaction closely to avoid decomposition.

  • Use a more polar or higher-boiling solvent: Solvents like tetrahydrofuran (THF) or dioxane may improve solubility and allow for higher reaction temperatures.

  • Extend the reaction time: Allow the reaction to stir for a longer period to ensure complete conversion.

Problem 2: Formation of n-butyl substituted phenanthroline byproducts when using n-BuLi.

Possible Cause:

  • Excess n-BuLi: Residual n-butyllithium from the formation of the primary organolithium reagent is competing in the nucleophilic substitution.

Solutions:

  • Precise stoichiometry: Carefully control the amount of n-BuLi used for the lithium-halogen exchange. Titration of the n-BuLi solution prior to use is highly recommended.

  • Alternative organolithium generation: Consider using metallic lithium instead of n-BuLi to generate the desired organolithium reagent, which eliminates the possibility of n-butyl byproduct formation.

  • Purification: If the byproduct is formed, careful column chromatography can be used to separate it from the desired product.

Problem 3: Difficulty in purifying the final 2,9-dialkyl-1,10-phenanthroline product.

Possible Causes:

  • Presence of closely related byproducts: Mono-alkylated and other substituted phenanthrolines can have similar polarities, making chromatographic separation challenging.

  • Residual inorganic salts: Salts from the workup (e.g., magnesium salts) can contaminate the product.

Solutions:

  • Optimize chromatography: Use a high-quality silica gel and experiment with different solvent systems (e.g., gradients of hexane/ethyl acetate or dichloromethane/methanol) to achieve better separation.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Aqueous workup: Ensure a thorough aqueous workup to remove all water-soluble impurities and salts before chromatographic purification. An acidic wash can help to remove basic impurities.

Quantitative Data Summary

ProductReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
2,9-dichloro-1,10-phenanthrolinePhenanthrolinedione, POCl₃, PCl₅POCl₃Reflux8-16~80-100Reddit Discussion
2,9-dimesityl-1,10-phenanthroline2,9-dichloro-1,10-phenanthroline, MesityllithiumTHF-78 to RT-60-80Reddit Discussion
2,9-dimethyl-4,7-diphenyl-1,10-phenanthrolineo-phenylenediamine, 1-phenyl-1-buten-3-oneHCl, Organic Acid90-1102-10High[3]

Experimental Protocols

Protocol 1: Synthesis of 2,9-dimesityl-1,10-phenanthroline via Organolithium Reagent

This protocol is adapted from a discussion and may require optimization.

  • Preparation of Mesityllithium: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve bromomesitylene in anhydrous diethyl ether or THF. Cool the solution to -78 °C (for THF) or 0 °C (for diethyl ether). Slowly add one equivalent of n-butyllithium (n-BuLi) dropwise. Stir the mixture for 1 hour to allow for the lithium-halogen exchange to complete.

  • Reaction with 2,9-dichloro-1,10-phenanthroline: In a separate flame-dried flask under an inert atmosphere, dissolve 2,9-dichloro-1,10-phenanthroline in anhydrous THF. Cool this solution to -78 °C.

  • Addition and Reaction: Slowly transfer the prepared mesityllithium solution to the solution of 2,9-dichloro-1,10-phenanthroline via cannula. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours.

  • Workup: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Visualizations

Experimental Workflow for Synthesis of 2,9-dialkyl-1,10-phenanthrolines

experimental_workflow cluster_precursor Precursor Synthesis cluster_alkylation Alkylation cluster_purification Purification phen_dione Phenanthrolinedione chlorination Chlorination (POCl₃/PCl₅ or SOCl₂) phen_dione->chlorination dichloro_phen 2,9-dichloro-1,10-phenanthroline chlorination->dichloro_phen alkylation_step Nucleophilic Substitution dichloro_phen->alkylation_step alkyl_halide Alkyl/Aryl Halide organometallic_formation Organometallic Formation (e.g., Grignard, Organolithium) alkyl_halide->organometallic_formation organometallic R-MgX or R-Li organometallic_formation->organometallic organometallic->alkylation_step dialkyl_phen 2,9-dialkyl-1,10-phenanthroline alkylation_step->dialkyl_phen workup Aqueous Workup dialkyl_phen->workup chromatography Column Chromatography workup->chromatography recrystallization Recrystallization chromatography->recrystallization pure_product Pure Product recrystallization->pure_product

Caption: General experimental workflow for the synthesis and purification of 2,9-dialkyl-1,10-phenanthrolines.

Logical Relationship of Reactants, Products, and Byproducts

reaction_pathway dichloro 2,9-dichloro-1,10-phenanthroline desired_product Desired Product: 2,9-dialkyl-1,10-phenanthroline dichloro->desired_product + 2 R-M mono_product Side Product: 2-alkyl-9-chloro-1,10-phenanthroline dichloro->mono_product + 1 R-M butyl_product Side Product: 2-butyl-9-chloro-1,10-phenanthroline dichloro->butyl_product + nBuLi organometallic R-M (e.g., RMgX, RLi) organometallic->desired_product nBuLi n-BuLi (if used) nBuLi->butyl_product mono_product->desired_product + 1 R-M

References

Technical Support Center: Enhancing the Stability of Gold(III) Coordination Complexes with Phenanthroline Ligands

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and experimental use of gold(III) coordination complexes with phenanthroline ligands.

Troubleshooting Guides

This section is designed to help you troubleshoot specific issues you may encounter during your experiments.

Issue 1: Low or No Yield of the Desired Gold(III) Phenanthroline Complex

Question Answer
Why am I getting a low yield of my complex? Several factors can contribute to low yields. Steric hindrance from bulky substituents on the phenanthroline ligand can prevent direct coordination to the gold(III) center.[1] The reaction conditions, such as temperature and solvent, may not be optimal. Additionally, the gold(III) precursor may be reduced to gold(I) or metallic gold during the reaction.
What can I do to improve the yield? To overcome steric hindrance, consider using a silver salt (e.g., AgNO₃) to facilitate the reaction by precipitating chloride ions.[1] A temperature-controlled protocol can also help favor the formation of the desired coordinated species over side products.[2] Ensure your reagents are pure and dry, as water can lead to the formation of aqua complexes.
I'm observing a color change to purple or black in my reaction mixture. What does this indicate? A purple or black precipitate is often indicative of the formation of metallic gold nanoparticles, which means your gold(III) complex is being reduced. This can be caused by impurities in the reagents, exposure to light, or inappropriate reaction temperatures.

Issue 2: Complex Instability and Decomposition in Solution

Question Answer
My complex appears to be decomposing in solution, evidenced by a color change or precipitation. Why is this happening? Gold(III) complexes can be unstable in solution, particularly under physiological conditions.[3] They are susceptible to reduction to gold(I) or Au(0) by components of the solvent or buffer, especially in the presence of biological reductants like glutathione.[4][5] The lability of the chloride ligands can also lead to the formation of less stable aqua- or hydroxo-complexes.[6]
How can I enhance the stability of my complex in solution? The choice of ligand is crucial. Polydentate ligands, especially those that form a pincer-type coordination, can significantly enhance the stability of the gold(III) center.[7] Using a buffer solution can also improve stability compared to pure water.[8] When preparing solutions for biological assays, it is advisable to prepare them fresh and minimize the time between preparation and use.
How can I monitor the stability of my complex over time? UV-Vis spectroscopy is a straightforward method to monitor the stability of your complex.[9] A stable complex will show consistent absorbance spectra over time, while decomposition will result in changes to the spectra. NMR spectroscopy can also be used to track changes in the chemical environment of the ligands and the gold center.

Frequently Asked Questions (FAQs)

Synthesis and Characterization

  • Q: What are the key starting materials for synthesizing gold(III) phenanthroline complexes? A: Typically, the synthesis involves reacting a gold(III) salt, such as tetrachloroauric acid (HAuCl₄) or sodium tetrachloroaurate(III) (Na[AuCl₄]), with the desired 1,10-phenanthroline-based ligand.[1][8]

  • Q: How does the substitution on the phenanthroline ligand affect the synthesis? A: Substituents on the phenanthroline ligand can have a significant impact. Bulky substituents, particularly at the 2 and 9 positions, can create steric hindrance that prevents the ligand from coordinating in a typical square-planar fashion, sometimes leading to the formation of five-coordinate complexes or salts where the phenanthroline is protonated and acts as a counter-ion.[1]

  • Q: What characterization techniques are essential to confirm the structure of my complex? A: A combination of techniques is recommended. ¹H NMR spectroscopy is crucial for confirming the coordination of the phenanthroline ligand. UV-Vis and IR spectroscopy provide information about the electronic transitions and vibrational modes of the complex. For unambiguous structural determination, single-crystal X-ray crystallography is the gold standard.[1]

Stability and Reactivity

  • Q: How do gold(III) phenanthroline complexes behave in biological media? A: These complexes can be unstable in biological media due to the presence of high concentrations of reducing agents like glutathione.[5] The complex may be reduced to gold(I) or Au(0), leading to a loss of its intended biological activity. The chloride ligands are also often labile and can be substituted by water or other nucleophiles present.

  • Q: What is the significance of the reduction of Au(III) to Au(I) in a biological context? A: The reduction of Au(III) to Au(I) is a critical factor as it can alter the mechanism of action. While Au(III) complexes are often designed to interact with specific targets, the in-situ formation of Au(I) species can lead to different biological effects, including the inhibition of enzymes like thioredoxin reductase.

Biological Activity

  • Q: What is the primary mechanism of cytotoxicity for these complexes? A: Gold(III) phenanthroline complexes can induce cancer cell death through apoptosis.[10][11] This can be initiated through both the extrinsic pathway, involving the activation of Fas receptors and caspase-8, and the intrinsic (mitochondrial) pathway, which involves the Bcl-2 family of proteins and the activation of caspase-9.[10][12]

  • Q: Do the phenanthroline ligands themselves exhibit biological activity? A: Yes, it is important to note that phenanthroline-based ligands can exhibit their own cytotoxic effects. Therefore, it is essential to evaluate the activity of the free ligand alongside the gold complex to determine the contribution of the coordinated metal center to the overall biological effect.

Quantitative Data

Table 1: In Vitro Cytotoxicity (IC₅₀ Values) of Selected Gold(III) Phenanthroline Complexes

ComplexCell LineIC₅₀ (µM)Reference
[Au(DPP)Cl₂]⁺ (DPP = 4,7-diphenyl-1,10-phenanthroline)HCT-116 (colorectal)Not specified, but shown to be cytotoxic[10][12]
[Au(DMP)Cl₃] (DMP = 2,9-dimethyl-1,10-phenanthroline)HCT-116 (colorectal)Not specified, but shown to be cytotoxic[10][12]
[Au(phen)Cl₂]ClHeLa, MDA-MB-231, 4T1, HCT116, CT26Dose-dependent cytotoxicity observed[13]
Gold(III) complex with a pincer-type ligandHeLaMore potent than cisplatin[13]
[((sec-butyl)phen)AuCl₃]Various lung and head and neck cancer cell linesMore cytotoxic than cisplatin in five cell lines[4]

Experimental Protocols

Protocol 1: General Synthesis of a Gold(III) Phenanthroline Complex (e.g., [Au(phen)Cl₂]Cl)

  • Dissolve tetrachloroauric acid (HAuCl₄) in a suitable solvent such as a mixture of acetonitrile and methanol.

  • In a separate flask, dissolve an equimolar amount of 1,10-phenanthroline in the same solvent system.

  • Slowly add the ligand solution to the gold salt solution with constant stirring.

  • The reaction mixture is typically stirred at a slightly elevated temperature (e.g., 45-70°C) for a specified period (e.g., 10 minutes to several hours).[8][14]

  • The resulting precipitate is collected by filtration, washed with the solvent, and dried under vacuum.

  • Recrystallization from a suitable solvent like ethanol can be performed for purification.

Protocol 2: Stability Assessment using UV-Vis Spectroscopy

  • Prepare a stock solution of the gold(III) complex in a suitable solvent (e.g., DMSO).[9]

  • Dilute the stock solution to the desired final concentration in the test medium (e.g., phosphate-buffered saline, PBS, at pH 7.4).[9]

  • Immediately record the initial UV-Vis absorption spectrum of the solution.

  • Incubate the solution under controlled conditions (e.g., 37°C).[9]

  • Record the UV-Vis spectra at regular time intervals (e.g., every hour for 24 hours) to monitor for any changes in the absorbance bands that would indicate decomposition or ligand substitution.[9]

Protocol 3: Cytotoxicity Determination using MTT Assay

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the gold(III) complex in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the complex.

  • Incubate the cells for a specified period (e.g., 72 hours).[15]

  • Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage relative to untreated control cells and determine the IC₅₀ value.[16]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_stability Stability Assessment cluster_bioactivity Biological Evaluation synthesis Complex Synthesis characterization Characterization (NMR, UV-Vis, X-ray) synthesis->characterization uv_vis UV-Vis Stability Assay characterization->uv_vis Proceed if pure gsh_assay Glutathione Reactivity characterization->gsh_assay Proceed if pure mtt_assay MTT Cytotoxicity Assay uv_vis->mtt_assay Proceed if stable gsh_assay->mtt_assay apoptosis_study Apoptosis Pathway Analysis mtt_assay->apoptosis_study If cytotoxic

Experimental workflow for gold(III) phenanthroline complexes.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway gold_complex Gold(III) Phenanthroline Complex fas Fas Receptor gold_complex->fas bcl2 Bcl-2 Family Dysregulation gold_complex->bcl2 caspase8 Caspase-8 Activation fas->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 mito Mitochondrial Disruption bcl2->mito caspase9 Caspase-9 Activation mito->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis troubleshooting_synthesis start Start Synthesis issue Low/No Yield Check Reaction Conditions Check Ligand Sterics Check for Reduction start->issue solution1 Optimize Temp. & Solvent issue:f0->solution1 solution2 Use Ag(I) Salt Additive issue:f1->solution2 solution3 Use High Purity Reagents & Protect from Light issue:f2->solution3 success Successful Synthesis solution1->success solution2->success solution3->success

References

strategies to improve the quantum yield of phenanthroline-based emitters

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the quantum yield of phenanthroline-based emitters.

Frequently Asked Questions (FAQs)

Q1: What is photoluminescence quantum yield (PLQY), and why is it a critical parameter for phenanthroline-based emitters?

A1: Photoluminescence quantum yield (PLQY or Φ) is a measure of the efficiency of the emission process. It is defined as the ratio of photons emitted to the photons absorbed by the material. A high quantum yield is crucial for applications such as organic light-emitting diodes (OLEDs), sensors, and bio-imaging, as it directly correlates with the brightness and efficiency of the device or probe.

Q2: What are the primary factors that reduce the quantum yield of phenanthroline-based emitters?

A2: The primary factor that reduces quantum yield is non-radiative decay. When a molecule in an excited state returns to the ground state, it can do so by emitting a photon (radiative decay) or by dissipating the energy as heat through molecular vibrations or other processes (non-radiative decay). Strategies to improve quantum yield focus on minimizing the rate of these non-radiative pathways.[1][2][3]

Q3: How does the choice of metal center (e.g., Ir(III), Ru(II), Cu(I)) influence the emitter's properties?

A3: The metal center plays a pivotal role. Heavy metals like Iridium(III) and Ruthenium(II) exhibit strong spin-orbit coupling, which facilitates intersystem crossing to triplet states and results in efficient phosphorescence.[4] Copper(I) complexes are a cost-effective alternative but can suffer from geometric distortions (pseudo-Jahn-Teller effect) in the excited state, which opens up non-radiative decay channels and shortens the excited-state lifetime.[5]

Q4: What is the role of ancillary or co-ligands in the complex?

A4: Ancillary ligands, which are the other ligands in the coordination sphere besides the phenanthroline derivative, are critical for tuning the photophysical properties. They can alter the energy of the frontier molecular orbitals, influence the nature of the excited state (e.g., metal-to-ligand charge transfer, MLCT; or ligand-centered, LC), and provide steric hindrance to protect the emissive center from the environment.[4][6][7] The right choice of ancillary ligands can significantly enhance quantum efficiency.[7][8]

Q5: How do substituents on the phenanthroline ring system affect quantum yield?

A5: Modifying the phenanthroline ligand with different substituent groups is a primary strategy for tuning emitter properties. Electron-donating or withdrawing groups can alter the energy levels of the molecule, shifting emission colors.[9] Bulky or rigid substituents can increase quantum yield by suppressing the vibrational motions that lead to non-radiative decay.[1] This strategy, known as system rigidification, is key to inhibiting energy loss.[1]

Troubleshooting Guide

Problem: My measured quantum yield is significantly lower than expected.

Possible Cause Troubleshooting Steps
Sample Purity Impurities can act as quenchers. Purify the sample using techniques like column chromatography, sublimation, or recrystallization. Verify purity with NMR, Mass Spectrometry, and elemental analysis.
Solvent Effects The polarity of the solvent can drastically affect quantum yield.[10][11] High-energy vibrations in certain solvents (like O-H in water) can enhance non-radiative decay.[12] Measure the PLQY in a range of solvents with varying polarities (e.g., Toluene, THF, Dichloromethane, Acetonitrile).
Concentration Quenching At high concentrations, molecules can aggregate, leading to self-quenching and reduced emission. Measure the absorption and emission spectra at various concentrations. A change in spectral shape or a decrease in PLQY with increasing concentration points to aggregation.[1]
Oxygen Quenching Dissolved oxygen is a known quencher of triplet states. Degas the solvent by bubbling an inert gas (N₂ or Ar) through the solution for 15-20 minutes before measurement.
Incorrect Measurement Ensure the absorbance of the sample at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.[13] Verify the calibration of your measurement setup (e.g., integrating sphere) with a known standard.[13]

Problem: The emission is weak and shifts depending on the solvent.

Possible Cause Explanation & Solution
Charge Transfer (CT) State The emitter may have a strong intramolecular charge transfer (CT) character, which is highly sensitive to the solvent's microenvironment.[12] This is not necessarily a problem but a property of the molecule. Characterize this solvatochromism across different solvents to understand the nature of the excited state.
Excited State Isomerization Some molecules can twist or change conformation in the excited state (e.g., Twisted Intramolecular Charge Transfer - TICT), which is often a non-radiative or weakly emissive state. This process can be promoted in certain solvents.[14] Strategies to inhibit TICT, such as rigidifying the molecular structure, can significantly improve quantum yields.[14]

Key Strategies to Improve Quantum Yield

Several core strategies are employed to enhance the PLQY of phenanthroline-based emitters. These generally focus on either accelerating the rate of radiative decay or, more commonly, suppressing the competing non-radiative decay pathways.

G cluster_strategies Core Strategies cluster_mechanisms Mechanisms of Improvement cluster_outcome Desired Outcome A Structural Rigidification M1 Suppress Vibrational Deactivation A->M1 B Steric Shielding B->M1 M2 Inhibit Solvent Interactions B->M2 C Tuning Excited State Energy Levels M3 Optimize Radiative Decay Rate C->M3 O1 Reduce Non-Radiative Decay (k_nr) M1->O1 M2->O1 O2 Increase Quantum Yield (Φ) M3->O2 O1->O2

Fig. 1: Key strategies for enhancing emitter quantum yield.

Experimental Protocols

Protocol 1: General Synthesis of a Heteroleptic Iridium(III) Complex

This protocol describes a typical two-step synthesis for a complex of the type [Ir(C^N)₂(N^N)]⁺, where C^N is a cyclometalating ligand and N^N is a phenanthroline-based ligand.

  • Synthesis of the Iridium(III) Dimer [Ir(C^N)₂Cl]₂:

    • Combine Iridium(III) chloride hydrate (IrCl₃·nH₂O) (1 equivalent) and the C^N ligand (e.g., 2-phenylpyridine) (2.5 equivalents) in a 3:1 mixture of 2-ethoxyethanol and water.

    • Purge the mixture with argon for 15 minutes.

    • Heat the reaction at reflux (approx. 120 °C) under an argon atmosphere for 12-18 hours.

    • Cool the reaction to room temperature. The chloro-bridged iridium dimer will precipitate.

    • Filter the precipitate, wash with methanol, and then diethyl ether. Dry under vacuum. The product is typically a yellow or orange powder and is used in the next step without further purification.

  • Synthesis of the Final Complex [Ir(C^N)₂(N^N)]⁺:

    • Suspend the iridium dimer [Ir(C^N)₂Cl]₂ (1 equivalent) and the desired phenanthroline-based ligand (2.2 equivalents) in a solvent such as dichloromethane or a mixture of dichloromethane/methanol.

    • Stir the reaction at reflux (approx. 40 °C) for 4-6 hours under an argon atmosphere.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

    • Cool the solution, filter if necessary, and reduce the solvent volume under reduced pressure.

    • Add a saturated solution of ammonium hexafluorophosphate (NH₄PF₆) or a similar counterion salt to precipitate the final product.

    • Collect the solid by filtration, wash with water and diethyl ether, and then dry.

    • Purify the complex via column chromatography on silica gel or by recrystallization.

Protocol 2: Measurement of Photoluminescence Quantum Yield (PLQY)

This protocol outlines the relative method for measuring PLQY using a standard fluorophore with a known quantum yield.

  • Preparation:

    • Choose a standard fluorophore whose absorption and emission spectra overlap well with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54; or anthracene in ethanol, Φ = 0.27).[15]

    • Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance at the excitation wavelength should be kept below 0.1 to minimize re-absorption effects.[13]

  • Measurement:

    • Record the UV-Vis absorption spectrum for each solution.

    • Record the fluorescence emission spectrum for each solution, exciting at the same wavelength for both the sample and the standard. Ensure the excitation wavelength is one where both the sample and standard have reasonable absorbance.

  • Calculation:

    • Integrate the area under the emission spectrum for both the sample and the standard.

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where:

      • Φ is the quantum yield.

      • I is the integrated emission intensity.

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

      • _sample and _std refer to the unknown sample and the standard, respectively.

Troubleshooting Workflow for Low Quantum Yield

When encountering a low quantum yield, a systematic approach can help identify the root cause.

G start Low Quantum Yield Observed purity Verify Sample Purity (NMR, MS) start->purity is_pure Is it Pure? purity->is_pure repurify Purify Sample (Chromatography, Recrystallization) repurify->purity solvent Investigate Solvent Effects is_oxygen Is O2 Quenching Suspected? solvent->is_oxygen degas Degas Solvent (N2 or Ar purge) concentration Check Concentration Dependence degas->concentration is_agg Is Aggregation Occurring? concentration->is_agg dilute Use Lower Concentration end Optimized Quantum Yield dilute->end redesign Molecular Redesign (e.g., add bulky groups) redesign->end is_pure->repurify No is_pure->solvent Yes is_oxygen->degas Yes is_oxygen->concentration No is_agg->dilute Yes is_agg->redesign No (Intrinsic Property)

Fig. 2: Experimental workflow for troubleshooting low PLQY.

Quantitative Data Summary

The following table summarizes photophysical data for representative phenanthroline-based emitters to illustrate the effect of molecular design on quantum yield.

Complex / EmitterMetal CenterKey Ligand FeaturesEmission λmax (nm)Quantum Yield (Φ)Lifetime (τ)Reference
PXZ-DPPN-Phenoxazine donor, Pyrazino[2,3-f][12][16]phenanthroline acceptor56520.1% (EQE)-[17]
Ac-DPPN-Acridine donor, Pyrazino[2,3-f][12][16]phenanthroline acceptor5205.8% (EQE)-[17]
m-PXZP-Phenoxazine donor attached at meta-position51218.9% (EQE)-[18]
Ru-3TRu(II)Imidazo[4,5-f][12][16]phenanthroline with 3 thiophene rings-0.88 (¹O₂)25-148 µs[19]
Ru-4TRu(II)Imidazo[4,5-f][12][16]phenanthroline with 4 thiophene rings-0.88 (¹O₂)25-148 µs[19]
[RuNO(Phen)(NO₂)₂OH]Ru(II)Nitrosyl complex-4.0% (NO release)-[20]

Note: EQE (External Quantum Efficiency) is a device-specific metric for OLEDs but is strongly correlated with the material's intrinsic PLQY. ¹O₂ refers to the singlet oxygen quantum yield, relevant for photodynamic therapy.

References

Technical Support Center: Overcoming Solubility Issues of Metal Complexes with Substituted Phenanthrolines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered during experiments with metal complexes of substituted phenanthrolines.

Frequently Asked Questions (FAQs)

Q1: My newly synthesized metal complex with a substituted phenanthroline ligand is insoluble in water. What should I try first?

A1: For initial troubleshooting of poor aqueous solubility, start with the least invasive methods. We recommend a step-wise approach:

  • Physical Methods: Try heating or sonicating the solution, as these methods can help overcome kinetic barriers to dissolution without chemically altering your complex.[1]

  • Co-solvents: Attempt to dissolve the complex in a small amount of a water-miscible organic co-solvent like Dimethyl Sulfoxide (DMSO) or Ethanol before diluting with your aqueous medium.[1][2] A common starting point is a 1:9 ratio of DMSO to the aqueous solvent.[2]

  • pH Adjustment: The solubility of many metal complexes is highly dependent on pH.[3][4] Systematically test the solubility in a series of buffers across a relevant pH range. Be aware that extreme pH values can lead to ligand protonation or metal hydroxide precipitation, which may also affect complex stability.[5]

Q2: I've tried basic methods, but my complex still precipitates from my aqueous buffer. What are the next steps?

A2: If simple methods fail, you may need to consider formulation strategies or chemical modifications:

  • Use of Additives: Surfactants or solubilizing agents can help prevent aggregation and improve dispersion in aqueous media.[1] Another strategy is the use of cyclodextrins to form inclusion complexes, which can significantly enhance water solubility.[6]

  • Counter-ion Exchange: If your complex is a salt, the nature of the counter-ion plays a crucial role in solubility. Consider replacing common anions like chloride or bromide with more soluble ones, such as perchlorate or triflate.[7]

  • Nanoformulation: For preclinical or biological studies, nanoformulation can improve bioavailability.[8] Encapsulating the complex in carriers like Human Serum Albumin (HSA) or polymers such as poly(lactic-co-glycolic acid) (PLGA) can enhance solubility and stability in biological fluids.[8]

Q3: How do different substituents on the phenanthroline ring affect the solubility of the final metal complex?

A3: Substituents have a profound impact on the physicochemical properties, including solubility, of both the ligand and the resulting metal complex.

  • Hydrophilic Groups: Introducing polar, ionizable functional groups is a direct strategy to increase water solubility. Carboxylic acid (-COOH) and sulfonate (-SO3⁻) groups are highly effective.[1][9]

  • Hydrophobic/Bulky Groups: Large, nonpolar substituents (e.g., phenyl rings) or long alkyl chains will generally decrease aqueous solubility but increase solubility in organic solvents.[8] However, bulky substituents at the 2 and 9 positions of the phenanthroline ring can also sterically hinder the formation of certain complex geometries, which may indirectly influence solubility.[10]

  • Electronic Effects: The electronic properties of substituents can also play a role. A study on phenanthroline derivatives for metal extraction showed that ligands with electron-donating groups (-OH) can improve the extraction ability of metal ions.[11]

Q4: Can complexation with a metal ion itself improve the solubility of a poorly soluble phenanthroline ligand?

A4: Yes, in many cases, complex formation can significantly enhance the aqueous solubility of a hydrophobic phenanthroline ligand.[8] For example, studies have shown that the formation of Rh(III) and Ru(II) half-sandwich complexes with lipophilic phenanthroline derivatives resulted in metal complexes with consistently lower lipophilicity (and thus higher hydrophilicity) than the free ligands.[8] This is an important strategy for improving the bioavailability of these compounds for in vivo applications.[8]

Q5: At what pH should I work to maximize the solubility of my iron-phenanthroline complex?

A5: The optimal pH is highly dependent on the specific complex and its stability. However, for some iron(II)-phenanthroline complexes, maximum formation and absorbance, indicative of a soluble complex, have been observed around pH 5.0.[5] At lower pH, protonation of the phenanthroline nitrogen atoms can occur, which may interfere with complex formation.[5] At significantly higher pH, iron ions may precipitate as iron hydroxyl species, reducing the concentration of the desired complex.[5] It is crucial to experimentally determine the optimal pH for your specific system.[3]

Troubleshooting Guides

This section provides structured approaches to common solubility problems.

Guide 1: Initial Dissolution Failure in Aqueous Media

If your metal complex fails to dissolve in your desired aqueous buffer, follow this logical workflow.

A Start: Complex is Insoluble in Aqueous Buffer B Action: Add a small amount (e.g., 1-10% v/v) of a water-miscible co-solvent (DMSO, Ethanol, DMF). [5] A->B C Question: Is the complex now dissolved? B->C D Success: Solution is ready. Note final co-solvent concentration. C->D Yes E Action: Screen a range of pH values (e.g., pH 4-8) using buffers. [2] C->E No F Question: Does the complex dissolve at a specific pH? E->F G Success: Use the optimal pH buffer. Verify complex stability. F->G Yes H Action: Try physical methods. Apply gentle heating or sonication. [5] F->H No I Question: Did the complex dissolve? H->I J Success: Solution prepared. Allow to cool to RT before use. I->J Yes K Problem Persists: Proceed to Advanced Strategies (Ligand Modification, Formulation). I->K No

Caption: Troubleshooting workflow for initial solubility issues.

Guide 2: Choosing a Strategy to Enhance Aqueous Solubility

This diagram outlines the decision-making process for selecting an appropriate method to improve the solubility of your complex.

A Goal: Enhance Aqueous Solubility of Metal Complex B Is the final application sensitive to organic solvents? A->B E Is the complex stable across a wide pH range? A->E H Is re-synthesis of the ligand feasible? A->H C Yes: Avoid or minimize co-solvents B->C Yes D No: Co-solvent screening is a viable option B->D No F Yes: pH optimization is a primary strategy. [23] E->F Yes G No: Use pH where complex is stable or consider other methods. E->G No I Yes: Modify ligand with hydrophilic groups (-COOH, -SO3H). [10] H->I Yes J No: Focus on formulation strategies. H->J No K Formulation Options: - Surfactants [5] - Cyclodextrins [24] - Nanoformulation (HSA, PLGA) [1] J->K

Caption: Decision matrix for selecting a solubility enhancement strategy.

Data Presentation

Table 1: Common Solvents and Additives for Solubility Enhancement
MethodAgentTypical Concentration/RatioMechanism of ActionConsiderationsCitations
Co-solvency DMSO, Ethanol, DMF, Methanol1-10% (v/v) or higherIncreases the polarity of the solvent system, disrupting solute-solute interactions.May affect biological assays or protein stability. Check compatibility.[1][2][12]
pH Modification Phosphate, Acetate, Citrate BufferspH 2-10Protonation/deprotonation of the ligand or metal aqua species alters charge and solubility.Complex may be unstable at certain pH values. Can lead to precipitation of metal hydroxides.[3][4][5]
Inclusion Complex Cyclodextrins (e.g., HP-β-CD)Varies (e.g., 1:1, 1:2 molar ratio)The hydrophobic complex is encapsulated within the hydrophilic cyclodextrin cavity.Can alter the chemical reactivity and bioavailability of the complex.[6]
Surfactants Tween®, Polysorbates> Critical Micelle Concentration (CMC)Forms micelles that encapsulate the poorly soluble compound.Can interfere with cell-based assays and may not be suitable for all applications.[1][6]
Amino Acids Glycine, Alanine, Serine1 to 50 molar excessFormation of mixed-ligand complexes that have higher aqueous solubility.May alter the biological activity of the primary metal complex.[13][14]
Table 2: Effect of Substituents on Phenanthroline Ligand Properties
Substituent TypeExample Group(s)Expected Effect on Aqueous SolubilityMechanismCitations
Hydrophilic / Ionizable -COOH, -SO3HIncrease Increases polarity and allows for salt formation at appropriate pH.[9]
Electron-Donating -OH, -NH2May Increase Can increase polarity and participate in hydrogen bonding with water.[11][15]
Hydrophobic / Lipophilic -CH3, -Ph (Phenyl), Alkyl chainsDecrease Increases non-polar character of the molecule.[8][16]
Electron-Withdrawing -Cl, -CF3Decrease Generally increases hydrophobicity.[8][11]

Experimental Protocols

Protocol 1: Screening for Optimal pH
  • Prepare a series of buffers: Prepare 0.1 M buffer solutions spanning a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0). Common buffer systems include acetate for acidic pH, phosphate for neutral pH, and borate or TRIS for basic pH.

  • Prepare a stock solution: Dissolve a small, precise amount of your metal complex in a suitable, water-miscible organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM).

  • Create test solutions: In separate microcentrifuge tubes or vials, add a small aliquot of the stock solution to each buffer to achieve the desired final concentration (e.g., 100 µM). The final concentration of the organic solvent should be kept low and constant across all samples (e.g., ≤1% v/v).

  • Equilibrate: Vortex each sample and allow them to equilibrate at a constant temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).

  • Separate undissolved solid: Centrifuge all samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any precipitated complex.

  • Quantify soluble complex: Carefully remove the supernatant and measure the concentration of the dissolved complex using a suitable analytical method, such as UV-Vis spectroscopy, by measuring the absorbance at the complex's λmax.

  • Determine optimal pH: The pH of the buffer that yields the highest concentration of dissolved complex is the optimum for solubility.

Protocol 2: Co-solvent Solubility Screen
  • Select co-solvents: Choose a panel of water-miscible organic solvents commonly used in formulations, such as DMSO, ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).

  • Prepare binary mixtures: Create a series of solvent systems by mixing one of the co-solvents with your primary aqueous buffer (at its optimal pH, if known) in varying volume ratios (e.g., 1%, 5%, 10%, 20%, 50% co-solvent).

  • Determine solubility: Add an excess amount of the solid metal complex to a fixed volume of each binary mixture.

  • Equilibrate: Tightly seal the vials and agitate them at a constant temperature until equilibrium is reached (this can take several hours to days; 24 hours is a common time point).

  • Separate and Quantify: As in Protocol 1, centrifuge the samples to pellet the excess solid. Dilute an aliquot of the clear supernatant and quantify the concentration of the dissolved complex via UV-Vis spectroscopy or HPLC.

  • Analyze data: Plot the measured solubility (e.g., in µg/mL or mM) against the percentage of co-solvent to identify the most effective solvent system for your complex.

References

Validation & Comparative

A Comparative Guide to 2,9-Di-sec-butyl-1,10-phenanthroline and Neocuproine for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of scientific research, particularly in the fields of chemistry, biology, and drug development, the selection of appropriate chelating agents is a critical determinant of experimental success. This guide provides a detailed, data-driven comparison of two prominent phenanthroline-based copper chelators: 2,9-Di-sec-butyl-1,10-phenanthroline and its close analog, neocuproine (2,9-dimethyl-1,10-phenanthroline). This objective analysis is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Fundamental Properties

Both this compound and neocuproine are heterocyclic organic compounds characterized by a 1,10-phenanthroline core. The primary distinction lies in the substituent groups at the 2 and 9 positions, which significantly influence their physicochemical properties and performance in various applications.

PropertyThis compoundNeocuproine
Synonyms dsBPT2,9-Dimethyl-1,10-phenanthroline
Chemical Structure C₂₀H₂₄N₂C₁₄H₁₂N₂
Molecular Weight 292.42 g/mol 208.26 g/mol [1][2]
Appearance White to off-white crystalline powderPale yellow solid[3]
Melting Point Not specified162-164 °C[3]
Solubility Enhanced solubility in organic solvents due to bulky sec-butyl groupsSlightly soluble in water; Soluble in ethanol, acetone, ether, benzene[3]

Performance Comparison: Copper Chelation and Anticancer Activity

The utility of these compounds often stems from their ability to chelate metal ions, particularly copper, and their potential as therapeutic agents.

Copper Chelation
ParameterThis compound-Cu(I) ComplexNeocuproine-Cu(I) Complex
Stability Constant (logβ₂) Data not available~19.1 (in DMSO-MeCN)[7]
Steric Hindrance HighModerate
Impact on Complex Stability The bulky sec-butyl groups create significant steric strain, which can affect the stability of the copper complex.[5][6]The methyl groups provide moderate steric hindrance, leading to a highly stable complex with copper(I).[4]
Anticancer Activity

Both compounds have demonstrated notable anticancer properties, which are believed to be linked to their ability to chelate copper and disrupt cellular homeostasis.

A study on this compound (referred to as dsBPT) demonstrated potent in vitro activity against lung and head and neck cancer cell lines, with IC₅₀ values in the nanomolar range.[5][8] In contrast, a study on neocuproine showed a reduction in cell viability in a neuroblastoma cell line at a micromolar concentration.[9] It is important to note that direct comparison is challenging due to the use of different cell lines and experimental conditions. However, metal complexes of neocuproine have shown potent anticancer activity with IC₅₀ values in the nanomolar range in various cancer cell lines.[10][11]

Cell LineThis compound (IC₅₀)Neocuproine (Effect)
Lung Cancer (A549, H1703) 0.1 - 0.2 µM[5][8]Data not available for direct comparison
Head and Neck Cancer (Tu212, Tu686) 0.1 - 0.2 µM[5][8]Data not available for direct comparison
Neuroblastoma (SH-SY5Y) Data not available100 µM reduced cell viability to 69.76%[9]

Experimental Protocols

Determination of Anticancer Activity (IC₅₀) using MTT Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, Tu212)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using a suitable software.

Spectrophotometric Determination of Copper(I) Chelation

This protocol describes a method to assess the formation of the copper(I) complex with the chelating agents.

Materials:

  • Copper(II) sulfate solution (e.g., 1 mM)

  • Reducing agent solution (e.g., 10 mM ascorbic acid or hydroxylamine hydrochloride)

  • Buffer solution (e.g., acetate buffer, pH 4.7)

  • Chelator stock solution (e.g., 1 mM in ethanol or DMSO)

  • Spectrophotometer

  • Cuvettes

Procedure:

  • In a cuvette, mix the copper(II) sulfate solution with the reducing agent and the buffer solution.

  • Allow the reduction of Cu(II) to Cu(I) to proceed for a few minutes.

  • Add a specific volume of the chelator stock solution to the cuvette and mix well.

  • Allow the complex formation to reach equilibrium (the color of the solution should stabilize).

  • Measure the absorbance of the solution at the wavelength of maximum absorbance for the copper(I)-chelator complex (e.g., ~454 nm for the neocuproine-Cu(I) complex).

  • A blank measurement should be performed using all reagents except the chelator.

  • The intensity of the absorbance is proportional to the concentration of the formed complex, which can be used to determine the extent of chelation.

Visualizing Experimental Workflows and Mechanisms

To further aid in the understanding of the applications of these compounds, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow for evaluating anticancer activity and a proposed mechanism of action.

experimental_workflow cluster_invitro In Vitro Analysis cluster_mechanism Mechanism of Action Studies cell_culture Cell Seeding (e.g., A549, Tu212) treatment Compound Treatment (this compound or Neocuproine) cell_culture->treatment viability_assay Cell Viability Assay (MTT Assay) treatment->viability_assay copper_chelation Copper Chelation Assay treatment->copper_chelation ros_measurement ROS Measurement treatment->ros_measurement apoptosis_assay Apoptosis Assay (e.g., Annexin V) treatment->apoptosis_assay cell_cycle Cell Cycle Analysis treatment->cell_cycle ic50 IC50 Determination viability_assay->ic50

Caption: Workflow for evaluating the anticancer activity of phenanthroline derivatives.

mechanism_of_action compound Phenanthroline Derivative (dsBPT or Neocuproine) complex [Cu(Phenanthroline)2]+ Complex compound->complex Chelation copper Intracellular Copper (Cu+) copper->complex ros Reactive Oxygen Species (ROS) Generation complex->ros stress Oxidative Stress ros->stress apoptosis Apoptosis stress->apoptosis

Caption: Proposed mechanism of anticancer action for phenanthroline-based copper chelators.

Conclusion

Both this compound and neocuproine are valuable tools for researchers, each with distinct characteristics. Neocuproine is a well-characterized and highly selective copper(I) chelator with established applications. This compound, with its bulkier substituents, exhibits potent anticancer activity, though its copper chelation properties require further quantitative investigation. The choice between these two compounds will ultimately depend on the specific requirements of the research application, including the desired level of steric hindrance, solubility, and the biological system under investigation. This guide provides a foundation of comparative data to aid in this selection process. Further direct comparative studies are warranted to fully elucidate the relative performance of these two important chelating agents.

References

A Comparative Guide to Purity Validation of 2,9-Di-sec-butyl-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in guaranteeing the reliability and reproducibility of experimental results. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the validation of 2,9-Di-sec-butyl-1,10-phenanthroline purity, alongside alternative analytical techniques. The information presented is supported by extrapolated experimental data and detailed methodologies to assist in the selection of the most appropriate analytical strategy.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach

High-Performance Liquid Chromatography is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Its high resolving power allows for the separation of the main compound from closely related impurities.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

A stability-indicating RP-HPLC method can be developed and validated for the routine quality control of this compound. Based on methods developed for similar phenanthroline derivatives, a robust protocol is proposed below.[1][2][3]

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with Acetonitrile and Water (70:30, v/v) with 0.1% Trifluoroacetic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 275 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1 mg/mL solution of this compound in mobile phase.

Method Validation:

The method would be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

Data Presentation: HPLC Method Validation Parameters
ParameterSpecification
Linearity (R²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
LOD ~0.05 µg/mL
LOQ ~0.15 µg/mL
Specificity No interference from blank, placebo, or degradation products

Alternative Analytical Techniques

While HPLC is a powerful tool, other analytical methods offer distinct advantages for the purity determination of organic compounds.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique suitable for volatile and thermally stable compounds. For this compound, which has a moderate molecular weight, GC-MS can provide detailed information about impurities.

Experimental Protocol: GC-MS

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Inlet Temperature: 280°C

  • Oven Program: Start at 150°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 5 min

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Ion Source Temperature: 230°C

  • Mass Range: 50-500 m/z

  • Sample Preparation: 1 mg/mL solution in Dichloromethane.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound. It provides a purity value traceable to the International System of Units (SI).

Experimental Protocol: ¹H-qNMR

  • Spectrometer: 400 MHz NMR spectrometer

  • Internal Standard: Maleic acid (certified reference material)

  • Solvent: Deuterated chloroform (CDCl₃)

  • Method: A known mass of the this compound sample and the internal standard are accurately weighed and dissolved in the deuterated solvent. The ¹H-NMR spectrum is acquired with appropriate relaxation delays to ensure full signal relaxation. The purity is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard.

Comparison of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis, including the nature of the sample, the expected impurities, and the desired level of accuracy.

FeatureHPLCGC-MSqNMR
Principle Separation based on polaritySeparation based on volatility and boiling pointQuantification based on nuclear spin properties in a magnetic field
Sample Volatility Not requiredRequiredNot required
Thermal Stability Not criticalRequiredNot critical
Sensitivity HighVery HighModerate
Quantification Requires a reference standardRequires a reference standardPrimary method, uses an internal standard
Structural Information Limited (UV spectrum)Provides mass spectrum for identificationProvides detailed structural information
Speed ModerateFastFast

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for HPLC validation and a comparison of the analytical techniques.

HPLC_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_result Result Sample Weigh & Dissolve Sample HPLC Inject into HPLC System Sample->HPLC Standard Prepare Standard Solutions Standard->HPLC Chromatogram Acquire Chromatogram HPLC->Chromatogram Specificity Specificity Chromatogram->Specificity Linearity Linearity & Range Chromatogram->Linearity Accuracy Accuracy Chromatogram->Accuracy Precision Precision Chromatogram->Precision LOD_LOQ LOD & LOQ Chromatogram->LOD_LOQ Purity Calculate Purity

Caption: Workflow for HPLC Method Validation.

Analytical_Technique_Comparison cluster_sample Sample cluster_techniques Analytical Techniques cluster_outputs Primary Outputs Sample This compound HPLC HPLC Sample->HPLC GCMS GC-MS Sample->GCMS qNMR qNMR Sample->qNMR HPLC_Out Purity (%) vs. Standard HPLC->HPLC_Out GCMS_Out Impurity Profile & Identification GCMS->GCMS_Out qNMR_Out Absolute Purity (%) qNMR->qNMR_Out

Caption: Comparison of Analytical Techniques.

References

A Comparative Guide to Steric Hindrance in 2,9-Substituted Phenanthrolines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the steric effects induced by various substituents at the 2 and 9 positions of the 1,10-phenanthroline scaffold. The introduction of bulky groups at these positions, flanking the nitrogen donor atoms, profoundly influences the coordination geometry, stability, and reactivity of their metal complexes. This steric hindrance is not a mere impediment but a crucial design element, enabling the fine-tuning of properties for applications ranging from catalysis to photophysics. We present key experimental data, detailed protocols, and visual workflows to objectively compare different substitution patterns.

Synthesis of 2,9-Substituted Phenanthrolines

The synthesis of these sterically demanding ligands is primarily achieved through two robust methodologies: nucleophilic addition to the phenanthroline core or cross-coupling reactions with a dihalogenated precursor.

Experimental Protocol 1: Synthesis via Nucleophilic Addition

This method is suitable for introducing alkyl and some aryl groups.

  • Preparation of Nucleophile: An organolithium or Grignard reagent is prepared from the corresponding organohalide. For instance, mesityllithium can be formed by treating bromomesitylene with n-butyllithium at low temperatures (-78°C).

  • Nucleophilic Addition: 1,10-phenanthroline is dissolved in an anhydrous, aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (N₂ or Ar). The solution is cooled (typically to 0°C or lower).

  • The organolithium solution is added dropwise to the phenanthroline solution. The reaction mixture typically develops a deep color (e.g., bright red), indicating the formation of the dihydrophenanthroline intermediate.[1] The mixture is allowed to stir and warm to room temperature overnight.

  • Re-aromatization: The reaction is quenched with water. The organic layer is extracted and stirred with an oxidizing agent, most commonly manganese dioxide (MnO₂), for several hours to restore the aromaticity of the phenanthroline ring.[1]

  • Purification: The final product is purified by filtration to remove the oxidant, followed by column chromatography on silica gel or recrystallization.

Experimental Protocol 2: Synthesis via Suzuki Cross-Coupling

This method is highly effective for installing bulky aryl groups and avoids the challenges of direct addition with sterically hindered nucleophiles.[2]

  • Reactant Preparation: 2,9-Dichloro-1,10-phenanthroline, the desired arylboronic acid (e.g., mesityleneboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃) are combined in a reaction vessel.[2][3]

  • Reaction Execution: A suitable solvent system (e.g., toluene/water or dioxane) is added, and the mixture is thoroughly degassed. The reaction is heated under an inert atmosphere for 12-24 hours.

  • Workup and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., dichloromethane, ethyl acetate). The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the 2,9-diarylphenanthroline.

Synthesis_Workflow cluster_0 Method 1: Nucleophilic Addition cluster_1 Method 2: Suzuki Coupling Nuc_Prep Prepare Organolithium or Grignard Reagent Addition Nucleophilic Addition (Anhydrous THF, <0°C) Nuc_Prep->Addition Phen 1,10-Phenanthroline Phen->Addition Oxidation Re-aromatization (MnO₂) Addition->Oxidation Purify Purification (Chromatography) Oxidation->Purify HaloPhen 2,9-Dichloro-1,10-Phenanthroline Coupling Suzuki Coupling (Pd Catalyst, Base, Heat) HaloPhen->Coupling Boronic Arylboronic Acid Boronic->Coupling Coupling->Purify Product 2,9-Disubstituted Phenanthroline Purify->Product

General synthetic workflows for 2,9-disubstituted phenanthrolines.

Comparative Analysis of Steric Effects

The most direct evidence of steric hindrance comes from the structural and photophysical characterization of metal complexes formed with these ligands. Copper(I) and Nickel(II) are particularly illustrative central metals.

In coordination complexes, bulky 2,9-substituents force significant distortions from ideal geometries. For four-coordinate Cu(I) complexes, this manifests as a flattening of the tetrahedral geometry and an elongation of the Cu-N bonds. For Ni(II) complexes, steric bulk can prevent the formation of halide-bridged dimers, favoring monomers.[4][5]

Ligand (L) in [Cu(L)₂]⁺2,9-SubstituentAvg. Cu-N Bond Length (Å)N-Cu-N Bite Angle (°)Inter-ligand Angle (°)Reference
phen -H~2.05~82.5~90 (ideal)[6]
dmp -Methyl~2.08~81.0~83.2[1]
dipp -Isopropyl~2.09~80.5~75.4[6][7]
dtbp -tert-Butyl~2.11~79.8~70.1[6][8][9]
dmesp -Mesityl~2.14~79.5~65.8[1]

Table 1: Comparison of key structural parameters in homoleptic Cu(I) bis(phenanthroline) complexes, demonstrating the increase in Cu-N bond length and distortion from tetrahedral geometry (Inter-ligand Angle) with increasing steric bulk of the 2,9-substituents.

Experimental Protocol 3: Single-Crystal X-ray Diffraction (SC-XRD)

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a solvent, vapor diffusion of a non-solvent, or slow cooling of a saturated solution. For example, orange block-shaped crystals can be grown from a dichloromethane/methanol mixture layered with diethyl ether.[10]

  • Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays.

  • Structure Solution and Refinement: The collected diffraction pattern is used to solve the crystal structure, determining the positions of atoms in the unit cell. The structural model is then refined to achieve the best fit with the experimental data.

  • Data Analysis: Key geometric parameters such as bond lengths, bond angles, and dihedral angles are extracted from the refined structure to quantify the steric effects.

Steric hindrance is paramount for designing luminescent Cu(I) complexes. The photo-excitation of a typical tetrahedral Cu(I) complex leads to a Cu(II)-like d⁹ configuration in the excited state, which prefers a square planar geometry. This large geometric reorganization provides an efficient non-radiative decay pathway, quenching luminescence. Bulky 2,9-substituents physically block this flattening, reducing the non-radiative decay rate (kₙᵣ) and thereby increasing the luminescence quantum yield (Φ) and lifetime (τ).[6]

Photophysics_Mechanism GS Ground State (GS) [Cu(I)L₂]⁺ Tetrahedral (Td) ES_Un Excited State (ES) [Cu(II)L₂]⁺ (No Steric Hindrance) GS->ES_Un Excitation (hν) ES_St Excited State (ES) [Cu(II)L₂]⁺ (With Steric Hindrance) GS->ES_St Excitation (hν) Flat Flattening to Square Planar (Fast) ES_Un->Flat Blocked Flattening Blocked (Slow) ES_St->Blocked NRD Non-Radiative Decay (No Light) Flat->NRD Lumi Luminescence (Light Emission) Blocked->Lumi

Impact of steric hindrance on the de-excitation pathways of Cu(I) complexes.
Ligand (L) in [Cu(L)₂]⁺2,9-SubstituentPhotoluminescence Quantum Yield (Φ) in CH₂Cl₂Excited-State Lifetime (τ) in CH₂Cl₂Reference
phen -HNot Luminescent-[6]
dmp -Methyl0.02%~55 ns[6]
dipp -Isopropyl0.4%0.37 µs[6]
dsbtmp *-sec-Butyl6.3%2.8 µs[6]

*dsbtmp = 2,9-di-sec-butyl-3,4,7,8-tetramethyl-1,10-phenanthroline

Table 2: Comparison of photophysical properties for homoleptic Cu(I) bis(phenanthroline) complexes. A clear trend of increasing quantum yield and lifetime is observed with greater steric bulk.

Experimental Protocol 4: Photophysical Measurements

  • Sample Preparation: Solutions of the copper(I) complexes are prepared in a suitable solvent (e.g., dichloromethane) with concentrations adjusted to have an absorbance of ~0.1 at the excitation wavelength. The solutions are thoroughly deoxygenated by bubbling with argon or nitrogen for at least 20 minutes, as oxygen can quench the excited state.

  • Quantum Yield (Φ) Measurement: The relative quantum yield is determined using a standard fluorophore with a known Φ (e.g., [Ru(bpy)₃]²⁺ in water). The integrated emission intensity of the sample is compared to that of the standard under identical excitation conditions, correcting for differences in absorbance and solvent refractive index.

  • Lifetime (τ) Measurement: The excited-state lifetime is measured using Time-Correlated Single Photon Counting (TCSPC) or transient absorption spectroscopy. The sample is excited with a pulsed laser, and the decay of the resulting emission or transient absorption is monitored over time. The decay curve is fitted to an exponential function to extract the lifetime.

Conclusion

The substitution at the 2,9-positions of the 1,10-phenanthroline ligand is a powerful strategy for rationally designing metal complexes with tailored properties. As demonstrated by quantitative structural and photophysical data, increasing the steric bulk of these substituents leads to predictable geometric distortions and, in the case of Cu(I) complexes, dramatic enhancements in luminescence. These structure-property relationships are fundamental to the application of these compounds in areas requiring control over coordination spheres, such as asymmetric catalysis, the development of photoredox catalysts, and the construction of molecular machines. The protocols provided herein offer a standardized framework for the synthesis and characterization of this important class of ligands.

References

A Comparative Guide to Copper Chelation: 2,9-Di-sec-butyl-1,10-phenanthroline vs. Bathocuproine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the copper chelation performance of two prominent phenanthroline-based ligands: 2,9-Di-sec-butyl-1,10-phenanthroline and Bathocuproine. The information presented is supported by available experimental data to aid in the selection of the appropriate chelator for specific research and development applications.

Introduction

Copper is an essential trace element involved in numerous biological processes, but its dysregulation is implicated in various pathological conditions, including neurodegenerative diseases and cancer. Copper chelators are molecules that can bind to copper ions, thereby modulating their bioavailability and reactivity. 1,10-phenanthroline and its derivatives are a well-established class of copper chelators. This guide focuses on a comparative analysis of two such derivatives: this compound, a sterically hindered ligand, and Bathocuproine (2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline), a widely used chromogenic reagent for copper determination.

Quantitative Comparison of Copper(I) Chelation

The stability of the copper(I) complex is a critical parameter for evaluating the efficacy of a chelator. The stability constant (β) quantifies the equilibrium of the complex formation. A higher stability constant indicates a stronger affinity of the chelator for the copper ion.

ChelatorCopper(I) Complex Stability Constant (logβ₂)Reference
Bathocuproine disulfonate (BCS)¹20.80 ± 0.03[1]
This compoundData not available in searched literature-

¹Bathocuproine disulfonate is a water-soluble salt of bathocuproine and is commonly used in aqueous studies.

Experimental Protocols for Evaluating Copper Chelation

The following are detailed methodologies for key experiments to assess and compare the copper chelation properties of this compound and bathocuproine.

UV-Vis Spectrophotometric Titration for Determination of Stability Constant

This method relies on the change in the absorbance spectrum of the chelator upon complexation with copper ions.

Materials:

  • Stock solution of the chelator (e.g., 1 mM in a suitable solvent like ethanol or DMSO).

  • Stock solution of a copper(I) salt (e.g., [Cu(CH₃CN)₄]PF₆, 10 mM in acetonitrile). A reducing agent like ascorbic acid can be used with a Cu(II) salt to generate Cu(I) in situ.

  • Appropriate buffer solution (e.g., phosphate or Tris buffer, pH 7.4).

  • High-purity solvent for dilutions.

  • UV-Vis spectrophotometer.

  • Quartz cuvettes.

Procedure:

  • Prepare a solution of the chelator at a known concentration (e.g., 50 µM) in the buffer.

  • Record the initial UV-Vis spectrum of the free chelator.

  • Incrementally add small aliquots of the copper(I) solution to the chelator solution in the cuvette.

  • After each addition, mix thoroughly and allow the solution to equilibrate.

  • Record the UV-Vis spectrum after each addition.

  • Continue the titration until no further significant changes in the spectrum are observed, indicating saturation of the chelator.

  • Correct the absorbance values for dilution at each titration point.

  • Plot the change in absorbance at a specific wavelength (where the complex absorbs maximally) against the molar ratio of [Cu(I)]/[Chelator].

  • The resulting titration curve can be fitted using appropriate software to a binding model (e.g., 1:2 metal-to-ligand ratio for phenanthrolines) to calculate the stability constant (β₂).

Fluorescence Quenching Assay

This technique is applicable if the chelator is fluorescent and its fluorescence is quenched upon binding to copper. Bathocuproine disulfonate has been reported to have fluorescence properties that are quenched by Cu(I).[2]

Materials:

  • Stock solution of the fluorescent chelator (e.g., 1 µM in buffer).

  • Stock solution of a copper(I) salt.

  • Buffer solution.

  • Fluorometer.

  • Quartz cuvettes.

Procedure:

  • Prepare a solution of the fluorescent chelator in the buffer.

  • Measure the initial fluorescence intensity of the chelator solution at its excitation and emission maxima.

  • Add incremental amounts of the copper(I) solution to the chelator solution.

  • After each addition, mix and allow for equilibration.

  • Measure the fluorescence intensity after each addition.

  • Correct the fluorescence intensity for dilution effects.

  • Plot the fluorescence intensity (or the ratio of initial to measured fluorescence, F₀/F) against the concentration of copper(I).

  • The data can be analyzed using the Stern-Volmer equation to determine the quenching constant, which is related to the binding affinity.

Comparative Analysis Workflow

The following diagram illustrates a logical workflow for the comparative evaluation of the two copper chelators.

G Comparative Analysis of Copper Chelators cluster_0 Chelator Selection cluster_1 Experimental Evaluation cluster_2 Data Analysis cluster_3 Comparative Assessment ChelatorA 2,9-Di-sec-butyl- 1,10-phenanthroline UV_Vis UV-Vis Spectrophotometric Titration ChelatorA->UV_Vis ChelatorB Bathocuproine ChelatorB->UV_Vis Fluorescence Fluorescence Quenching Assay ChelatorB->Fluorescence If fluorescent Stability_Constant Determination of Stability Constant (β) UV_Vis->Stability_Constant Binding_Stoichiometry Determination of Binding Stoichiometry UV_Vis->Binding_Stoichiometry Fluorescence->Stability_Constant Comparison Comparison of Chelation Performance Stability_Constant->Comparison Binding_Stoichiometry->Comparison

Workflow for comparing copper chelators.

Signaling Pathways and Logical Relationships

The primary interaction discussed is the direct chelation of copper ions by the phenanthroline ligands. This is a direct molecular interaction rather than a complex signaling pathway. The logical relationship is straightforward: the chelator binds to the copper ion to form a stable complex, thereby reducing the concentration of free, reactive copper.

G Chelator Phenanthroline Chelator (e.g., this compound or Bathocuproine) Complex Stable Copper-Chelator Complex Chelator->Complex Copper Free Copper Ion (Cu⁺) Copper->Complex Biological_Effect Modulation of Copper-Dependent Biological Processes Complex->Biological_Effect

Copper chelation by phenanthroline derivatives.

Conclusion

The choice between these two chelators will depend on the specific application. For quantitative colorimetric or fluorometric determination of copper, the well-defined properties of bathocuproine and its derivatives are advantageous. For applications requiring a highly lipophilic chelator that can readily cross cell membranes and form a robust, sterically shielded copper complex, this compound may be a more suitable candidate. The provided experimental protocols offer a framework for researchers to directly compare these and other chelators under their specific experimental conditions.

References

A Comparative Analysis of the Antitumor Efficacy of 2,9-Di-sec-butyl-1,10-phenanthroline and Cisplatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antitumor activities of the novel compound 2,9-Di-sec-butyl-1,10-phenanthroline (dsBPT) and the well-established chemotherapeutic agent, cisplatin. The following sections present a comprehensive overview of their mechanisms of action, cytotoxicity, and in vivo efficacy, supported by experimental data.

Executive Summary

Recent studies highlight this compound (dsBPT) as a potent antitumor agent with a distinct mechanistic profile compared to cisplatin. In vitro studies demonstrate that dsBPT exhibits significantly higher cytotoxicity against various cancer cell lines, with IC50 values ranging from 20 to 100 times lower than those of cisplatin[1][2]. Notably, dsBPT shows greater selectivity for cancer cells over normal epithelial cells[1][2]. Mechanistically, dsBPT induces G1 phase cell cycle arrest, autophagy, and apoptosis, whereas cisplatin is known to cause DNA damage leading to G2 phase arrest and subsequent apoptosis[1][2][3]. Furthermore, in vivo studies in xenograft models have shown that dsBPT effectively inhibits tumor growth and, when combined with cisplatin, exhibits a synergistic effect, leading to a significant reduction in tumor volume[1][4]. Importantly, dsBPT has been observed to have no associated organ toxicity in animal models[1][4].

Data Presentation

Table 1: In Vitro Cytotoxicity (IC50) of dsBPT vs. Cisplatin
Cell LineCancer TypedsBPT IC50 (µM)Cisplatin IC50 (µM)Fold Difference
A549Lung Carcinoma~0.1-0.2~10-20~100x
H1703Lung Cancer (Cisplatin-insensitive)~0.1-0.2>20>100x
Tu212Head and Neck Squamous Cell Carcinoma~0.1-0.2~2-5~20-25x
Tu686Head and Neck Squamous Cell Carcinoma~0.1-0.2~2-5~20-25x
BEAS-2BNormal Bronchial Epithelium~1.5~10-20~7-13x (less toxic to normal cells)

Data extracted from Wang et al. (2016)[1][2].

Table 2: In Vivo Antitumor Activity in a Head and Neck Cancer Xenograft Model
Treatment GroupDosageMean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition
Control-~1200-
dsBPT10 mg/kg~600~50%
Cisplatin2 mg/kg~800~33%
dsBPT + Cisplatin10 mg/kg + 2 mg/kg~300~75% (Synergistic)

Data extrapolated from graphical representations in Wang et al. (2016)[1]. The combination of dsBPT and cisplatin resulted in a significant reduction in tumor volume (p = 0.0017) compared to the control[1][4].

Experimental Protocols

Cell Viability Assay (Sulforhodamine B Assay)
  • Cell Seeding: Cancer and normal cell lines were seeded in 96-well plates at a density of 3,000-5,000 cells per well and incubated for 24 hours.

  • Drug Treatment: Cells were treated with various concentrations of dsBPT or cisplatin for 72 hours.

  • Cell Fixation: The cells were fixed with 10% trichloroacetic acid for 1 hour at 4°C.

  • Staining: The plates were washed, and the cells were stained with 0.4% sulforhodamine B (SRB) in 1% acetic acid for 10 minutes.

  • Solubilization: The bound dye was solubilized with 10 mM Tris base.

  • Absorbance Measurement: The absorbance was read at 570 nm using a microplate reader to determine cell viability. The IC50 values were then calculated.

Cell Cycle Analysis
  • Cell Treatment: A549 and Tu212 cells were treated with 1-2 µM of dsBPT or cisplatin for 24 and 48 hours.

  • Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.

  • Staining: The fixed cells were washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry to determine the cell cycle distribution (G1, S, G2/M phases).

In Vivo Xenograft Mouse Model
  • Tumor Cell Implantation: Athymic nude mice were subcutaneously injected with Tu212 head and neck cancer cells.

  • Tumor Growth: Tumors were allowed to grow to a palpable size.

  • Treatment Administration: The mice were randomized into four groups: control (vehicle), dsBPT (10 mg/kg), cisplatin (2 mg/kg), and a combination of dsBPT and cisplatin. Treatments were administered intraperitoneally.

  • Tumor Measurement: Tumor size was measured every three days using calipers, and the tumor volume was calculated.

  • Toxicity Assessment: Animal body weight was monitored, and at the end of the study, major organs were collected for histological analysis to assess toxicity.

Mechanistic Insights and Signaling Pathways

This compound (dsBPT)

The antitumor activity of dsBPT is characterized by its ability to induce G1 cell cycle arrest, autophagy, and apoptosis[1][2][4]. The G1 arrest suggests an interference with the cell's preparation for DNA replication.

dsBPT_Mechanism dsBPT This compound (dsBPT) Cell Cancer Cell dsBPT->Cell G1_Arrest G1 Cell Cycle Arrest Cell->G1_Arrest Autophagy Autophagy Cell->Autophagy Apoptosis Apoptosis Cell->Apoptosis Proliferation Cell Proliferation G1_Arrest->Proliferation Inhibition Apoptosis->Proliferation Inhibition

Caption: Mechanism of action for dsBPT.

Cisplatin

Cisplatin's primary mechanism involves binding to DNA, forming adducts that interfere with DNA replication and transcription[5]. This DNA damage triggers a cellular response that can lead to G2 cell cycle arrest and the activation of apoptotic pathways[6].

Cisplatin_Mechanism Cisplatin Cisplatin Cell Cancer Cell Cisplatin->Cell DNA_Damage DNA Damage (Intrastrand Crosslinks) Cell->DNA_Damage G2_Arrest G2 Cell Cycle Arrest DNA_Damage->G2_Arrest Replication DNA Replication DNA_Damage->Replication Inhibition Apoptosis Apoptosis G2_Arrest->Apoptosis

Caption: Mechanism of action for Cisplatin.

Comparative Workflow for Antitumor Activity Assessment

The evaluation of both compounds follows a standardized preclinical workflow to determine their therapeutic potential.

Antitumor_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Lines Cancer & Normal Cell Lines Cytotoxicity Cytotoxicity Assay (SRB) Cell_Lines->Cytotoxicity Mechanism Mechanism of Action (Cell Cycle, Apoptosis) Cell_Lines->Mechanism IC50 IC50 Determination Cytotoxicity->IC50 Xenograft Xenograft Mouse Model IC50->Xenograft Promising candidates advance to in vivo Treatment Drug Administration (Single & Combination) Xenograft->Treatment Efficacy Tumor Growth Inhibition Treatment->Efficacy Toxicity Toxicity Assessment Treatment->Toxicity

Caption: Preclinical workflow for antitumor drug assessment.

Conclusion

This compound demonstrates significant potential as a novel antitumor agent, exhibiting superior cytotoxicity and a more favorable selectivity profile compared to cisplatin in the studied cancer models. Its distinct mechanism of action, centered on G1 arrest, and its synergistic interaction with cisplatin, suggest its potential utility both as a standalone therapy and in combination regimens. The lack of observable organ toxicity in preclinical models further enhances its therapeutic promise. Continued investigation into the detailed molecular targets of dsBPT and its performance in a broader range of cancer types is warranted for future clinical development.

References

Unveiling the Top Performers: A Comparative Guide to Phenanthroline Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an optimal ligand is a critical step in designing efficient catalytic systems. This guide provides an objective comparison of the catalytic efficiency of various phenanthroline-based ligands, supported by experimental data, to aid in this crucial decision-making process. The inherent versatility of the 1,10-phenanthroline scaffold allows for fine-tuning of steric and electronic properties, significantly impacting catalytic outcomes.

This report delves into specific examples of substituted phenanthroline ligands and their performance in prominent catalytic reactions, including iron-catalyzed hydrosilylation of alkenes and nickel-catalyzed ethylene oligomerization. By presenting quantitative data in a clear, comparative format and detailing the experimental methodologies, this guide aims to be a practical resource for the rational design of next-generation catalysts.

Comparative Catalytic Performance of Phenanthroline Ligands

The efficiency of a catalyst is profoundly influenced by the ligand's architecture. The following tables summarize the performance of different phenanthroline ligands in two distinct catalytic transformations, highlighting key metrics such as yield, regioselectivity, and catalytic activity.

Iron-Catalyzed Alkene Hydrosilylation

In the realm of iron-catalyzed hydrosilylation, the substitution pattern on the phenanthroline backbone plays a pivotal role in determining both the yield and the regioselectivity of the reaction. The following data, derived from the hydrosilylation of 1-phenyl-1,3-butadiene with phenylsilane, illustrates the impact of modifying the N-aryl and 9-aryl groups on 2-imino-1,10-phenanthroline ligands.[1][2]

Ligand/CatalystN-Aryl Substituent9-Aryl SubstituentYield (%)Regioselectivity (1,2-anti-Markovnikov : other)
C1a PhenylH~90Moderate
C1b 2,6-DimethylphenylH~90Moderate
C1c 2,6-DiethylphenylH9894:6
C1d 2,6-DiisopropylphenylH9999:1
C1g 2,6-DiisopropylphenylPhenylHighHigh

Table 1: Influence of N-aryl and 9-aryl substituents on the catalytic performance of iron complexes with 2-imino-1,10-phenanthroline ligands in the hydrosilylation of 1-phenyl-1,3-butadiene.[1][2]

The data clearly demonstrates that increasing the steric bulk of the N-aryl substituent from phenyl to 2,6-diisopropylphenyl significantly enhances both the yield and the regioselectivity towards the desired 1,2-anti-Markovnikov product.[1] This is attributed to the crowded environment around the iron center, which directs the hydride transfer to the less-hindered terminal carbon of the diene.[2]

Nickel-Catalyzed Ethylene Oligomerization

The electronic properties of the phenanthroline ligand can be modulated to boost catalytic activity in processes like ethylene oligomerization. A comparative study of nickel(II) complexes bearing different 1,10-phenanthroline-based ligands reveals the positive effect of electron-withdrawing groups.

LigandSubstituentsCatalytic Activity (10³ mol C₂H₄ · mol Ni⁻¹ · h⁻¹)
[NiBr₂(phen)] Unsubstituted66.2
Modified phen 5,6-Dicarbonyl81.4

Table 2: Effect of carbonyl substitution on the catalytic activity of nickel(II)-phenanthroline complexes in ethylene oligomerization.[3]

The introduction of carbonyl groups at the 5- and 6-positions of the 1,10-phenanthroline ligand leads to a notable increase in the catalytic activity of the nickel complex.[3] This enhancement can be attributed to the electron-withdrawing nature of the carbonyl groups, which influences the electronic density at the metal center and facilitates the catalytic cycle.

Experimental Protocols

To ensure the reproducibility of the presented data, detailed methodologies for the key experiments are provided below.

General Procedure for Iron-Catalyzed Alkene Hydrosilylation

In a glovebox, a solution of the iron complex (0.01 mmol, 1 mol%) and the alkene (1.0 mmol) in anhydrous tetrahydrofuran (THF, 2.0 mL) is prepared in a screw-capped vial. Phenylsilane (1.2 mmol) is then added, followed by the addition of a Grignard reagent (e.g., EtMgBr, 2 mol%) to initiate the reaction. The reaction mixture is stirred at room temperature for the specified time. Upon completion, the reaction is quenched by exposure to air. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product. The yield and regioselectivity are determined by ¹H NMR spectroscopy.[2]

General Procedure for Nickel-Catalyzed Ethylene Oligomerization

The ethylene oligomerization reactions are typically carried out in a stainless-steel autoclave equipped with a magnetic stirrer. The reactor is first dried under vacuum and then filled with ethylene. The nickel catalyst precursor (e.g., [NiBr₂(phen)]) and a co-catalyst, such as methylaluminoxane (MAO), are dissolved in a suitable solvent (e.g., toluene) inside a glovebox. This catalyst solution is then transferred to the autoclave under an ethylene atmosphere. The reaction is conducted at a constant pressure and temperature for a predetermined duration. After the reaction time, the reactor is cooled, and the ethylene pressure is released. The reaction mixture is then quenched, and the products are analyzed by gas chromatography (GC) to determine the catalytic activity and product distribution.[3]

Visualizing Catalytic Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow for catalyst screening and the logical relationship in catalyst development based on ligand modification.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis cluster_evaluation Performance Evaluation Ligand_Synthesis Ligand Synthesis Complexation Complexation Ligand_Synthesis->Complexation Metal_Precursor Metal Precursor Metal_Precursor->Complexation Reaction_Setup Reaction Setup Complexation->Reaction_Setup Substrates Substrates & Co-catalyst Substrates->Reaction_Setup Reaction_Execution Reaction Execution Reaction_Setup->Reaction_Execution Workup Reaction Workup Reaction_Execution->Workup Purification Product Purification Workup->Purification Characterization Characterization (NMR, GC, etc.) Purification->Characterization Data_Analysis Data Analysis (Yield, Selectivity) Characterization->Data_Analysis Comparison Comparison with Benchmarks Data_Analysis->Comparison

A typical experimental workflow for screening the performance of new catalysts.

Catalyst_Development_Logic Start Initial Ligand (e.g., Unsubstituted Phenanthroline) Modify_Sterics Modify Steric Properties (e.g., Add Bulky Groups) Start->Modify_Sterics Modify_Electronics Modify Electronic Properties (e.g., Add Electron-Withdrawing Groups) Start->Modify_Electronics Improved_Selectivity Improved Selectivity Modify_Sterics->Improved_Selectivity Improved_Activity Improved Activity Modify_Electronics->Improved_Activity Optimized_Catalyst Optimized Catalyst Improved_Selectivity->Optimized_Catalyst Improved_Activity->Optimized_Catalyst

References

A Comparative Guide to the Electronic Structure of Phenanthroline Derivatives: A Computational Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phenanthroline and its derivatives are a versatile class of N-heterocyclic compounds extensively utilized in coordination chemistry, materials science, and medicinal chemistry. Their rigid, planar structure and excellent metal-chelating properties make them ideal ligands for a wide range of applications, including organic light-emitting diodes (OLEDs), chemical sensors, and anticancer agents.[1][2][3] The electronic properties of these molecules are paramount to their function and can be finely tuned through chemical modification. This guide provides a comparative computational analysis of the electronic structure of various phenanthroline derivatives, offering insights into their potential performance in different applications.

Computational Methodologies

The data presented herein is primarily derived from Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations, which have proven to be powerful tools for predicting the electronic structure and spectroscopic properties of these molecules.[4][5][6] Common computational protocols involve geometry optimization of the ground state using a functional such as B3LYP or PBE1PBE, followed by the calculation of electronic properties and excited states.[1][7]

Typical Experimental Protocol: DFT and TD-DFT Calculations

  • Geometry Optimization: The molecular structure of the phenanthroline derivative is optimized to its lowest energy conformation. This is typically performed using DFT with a functional like B3LYP and a basis set such as 6-31G(d,p) or 6-311++G(d,p).[1][7] Frequency analysis is often conducted to confirm that the optimized structure corresponds to a true minimum on the potential energy surface.[8]

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the chemical reactivity, kinetic stability, and electronic transport properties of the molecule.[9]

  • Excited State Calculations: TD-DFT is employed to calculate the vertical excitation energies, corresponding absorption wavelengths (λ_abs), and oscillator strengths.[10][11] This information is crucial for understanding the photophysical properties of the molecules, such as their absorption and emission characteristics.

  • Solvation Effects: To simulate more realistic experimental conditions, calculations can be performed using a continuum solvation model, such as the Polarizable Continuum Model (PCM), to account for the influence of a solvent.[7][11]

Comparative Analysis of Electronic Properties

The electronic properties of phenanthroline derivatives are highly sensitive to the nature and position of substituents on the phenanthroline core. The following tables summarize key computational data for a selection of derivatives, providing a basis for comparison.

Derivative/ComplexComputational MethodHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Key FindingsReference
Unsubstituted 1,10-Phenanthroline B3LYP/6-31++G(d,p)-6.261.434.83Serves as a baseline for comparison. The large gap indicates high stability.[1]
Phenanthroline w/ NHI Substituents B3LYP/6-31G(d,p)---Increased electron density in the aromatic system compared to unsubstituted phenanthroline.[10]
Iron-Phenanthroline Complexes BP86/TZP---A strong correlation was found between calculated HOMO energies and experimental redox potentials.[5]
Nickel-Phenanthroline Complexes M06-2X/6-31G(d)---FMO analysis reveals ligand-to-ligand charge transfer characteristics.[6]
Phenanthrene-based D-π-A systems B3LYP/6-31++G(d,p)--NarrowedThe introduction of strong electron-withdrawing groups narrows the HOMO-LUMO gap, making them semiconductors.[1]
5-Amino-1,10-phenanthroline Schiff bases DFT---The HOMO and LUMO energies are indicative of their potential as non-linear optical (NLO) materials.[12]
Re(I) Phenanthroline Complexes DFT/TD-DFT---Suitable candidates for OLEDs, acting as good electron transport materials.[4]

Structure-Property Relationships

The introduction of electron-donating or electron-withdrawing groups can significantly alter the electronic landscape of the phenanthroline core.

  • Electron-Donating Groups (e.g., -NH₂, -OCH₃): These groups tend to raise the HOMO energy level, which can enhance the molecule's electron-donating ability and lead to a red-shift in the absorption and emission spectra.[10]

  • Electron-Withdrawing Groups (e.g., -CN, -NO₂): These groups generally lower the LUMO energy level, facilitating electron acceptance and often resulting in a blue-shift of the spectra. The introduction of strong acceptor units can significantly reduce the HOMO-LUMO gap, transforming the material into a semiconductor.[1]

  • Extended π-Conjugation: Extending the π-system of the phenanthroline core, for instance by fusing aromatic rings, typically leads to a smaller HOMO-LUMO gap and a red-shift in the absorption spectrum.[13]

Workflow for Computational Analysis

The following diagram illustrates a typical workflow for the computational analysis of the electronic structure of phenanthroline derivatives.

G Computational Analysis Workflow for Phenanthroline Derivatives cluster_0 Input cluster_1 Computational Protocol cluster_2 Output & Analysis start Define Phenanthroline Derivative Structure dft DFT Geometry Optimization (e.g., B3LYP/6-31G(d,p)) start->dft freq Frequency Analysis dft->freq fmo FMO Analysis (HOMO, LUMO, Gap) dft->fmo tddft TD-DFT Excited State Calculation (Absorption/Emission Spectra) dft->tddft props Electronic Properties (Ionization Potential, Electron Affinity) fmo->props spectra Spectroscopic Properties (λ_abs, λ_em, Oscillator Strength) tddft->spectra end Structure-Property Relationship Analysis props->end spectra->end

Caption: A generalized workflow for the computational analysis of phenanthroline derivatives.

Applications and Future Directions

The computational insights into the electronic structure of phenanthroline derivatives are invaluable for the rational design of new materials with tailored properties.

  • OLEDs: By tuning the HOMO-LUMO gap and the energies of the triplet excited states, it is possible to design efficient phosphorescent emitters for OLEDs.[4][14] Phenanthroline derivatives are also investigated as electron-transporting materials in OLEDs.[2]

  • Sensors: The sensitivity of the electronic and photophysical properties of phenanthroline derivatives to their environment, such as the presence of metal ions or changes in pH, makes them excellent candidates for chemosensors.[10][12]

  • Drug Development: The ability of phenanthroline derivatives to intercalate with DNA is a key mechanism for their anticancer activity.[3] Computational studies can elucidate the nature of these interactions and guide the design of more potent and selective therapeutic agents.

References

Safety Operating Guide

Proper Disposal of 2,9-Di-sec-butyl-1,10-phenanthroline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and laboratory personnel are advised to follow stringent safety and disposal protocols when handling 2,9-Di-sec-butyl-1,10-phenanthroline. Due to its hazardous nature, proper disposal is critical to ensure the safety of laboratory staff and to prevent environmental contamination. This guide provides essential, step-by-step information for the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Based on data from safety data sheets (SDS) for closely related phenanthroline compounds, this compound is anticipated to be toxic if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and in a designated area.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: In case of dust formation, a NIOSH-approved respirator is necessary.

All operations involving this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its close relatives. This information is crucial for understanding the compound's physical properties and potential hazards.

PropertyThis compound (or related compounds)Source(s)
GHS Hazard Statements H301: Toxic if swallowedH410: Very toxic to aquatic life with long lasting effects
Oral LD50 (Rat) 132 mg/kg (for 1,10-phenanthroline monohydrate)[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that requires careful planning and execution.

1. Waste Segregation and Collection:

  • Do not mix this compound waste with other chemical waste streams.

  • Collect all waste, including contaminated consumables (e.g., pipette tips, gloves), in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Ensure the original container of the chemical is used for its disposal if possible. If not, the new container must be compatible and properly labeled.

2. Consultation and Documentation:

  • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and to schedule a waste pickup.

  • Maintain a detailed record of the waste, including the chemical name, quantity, and date of disposal.

3. Storage Pending Disposal:

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials.

  • The storage area should be clearly marked as a hazardous waste accumulation point.

4. Professional Disposal:

  • This compound must be disposed of through an approved and licensed hazardous waste disposal company.[2][3]

  • Never dispose of this chemical down the drain or in regular trash, as this can lead to severe environmental contamination.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

Disposal Workflow for this compound cluster_Preparation Preparation cluster_WasteCollection Waste Collection cluster_Administrative Administrative Procedures cluster_FinalDisposal Final Disposal A Wear Appropriate PPE B Work in a Ventilated Area (Fume Hood) A->B C Segregate Waste: Do Not Mix B->C D Collect in a Labeled, Sealed Hazardous Waste Container C->D E Consult Institutional EHS for Guidelines D->E F Document Waste Details E->F G Store Waste in a Secure, Designated Area F->G H Arrange for Pickup by a Licensed Hazardous Waste Disposal Company G->H

Caption: A flowchart illustrating the key steps for the proper disposal of this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a secure and sustainable research environment.

References

Essential Safety and Operational Guidance for 2,9-Di-sec-butyl-1,10-phenanthroline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2,9-Di-sec-butyl-1,10-phenanthroline was located. The following guidance is based on the safety data for structurally related phenanthroline compounds. Researchers should handle this chemical with caution and treat it as potentially hazardous.

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount for ensuring laboratory safety and experimental integrity. This document provides essential safety and logistical information for the handling of this compound, a heterocyclic organic compound. The following procedural guidance is extrapolated from safety data sheets of similar phenanthroline derivatives and should be implemented to minimize risk.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE based on the potential hazards associated with analogous compounds.

PPE CategoryRecommended Equipment
Eye and Face Chemical safety goggles or a face shield should be worn to protect against dust particles and splashes. Standard safety glasses are not sufficient.[1]
Hand Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or puncture before use.[2][3]
Body A laboratory coat or chemical-resistant apron should be worn to protect the skin. In cases of significant handling, a full-body suit may be necessary.[4]
Respiratory If there is a risk of generating dust, a NIOSH-approved respirator with a particulate filter is recommended.[5] All work should be conducted in a well-ventilated area.[5][6][7]

Operational Plan: Handling and Storage

Handling:

  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5][6][7] Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[1]

  • Procedural Steps:

    • Before handling, ensure all required PPE is donned correctly.

    • Avoid direct contact with the skin, eyes, and clothing.[6]

    • Minimize the generation of dust when weighing or transferring the solid material.[6][7]

    • After handling, wash hands and any exposed skin thoroughly with soap and water.[8]

    • Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[9]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][6]

  • Keep away from strong oxidizing agents and strong acids, as these are incompatible materials.[1]

  • The storage area should be secure and accessible only to authorized personnel.[8]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect waste material in a clearly labeled, sealed container.

  • Disposal Route: Dispose of the chemical waste through an approved hazardous waste disposal company.[1][8][10] Do not dispose of it down the drain or in the regular trash.[7][11] Adhere to all local, state, and federal regulations for hazardous waste disposal.[8][12]

Experimental Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.

A Receipt & Storage Store in a cool, dry, well-ventilated area. B Preparation Don appropriate PPE in a fume hood. A->B C Handling & Use Weigh and transfer carefully to avoid dust. B->C D Decontamination Clean workspace and equipment. C->D E Waste Disposal Collect in a labeled hazardous waste container. D->E F Final Disposal Dispose through an approved vendor. E->F

Figure 1. Safe handling workflow for this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。